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  • Product: 4-Biphenylyl methyl carbonate
  • CAS: 17175-08-5

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Chemical and Physical Profiling of 4-Biphenylyl Methyl Carbonate

Executive Summary The functionalization of biphenyl scaffolds remains a cornerstone in modern drug discovery and materials science. 4-Biphenylyl methyl carbonate (CAS: 17175-08-5) emerges as a highly versatile electrophi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of biphenyl scaffolds remains a cornerstone in modern drug discovery and materials science. 4-Biphenylyl methyl carbonate (CAS: 17175-08-5) emerges as a highly versatile electrophilic synthon and prodrug intermediate. By linking a rigid, lipophilic biphenyl system with a reactive methyl carbonate group, this compound offers unique physicochemical properties that can be leveraged for target binding, solubility modulation, and controlled drug release[1]. This whitepaper systematically deconstructs the physicochemical properties, chemical reactivity, and laboratory protocols associated with this compound, providing a rigorous framework for research and development professionals.

Physicochemical Profiling

Understanding the baseline metrics of 4-biphenylyl methyl carbonate is critical for predicting its behavior in organic synthesis and biological assays. The compound is a stable crystalline solid under ambient conditions[2].

Table 1: Structural and Chemical Identifiers
PropertyValue
Chemical Name 4-Biphenylyl methyl carbonate
Synonyms [1,1'-biphenyl]-4-yl methyl carbonate; biphenyl-4-yl methyl carbonate[3]
CAS Number 17175-08-5[2]
Molecular Formula C₁₄H₁₂O₃[3]
Molecular Weight 228.24 g/mol [3]
InChIKey RANTWTKWHLPURZ-UHFFFAOYSA-N[2]
Table 2: Physical and Safety Properties
PropertyValue / Description
Appearance Crystalline solid
Boiling Point ~389.8 °C at 760 mmHg (Predicted)[4]
Solubility Soluble in DCM, THF, DMSO; Poorly soluble in water
Signal Word Warning[2]
Hazard Statements H302, H315, H319, H335[2]
Precautionary Codes P260, P280, P305+P351+P338, P405[2]

Chemical Reactivity and Mechanistic Pathways

The chemical utility of 4-biphenylyl methyl carbonate is driven by the electrophilic nature of its carbonate carbonyl. In mixed carbonates, the thermodynamic outcome of nucleophilic acyl substitution is governed by the relative pKa​ of the leaving groups.

Because ( pKa​ ~9.5) is a significantly better leaving group than methanol ( pKa​ ~15.5), nucleophilic attack by primary or secondary amines predominantly expels the biphenoxide anion. This yields methyl carbamates and free 4-phenylphenol. Conversely, the methyl carbonate group serves as a robust protecting moiety for the 4-phenylphenol hydroxyl group, remaining stable under neutral and mildly acidic conditions but readily cleaving via basic hydrolysis.

Mechanism Nuc 4-Phenylphenol (Nucleophile) Int Tetrahedral Intermediate Nuc->Int Addition Elec Methyl Chloroformate (Electrophile) Elec->Int Addition Base TEA Base (Proton Scavenger) Base->Int Deprotonation Prod 4-Biphenylyl Methyl Carbonate Int->Prod Cl- Elimination

Fig 1: Synthesis mechanism of 4-biphenylyl methyl carbonate via nucleophilic acyl substitution.

Applications in Drug Development

In medicinal chemistry, the biphenyl scaffold is recognized as a "privileged structure." It is frequently utilized to exploit hydrophobic pockets and engage in π−π stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) within target proteins[1].

Derivatizing 4-phenylphenol into a methyl carbonate alters its lipophilicity ( logP ) and eliminates the hydrogen-bond donor capacity of the free phenol. This modification can dramatically enhance membrane permeability and oral bioavailability, making it a highly effective prodrug strategy. Once absorbed, endogenous esterases can hydrolyze the carbonate linkage, releasing the active biphenyl moiety at the target site.

DrugDev S1 Target Identification (Hydrophobic Pocket) S2 Scaffold Selection (Biphenyl Moiety) S1->S2 S3 Derivatization (Carbonate Linkage) S2->S3 4-Biphenylyl Methyl Carbonate as Synthon S4 In Vitro Screening (Binding Assay) S3->S4 S5 Lead Optimization S4->S5 Hit-to-Lead

Fig 2: Drug discovery workflow utilizing the biphenyl scaffold for lead optimization.

Experimental Protocols

Protocol A: Synthesis of 4-Biphenylyl Methyl Carbonate

This protocol describes the high-yield synthesis of the carbonate from 4-phenylphenol and methyl chloroformate. Literature indicates that using triethylamine in ethereal solvents (like tert-butyl methyl ether) at 23 °C can achieve yields up to 92%[5].

Reagents: 4-Phenylphenol (1.0 eq), Methyl chloroformate (1.2 eq), Triethylamine (TEA, 1.5 eq), Anhydrous Dichloromethane (DCM).

Step-by-Step Methodology:

  • Preparation: Dissolve 4-phenylphenol in anhydrous DCM under an inert argon atmosphere. Causality: Anhydrous conditions are strictly required to prevent the moisture-induced hydrolysis of the highly reactive methyl chloroformate into methanol and CO₂.

  • Catalyst Addition: Add TEA and cool the reaction mixture to 0 °C using an ice bath. Causality: TEA acts both as a proton scavenger and a nucleophilic catalyst. Cooling the system mitigates the exothermic nature of the reaction and suppresses the formation of symmetrical bis-biphenyl carbonates.

  • Electrophile Introduction: Add methyl chloroformate dropwise over 15 minutes. Causality: Dropwise addition maintains a low steady-state concentration of the electrophile, kinetically favoring the desired mono-acylation.

  • Propagation: Remove the ice bath and allow the reaction to stir for 2 hours at room temperature.

  • Self-Validating Check: Monitor the reaction via Thin Layer Chromatography (TLC) using a 4:1 Hexane/Ethyl Acetate solvent system. The protocol is validated when the lower Rf​ phenolic spot is completely consumed, replaced by the higher Rf​ carbonate spot.

  • Workup: Quench with saturated aqueous NaHCO3​ , extract the organic layer, wash with brine, dry over anhydrous MgSO4​ , and concentrate in vacuo.

Protocol B: Base-Catalyzed Hydrolysis (Stability Assay)

To evaluate the stability of the carbonate linkage or to deprotect the phenol, a controlled hydrolysis assay is employed.

Reagents: 4-Biphenylyl methyl carbonate, 1M NaOH, THF/Water (1:1 v/v).

Step-by-Step Methodology:

  • Solubilization: Dissolve the carbonate in a 1:1 mixture of THF and water. Causality: THF is essential to solubilize the highly lipophilic biphenyl substrate, while water serves as the necessary solvent for the hydroxide nucleophile.

  • Hydrolysis: Add 1M NaOH (2.0 eq) and stir at ambient temperature for 1 hour.

  • Precipitation (Self-Validating Step): Acidify the mixture with 1M HCl dropwise until the pH reaches 3. Causality: Acidification protonates the highly soluble biphenoxide anion back into 4-phenylphenol. Because 4-phenylphenol is insoluble in aqueous media, a distinct white precipitate will form, visually validating the success of the cleavage.

  • Isolation: Filter the precipitate, wash with cold water, and dry under a vacuum. Confirm identity via FTIR by observing the reappearance of the broad phenolic O-H stretch at ~3300 cm⁻¹.

References

  • C14H12O3 Molecular formula - MOLBASE Source: Molbase URL:[Link]

  • Cas 92-69-3, 4-Phenylphenol Source: LookChem URL:[Link]

Sources

Exploratory

The Mechanism and Application of 4-Biphenylyl Methyl Carbonate in Advanced Organic Synthesis

Introduction: The Evolution of Methoxycarbonylation Methoxycarbonylation—the transfer of a methoxycarbonyl group (–COOCH₃) to a nucleophile—is a foundational transformation in organic synthesis. It is predominantly utili...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Evolution of Methoxycarbonylation

Methoxycarbonylation—the transfer of a methoxycarbonyl group (–COOCH₃) to a nucleophile—is a foundational transformation in organic synthesis. It is predominantly utilized for the protection of primary and secondary amines (forming methyl carbamates) or for the synthesis of prodrugs and active pharmaceutical ingredients (APIs).

Historically, chemists have relied on methyl chloroformate for this transformation. However, methyl chloroformate is highly toxic, volatile (b.p. 52 °C), and extremely moisture-sensitive, making it hazardous and difficult to handle at scale. Conversely, dimethyl carbonate is environmentally benign but suffers from poor electrophilicity, requiring harsh conditions that are incompatible with delicate substrates.

To bridge this gap, 4-biphenylyl methyl carbonate (BPMC) (CAS: 17175-08-5) has emerged as a superior, bench-stable reagent. As documented by leading chemical suppliers like [1] and [2], BPMC offers a highly controlled, crystalline alternative for advanced synthetic workflows. This whitepaper details the mechanistic causality, comparative efficacy, and self-validating protocols for utilizing BPMC in modern organic synthesis.

Mechanistic Principles: The Causality of the Biphenyl Leaving Group

The reaction between BPMC and a nucleophile (such as an amine) proceeds via a classic Nucleophilic Acyl Substitution pathway. The efficacy of BPMC is entirely predicated on the unique electronic and physical properties of its leaving group: the 4-phenylphenoxide anion.

  • Nucleophilic Attack: The amine’s lone pair attacks the electrophilic carbonyl carbon of BPMC, pushing the pi-electrons onto the carbonyl oxygen to form a high-energy tetrahedral intermediate.

  • Intermediate Collapse: The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond.

  • Leaving Group Expulsion: The 4-phenylphenoxide group is expelled, yielding the methyl carbamate product.

The Causality of Experimental Design: Why utilize a 4-biphenyl moiety instead of a standard phenyl group?

  • Electronic Stabilization: The extended π -conjugation of the biphenyl system stabilizes the developing negative charge during the transition state. The pKa of 4-phenylphenol is approximately 9.55, making it a slightly better and more stable leaving group than standard phenol (pKa 9.95).

  • Physical State: Unlike methyl phenyl carbonate, which is a liquid or low-melting solid, the rigid biphenyl structure ensures that BPMC is a highly crystalline, free-flowing powder. This allows for precise stoichiometric weighing without the risks associated with volatile liquids.

  • UV Activity: The biphenyl system is highly chromophoric. This provides a built-in analytical advantage, allowing chemists to easily track the reaction progress and the expulsion of the leaving group via UV-active Thin Layer Chromatography (TLC) or Liquid Chromatography (LC).

Mechanism Nu Amine Nucleophile (R-NH2) TI Tetrahedral Intermediate Nu->TI Nucleophilic Attack BPMC 4-Biphenylyl Methyl Carbonate (Electrophile) BPMC->TI Carbonyl Acceptor Prod Methyl Carbamate (Product) TI->Prod Collapse LG 4-Phenylphenoxide (Leaving Group) TI->LG Expulsion

Mechanistic pathway of BPMC undergoing nucleophilic acyl substitution.

Comparative Reagent Efficacy

To understand the strategic advantage of BPMC, we must benchmark it against traditional methoxycarbonylating agents. The data summarized below highlights why BPMC is the reagent of choice for complex API synthesis.

ReagentLeaving GroupLG pKaPhysical StateReactivity ProfileToxicity & Handling
Methyl Chloroformate Chloride-7.0Volatile LiquidExtremely HighHighly Toxic, Corrosive
Dimethyl Carbonate Methoxide15.5LiquidVery LowLow, Environmentally Benign
Methyl Phenyl Carbonate Phenoxide9.95Liquid/Low-meltModerateModerate
4-Biphenylyl Methyl Carbonate 4-Phenylphenoxide~9.55Crystalline SolidHighModerate, Bench-Stable

Data synthesized from standard chemical property databases including [3].

Experimental Protocols: A Self-Validating System

The following protocol outlines the N-methoxycarbonylation of a primary amine. This workflow is designed as a self-validating system , meaning the physical and chemical properties of the reagents provide built-in checkpoints to guarantee success and prevent downstream contamination.

Step-by-Step Methodology

Step 1: Substrate Preparation

  • Action: Dissolve 1.0 equivalent of the target amine in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (0.2 M concentration).

  • Causality: DCM and THF are chosen because they effectively solubilize both the polar amine starting material and the highly non-polar BPMC reagent, ensuring a homogenous reaction mixture.

Step 2: Base Addition

  • Action: Add 1.5 equivalents of N,N-Diisopropylethylamine (DIPEA).

  • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It acts as an acid scavenger to neutralize any trace acidic impurities and activates the amine without competitively attacking the BPMC carbonyl.

Step 3: Reagent Addition

  • Action: Cool the mixture to 0 °C. Slowly add 1.1 equivalents of solid BPMC.

  • Causality: Cooling to 0 °C controls the initial exothermic nucleophilic attack, preventing the formation of symmetrical urea byproducts. The solid nature of BPMC allows for safe, precise addition without specialized syringe techniques.

Step 4: Reaction Progression & Self-Validation

  • Action: Remove the ice bath and stir at room temperature for 2–4 hours.

  • Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc). The system is self-indicating: as the starting material disappears, a highly UV-active spot corresponding to the expelled 4-phenylphenol (Rf ~0.4 in 7:3 Hex/EtOAc) will emerge. The stoichiometric release of this UV-active byproduct directly correlates with product formation, validating the reaction's progress.

Step 5: Workup & Purification

  • Action: Dilute the reaction with additional DCM and wash the organic layer twice with 1M aqueous NaOH, followed by brine. Dry over Na₂SO₄ and concentrate.

  • Validation Checkpoint (Critical): The aqueous wash must be maintained at pH > 10. The pKa of the 4-phenylphenol byproduct is ~9.55. At pH > 10, it is fully deprotonated into sodium 4-phenylphenoxide, which is highly water-soluble. This selectively partitions the byproduct into the aqueous layer, leaving the pure, non-ionizable methyl carbamate product in the organic layer. Failure to maintain this pH will result in biphenyl contamination.

Workflow S1 Step 1: Substrate Prep Dissolve amine in DCM/THF S2 Step 2: Base Addition Add DIPEA (1.5 eq) S1->S2 S3 Step 3: Reagent Addition Add BPMC (1.1 eq) at 0°C S2->S3 S4 Step 4: Reaction Progression Stir at RT (UV tracking) S3->S4 S5 S5 S4->S5

Experimental workflow for BPMC-mediated methoxycarbonylation.

Conclusion

4-Biphenylyl methyl carbonate represents a masterclass in rational reagent design. By substituting the standard chloride or methoxide leaving groups with a highly conjugated 4-phenylphenoxide moiety, chemists gain a reagent that is not only highly reactive but also bench-stable, safe to handle, and easily purified. Understanding the causality behind its physical properties—specifically its crystallinity, UV activity, and pKa—allows drug development professionals to design robust, self-validating synthetic workflows that scale seamlessly from the bench to the pilot plant.

References

  • Title: C14H12O3 Molecular formula - 4-BIPHENYLYL METHYL CARBONATE Source: MOLBASE URL: [Link] [3]

Foundational

Thermodynamic Stability and Reactivity Profile of 4-Biphenylyl Methyl Carbonate

Executive Summary 4-Biphenylyl methyl carbonate (CAS: 17175-08-5) is a sterically hindered aryl methyl carbonate that serves as a critical intermediate in organic synthesis, a robust protecting group in peptide chemistry...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Biphenylyl methyl carbonate (CAS: 17175-08-5) is a sterically hindered aryl methyl carbonate that serves as a critical intermediate in organic synthesis, a robust protecting group in peptide chemistry, and a highly selective electrophilic coupling partner in transition-metal-catalyzed cross-coupling reactions[1]. For drug development professionals and synthetic chemists, understanding the thermodynamic stability of this compound is paramount. This whitepaper provides an in-depth analysis of its structural thermodynamics, degradation pathways, and the field-proven experimental protocols required to profile its stability.

Structural Thermodynamics & Resonance Stabilization

The thermodynamic stability of 4-biphenylyl methyl carbonate is governed by a delicate balance between the intrinsic kinetic barrier of the carbonate moiety and the thermodynamic leaving-group ability of the biphenoxide anion.

The Marcus Intrinsic Barrier in Carbonates

Aryl carbonates generally solvolyze faster than their corresponding carboxylate counterparts due to complex electronic stabilization in the heterolytic transition state. However, this rate enhancement is partially suppressed by a higher Marcus intrinsic barrier . In 4-biphenylyl methyl carbonate, the development of stabilizing electronic effects (such as π -resonance) lags along the reaction coordinate during heterolysis. Consequently, the carbonate must overcome a higher activation energy ( ΔG‡ ) and proceeds through an earlier transition state than a carboxylate producing an anion of similar stability[2][3].

Negative Hyperconjugation and π -Delocalization

Unlike simple dialkyl carbonates, the presence of the biphenyl moiety introduces significant negative hyperconjugation . In the transition state of nucleophilic attack or thermal degradation, the anionic charge is extensively delocalized across the extended π -system of the two aromatic rings. This resonance stabilization lowers the overall free energy of the resulting 4-phenylphenoxide leaving group, making the C–O(aryl) bond thermodynamically susceptible to targeted catalytic activation (e.g., via Ni/Pd or Ru catalysts) while remaining stable under standard physiological conditions[1][2].

Degradation Pathways and Solvolytic Behavior

Understanding the degradation of 4-biphenylyl methyl carbonate is essential for predicting its shelf-life and in vivo behavior. The compound degrades primarily via two pathways: thermal decomposition and base/acid-catalyzed solvolysis.

Solvolytic Hydrolysis

Under aqueous basic conditions, the carbonyl carbon undergoes nucleophilic attack by hydroxide ions, forming a high-energy tetrahedral intermediate. Due to the excellent leaving-group ability of the resonance-stabilized 4-phenylphenoxide, the intermediate rapidly collapses. This heterolytic cleavage yields 4-phenylphenol, carbon dioxide (gas evolution drives the reaction forward thermodynamically), and methanol.

degradation A 4-Biphenylyl Methyl Carbonate (Stable Precursor) B Tetrahedral Intermediate (High Energy TS) A->B OH- / H2O C 4-Phenylphenol (Leaving Group) B->C Cleavage D Carbon Dioxide (Gas Evolution) B->D E Methanol (Byproduct) B->E

Figure 1: Solvolytic degradation pathway of 4-biphenylyl methyl carbonate via tetrahedral intermediate.

Transition-Metal Catalyzed C–O Activation

In modern synthetic methodologies, the thermodynamic "sink" of the C–O bond is exploited using hetero-bimetallic nanoparticles (e.g., Ni–Pd) or Ruthenium(0) complexes. The catalyst inserts into the C(aryl)–O bond via oxidative addition, bypassing standard solvolysis to form biaryl compounds via Suzuki-Miyaura cross-coupling[1].

workflow Step1 Substrate Preparation 4-Biphenylyl Methyl Carbonate Step2 Catalyst Loading Ni-Pd Nanoparticles or Ru(0) Complex Step1->Step2 Step3 C-O Bond Activation Oxidative Addition (Thermodynamic Sink) Step2->Step3 Step4 Transmetalation Arylboronic Acid Addition Step3->Step4 Step5 Reductive Elimination Biaryl Product Formation Step4->Step5

Figure 2: Transition-metal catalyzed C-O bond activation workflow for biaryl synthesis.

Experimental Protocols for Stability Profiling

To ensure scientific integrity, stability profiling must utilize self-validating systems. The following protocols are designed to isolate thermodynamic variables while preventing artifactual degradation.

Protocol 1: Differential Scanning Calorimetry (DSC) for Thermal Stability

Causality Check: Standard open-pan DSC can allow the endothermic volatilization of methanol (a decomposition byproduct) to mask the exothermic decomposition peak of the carbonate. Therefore, high-pressure, airtight crucibles are mandatory[4].

  • Sample Preparation: Accurately weigh 3.0–5.0 mg of 4-biphenylyl methyl carbonate into a gold-plated, airtight high-pressure DSC crucible.

  • Atmosphere Control: Purge the DSC chamber with dry Nitrogen ( N2​ ) at a flow rate of 50 mL/min to prevent oxidative degradation artifacts.

  • Thermal Ramping: Equilibrate the sample at 25 °C for 5 minutes. Apply a linear heating rate of 10 °C/min up to 350 °C.

  • Data Acquisition: Record the onset temperature ( Td​ ) of the exothermic decomposition peak. Integrate the area under the curve to calculate the enthalpy of decomposition ( ΔHd​ ).

  • Validation: Run an empty sealed crucible as a baseline blank. The system validates itself if the baseline remains flat prior to the Td​ onset.

Protocol 2: Kinetic Solvolysis Assay (HPLC-UV)

Causality Check: Unbuffered aqueous solutions will drop in pH as CO2 dissolves to form carbonic acid, auto-catalyzing further degradation. A strictly buffered system is required to calculate accurate pseudo-first-order kinetics.

  • Buffer Preparation: Prepare a 50 mM Phosphate Buffered Saline (PBS) solution, adjusted precisely to pH 7.4.

  • Stock Solution: Dissolve 4-biphenylyl methyl carbonate in HPLC-grade Acetonitrile to a concentration of 10 mM (the co-solvent is necessary due to the compound's high lipophilicity).

  • Incubation: Spike the stock solution into the PBS buffer to achieve a final concentration of 100 µM (ensure Acetonitrile 5% v/v to maintain aqueous thermodynamic relevance). Incubate in a shaking water bath at 37 °C.

  • Sampling & Quenching: Extract 100 µL aliquots at predetermined intervals (0, 1, 2, 4, 8, 24, and 48 hours). Quench the reaction immediately by adding 100 µL of cold 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Chromatography: Inject 10 µL onto a C18 Reverse-Phase column. Use an isocratic mobile phase of 60% Acetonitrile / 40% Water (0.1% TFA) at 1.0 mL/min. Monitor UV absorbance at 254 nm.

  • Data Analysis: Plot ln([Carbonate]t​/[Carbonate]0​) versus time. The slope yields the rate constant ( k ), from which the half-life ( t1/2​ ) is derived.

Quantitative Thermodynamic Data

The following table synthesizes the expected thermodynamic and kinetic parameters for 4-biphenylyl methyl carbonate, extrapolated from empirical data on sterically hindered aryl methyl carbonates.

Thermodynamic / Kinetic ParameterEstimated ValueAnalytical Methodology
Enthalpy of Formation ( ΔHf∘​ ) -450 to -480 kJ/molComputational (DFT/G4 Level)
Thermal Decomposition Onset ( Td​ ) > 180 °CDSC (Airtight Crucible)
Solvolytic Activation Energy ( Ea​ ) 85 - 95 kJ/molArrhenius Plot (HPLC-UV across temps)
Hydrolytic Half-Life ( t1/2​ , pH 7.4, 37°C) > 48 hoursIsocratic RP-HPLC
LogP (Lipophilicity) ~ 3.8Shake-Flask Method / in silico

Conclusion

4-Biphenylyl methyl carbonate occupies a unique thermodynamic "sweet spot." Its Marcus intrinsic barrier ensures excellent shelf stability and resistance to spontaneous hydrolysis under physiological conditions. However, the extended π -resonance of the biphenyl leaving group lowers the thermodynamic threshold just enough to allow for highly selective, transition-metal-catalyzed C–O bond activation. By adhering to the rigorous analytical protocols outlined above, researchers can accurately profile its stability for applications ranging from prodrug formulation to advanced biaryl syntheses.

References

  • Solvolytic Behavior of Aryl and Alkyl Carbonates. Impact of the Intrinsic Barrier on Relative Reactivities of Leaving Groups The Journal of Organic Chemistry - ACS Publications.[Link]

  • C–O Bond Activation by Nickel–Palladium Hetero-Bimetallic Nanoparticles for Suzuki–Miyaura Reaction of Bioactive Heterocycle-Tethered Sterically Hindered Aryl Carbonates ACS Catalysis - ACS Publications.[Link]

  • Thermal stability of alkyl carbonate mixed-solvent electrolytes Journal of Power Sources - Elsevier.[Link]

Sources

Exploratory

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure Analysis of 4-Biphenylyl Methyl Carbonate

Foreword: The Imperative of Structural Precision in Modern Drug Development In the landscape of contemporary drug discovery and materials science, the precise characterization of a molecule's three-dimensional structure...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Imperative of Structural Precision in Modern Drug Development

In the landscape of contemporary drug discovery and materials science, the precise characterization of a molecule's three-dimensional structure is not merely an academic exercise; it is a cornerstone of rational design and development.[1][2][3][4][5] The spatial arrangement of atoms within a crystal lattice dictates a substance's physicochemical properties, including solubility, stability, and bioavailability—critical parameters that influence therapeutic efficacy and manufacturability.[3] Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for elucidating these intricate atomic arrangements, providing an unambiguous determination of molecular conformation and intermolecular interactions.[1]

This guide provides a comprehensive, in-depth walkthrough of the crystal structure analysis of a hypothetical, yet representative, small molecule: 4-biphenylyl methyl carbonate. As a compound of interest in medicinal chemistry and materials science, its structural elucidation serves as an exemplary case study. We will navigate the entire analytical pipeline, from the synthesis of single crystals to the advanced interpretation of intermolecular forces. This document is intended for researchers, scientists, and drug development professionals, offering not just a procedural outline, but a deeper understanding of the causality behind each experimental and computational step.

The Genesis of a Crystal: Synthesis and Crystallization of 4-Biphenylyl Methyl Carbonate

The journey of crystal structure analysis begins with the synthesis of high-quality single crystals. The purity of the starting material is paramount, as impurities can inhibit crystal growth or introduce disorder into the crystal lattice.

Synthesis of 4-Biphenylyl Methyl Carbonate

While various synthetic routes to biphenyl derivatives exist, a common approach involves the reaction of a substituted halobenzene with a tolylmagnesium halide in the presence of a suitable catalyst. For the synthesis of related 4-methyl-biphenyl derivatives, processes have been described that can be adapted for the synthesis of the carbonate.[6][7]

A plausible synthesis for 4-biphenylyl methyl carbonate would involve the reaction of 4-hydroxybiphenyl with methyl chloroformate in the presence of a base.

Experimental Protocol: Synthesis of 4-Biphenylyl Methyl Carbonate

  • Dissolution: Dissolve 4-hydroxybiphenyl (1 equivalent) in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran, under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine or pyridine (1.2 equivalents), to the solution and cool to 0 °C in an ice bath.

  • Acylation: Slowly add methyl chloroformate (1.1 equivalents) to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

The Art of Crystallization

Obtaining diffraction-quality single crystals is often the most challenging step. The goal is to encourage slow, ordered growth from a supersaturated solution.

Experimental Protocol: Single Crystal Growth

  • Solvent Selection: Screen a variety of solvents to find one in which 4-biphenylyl methyl carbonate has moderate solubility.

  • Slow Evaporation: Prepare a saturated solution of the purified compound in the chosen solvent in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.

  • Vapor Diffusion: Alternatively, dissolve the compound in a small amount of a good solvent and place this vial inside a larger, sealed container with a poor solvent (in which the compound is insoluble). The slow diffusion of the poor solvent's vapor into the solution will gradually decrease the solubility and promote crystallization.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the solution using a nylon loop and coat them in a cryoprotectant (e.g., paratone-N oil) to prevent solvent loss and damage during handling and data collection.

Illuminating the Lattice: Single-Crystal X-ray Diffraction

With a suitable single crystal mounted, the process of unraveling its atomic structure through X-ray diffraction can begin.[8] This technique relies on the principle that X-rays are diffracted by the electrons of the atoms in a crystal, producing a unique diffraction pattern that is dependent on the crystal's internal structure.[8]

Experimental Workflow: Single-Crystal X-ray Diffraction

Caption: Workflow for single-crystal X-ray diffraction data collection and processing.

Experimental Protocol: Data Collection and Processing

  • Mounting and Alignment: A selected crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms.[9]

  • Data Collection: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected on an area detector.[10]

  • Data Integration: The raw diffraction images are processed to determine the position and intensity of each diffraction spot.[11]

  • Scaling and Merging: The integrated intensities are scaled and merged to produce a single file containing the unique reflection data. This step also provides important statistics about the quality of the data.[11]

From Diffraction to Structure: Solution and Refinement

The processed diffraction data contains the amplitudes of the structure factors, but the phase information is lost.[9] Solving the "phase problem" is the crucial step in determining the electron density and, consequently, the atomic positions.

Structure Solution

For small molecules like 4-biphenylyl methyl carbonate, direct methods are typically employed to solve the phase problem. These methods use statistical relationships between the structure factor amplitudes to derive initial phase estimates.

Structure Refinement

Once an initial model of the structure is obtained, it is refined against the experimental data. This is an iterative process of adjusting the atomic parameters (positional coordinates, thermal parameters) to minimize the difference between the observed and calculated structure factors.[9][12]

Refinement Workflow

refinement_workflow InitialModel Initial Structural Model (from Direct Methods) RefinementCycle Least-Squares Refinement InitialModel->RefinementCycle DifferenceMap Calculate Difference Fourier Map RefinementCycle->DifferenceMap Convergence Convergence? RefinementCycle->Convergence ModelUpdate Update Model (Add/Move Atoms) DifferenceMap->ModelUpdate ModelUpdate->RefinementCycle Convergence->RefinementCycle No FinalModel Final Refined Structure Convergence->FinalModel Yes

Caption: Iterative cycle of crystallographic structure refinement.

Hypothetical Crystallographic Data for 4-Biphenylyl Methyl Carbonate

For the purpose of this guide, we will consider a plausible set of crystallographic data for 4-biphenylyl methyl carbonate. The biphenyl moiety is known to exhibit non-planar conformations in the gas phase and in solution, with the two phenyl rings twisted relative to each other.[13] In the solid state, packing forces can influence this torsion angle.

ParameterHypothetical Value
Chemical FormulaC₁₄H₁₂O₃
Formula Weight228.24 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a10.95 Å
b5.85 Å
c18.20 Å
β98.5°
Volume1150 ų
Z4
Density (calculated)1.32 g/cm³
R-factor (R1)0.045
Weighted R-factor (wR2)0.120
Goodness-of-fit (S)1.05

Beyond the Molecule: Analysis of Intermolecular Interactions with Hirshfeld Surfaces

While the crystal structure reveals the precise geometry of the molecule, a deeper understanding of the crystal packing and stability comes from analyzing the intermolecular interactions. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these interactions.[14][15][16]

The Hirshfeld surface is a three-dimensional surface that encloses a molecule in a crystal, defined by the points where the contribution to the electron density from the molecule is equal to the contribution from all other molecules in the crystal.[17]

Visualizing Intermolecular Contacts

By mapping properties such as the normalized contact distance (d_norm) onto the Hirshfeld surface, we can visualize the regions of close intermolecular contacts. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, often corresponding to hydrogen bonds and other strong interactions.

2D Fingerprint Plots

A 2D fingerprint plot is a histogram of the distances from the Hirshfeld surface to the nearest atom interior (d_i) and exterior (d_e) to the surface. This plot provides a quantitative summary of the types and relative importance of different intermolecular contacts.[17] For a molecule like 4-biphenylyl methyl carbonate, we would expect to see significant contributions from H···H, C···H/H···C, and O···H/H···O contacts.

Analysis Workflow: Hirshfeld Surfaces

hirshfeld_workflow CIF Crystallographic Information File (CIF) HirshfeldSurface Generate Hirshfeld Surface CIF->HirshfeldSurface Mapping Map d_norm, Shape Index, etc. HirshfeldSurface->Mapping Fingerprint Generate 2D Fingerprint Plot HirshfeldSurface->Fingerprint Analysis Quantitative Analysis of Intermolecular Contacts Mapping->Analysis Fingerprint->Analysis

Caption: Workflow for Hirshfeld surface analysis of intermolecular interactions.

Conclusion: From Data to Insight

The crystal structure analysis of 4-biphenylyl methyl carbonate, as detailed in this guide, exemplifies the rigorous and multifaceted process of elucidating the solid-state architecture of a small molecule. Each step, from the meticulous synthesis of single crystals to the sophisticated analysis of intermolecular forces, contributes to a holistic understanding of the compound's properties. For researchers in drug development and materials science, this level of structural insight is invaluable, providing a rational basis for lead optimization, polymorph screening, and formulation design. The continued advancement of crystallographic techniques and analytical software promises to further enhance our ability to predict and control the solid-state behavior of molecules, accelerating the development of new and improved therapeutics and materials.

References

  • Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. Scirp.org. Available at: [Link]

  • A Review on Crystallography and Its Role on Drug Design. Zien Journals Publishing. Available at: [Link]

  • The Role of Crystallography in Drug Development. OMICS International. Available at: [Link]

  • The future of crystallography in drug discovery. NIH. Available at: [Link]

  • A Personal History of Using Crystals and Crystallography to Understand Biology and Advanced Drug Discovery. MDPI. Available at: [Link]

  • Crystal Structure Determination & Refinement. Fiveable. Available at: [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. AZoM. Available at: [Link]

  • Hirshfeld surface analysis. RSC Publishing. Available at: [Link]

  • X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. MDPI. Available at: [Link]

  • New Tricks of the Trade for Crystal Structure Refinement. ACS Central Science. Available at: [Link]

  • A beginner's guide to X-ray data processing. The Biochemist - Portland Press. Available at: [Link]

  • Crystal Structure Refinement. University of Maryland. Available at: [Link]

  • CrystalExplorer: a program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals. NIH. Available at: [Link]

  • A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. NIH. Available at: [Link]

  • Structure refinement from data acquired by electron diffraction tomography. Institute of Physics of the ASCR. Available at: [Link]

  • X-ray data processing. NIH. Available at: [Link]

  • Crystal structure, Hirshfeld surface analysis and energy frameworks of 1-[(E)-. IUCr Journals. Available at: https://journals.iucr.org/e/issues/2024/02/00/dz5175/
  • 5 Single-crystal diffraction data collection and primary processing. Oxford Academic. Available at: [Link]

  • Method for preparing 4-methyl-biphenyl derivatives. Google Patents.
  • Method for preparing 4-methyl-biphenyl derivatives. Google Patents.
  • biphenyl-4-yl Methyl carbonate — Chemical Substance Information. NextSDS. Available at: [Link]

  • 4′-(Morpholinomethyl)biphenyl-2-carbonitrile. NIH. Available at: [Link]

  • Molecular Structure, Theoretical NBO Analysis, Vibrational Spectrum of CO 2 -Responsive Hydroxyamidine-Based Ionic Liquid: A Combined Computational and Experimental Approach. MDPI. Available at: [Link]

  • Crystal structure of (E)-1-(4′-methyl-[1,1′-biphenyl]-4-yl)-3-(3-nitrophenyl)prop-2-en-1-one. ResearchGate. Available at: [Link]

Sources

Foundational

4-Biphenylyl Methyl Carbonate Derivatives: A Comprehensive Technical Guide on Synthesis, C–O Activation, and Cross-Coupling Applications

Executive Summary In modern synthetic and medicinal chemistry, the shift toward sustainable, "green" methodologies has driven the replacement of traditional aryl halides with weakly activated phenol derivatives. Among th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern synthetic and medicinal chemistry, the shift toward sustainable, "green" methodologies has driven the replacement of traditional aryl halides with weakly activated phenol derivatives. Among these, 4-biphenylyl methyl carbonate (CAS: 17175-08-5) and its derivatives have emerged as highly versatile electrophilic partners[1]. As a Senior Application Scientist, I have structured this whitepaper to provide an in-depth mechanistic understanding and field-proven protocols for the synthesis and catalytic application of these derivatives, specifically focusing on their role in C–O bond activation and Suzuki-Miyaura cross-coupling.

Chemical Profiling & Structural Rationalization

4-Biphenylyl methyl carbonate (Molecular Formula: C14​H12​O3​ ) is a synthesized derivative of 4-phenylphenol[2]. The installation of the methoxycarbonyl group serves a critical dual function in synthetic workflows:

  • Orthogonal Protection: It acts as a robust protecting group for the phenolic hydroxyl, stable under various acidic and mildly basic conditions.

  • Electrophilic Activation: The electron-withdrawing nature of the alkyloxycarbonyl moiety weakens the inherently strong C(aryl)−O bond. This activation lowers the energy barrier for oxidative addition, allowing the carbonate to function as a premium leaving group in transition-metal-catalyzed cross-coupling reactions[3].

As detailed in the3, aryl methyl carbonates represent a waste-free paradigm; their cross-coupling byproducts are simply CO2​ and methanol, circumventing the toxic halide waste associated with traditional cross-couplings[3].

Synthesis Methodologies

The synthesis of 4-biphenylyl methyl carbonate relies on a nucleophilic acyl substitution pathway. The reaction utilizes 4-phenylphenol and methyl chloroformate (or dimethyl carbonate for a greener, phosgene-free route).

Synthesis A 4-Phenylphenol (Nucleophile) C Reaction Medium Base (Et3N) + Solvent (DCM) A->C Deprotonation B Methyl Chloroformate (Electrophile) B->C Acyl Transfer D 4-Biphenylyl Methyl Carbonate (Target Derivative) C->D Nucleophilic Substitution (-HCl)

Workflow for the synthesis of 4-biphenylyl methyl carbonate via acyl transfer.

Protocol 1: Synthesis of 4-Biphenylyl Methyl Carbonate

This protocol is designed as a self-validating system to ensure high-purity product isolation.

Step 1: Dissolution and Temperature Control

  • Action: Dissolve 10.0 mmol of 4-phenylphenol in 25 mL of anhydrous dichloromethane (DCM) under an argon atmosphere. Cool the flask to 0 °C using an ice bath.

  • Causality: DCM is an aprotic solvent that prevents the solvolysis of the highly reactive methyl chloroformate. Cooling to 0 °C mitigates the exothermic nature of the subsequent acyl transfer, preventing the degradation of the chloroformate and suppressing homocoupling side reactions.

Step 2: Base Addition

  • Action: Add 15.0 mmol of Triethylamine ( Et3​N ) dropwise.

  • Causality: Et3​N serves a dual purpose: it deprotonates the phenol to generate a highly nucleophilic phenoxide ion, and it acts as an acid scavenger to neutralize the HCl byproduct, driving the equilibrium forward[2].

Step 3: Electrophilic Acyl Transfer

  • Action: Slowly add 12.0 mmol of methyl chloroformate dropwise over 15 minutes. Stir for 2 hours, allowing the reaction to gradually warm to room temperature.

  • Causality: Dropwise addition controls the local concentration of the electrophile, preventing runaway thermal spikes and ensuring complete chemoselectivity toward the oxygen atom.

Step 4: Workup & Self-Validation

  • Action: Quench with saturated aqueous NaHCO3​ , extract with DCM, and wash with brine. Dry over MgSO4​ and concentrate in vacuo.

  • Validation Checkpoint: Perform Thin-Layer Chromatography (TLC). The product should appear as a highly UV-active spot with a higher Rf​ value than the starting phenol. Confirm structural integrity via 1H -NMR, specifically validating the appearance of a sharp methoxy singlet at ~3.9 ppm and the absence of the phenolic -OH peak.

Mechanistic Paradigms: C–O Bond Activation

The traditional Suzuki-Miyaura coupling relies on aryl halides. However, utilizing 4-biphenylyl methyl carbonate requires specialized catalytic systems due to the higher bond dissociation energy of the C(aryl)−O bond. Recent advancements, such as the 4, demonstrate that Nickel ( Ni ) or Nickel-Palladium ( Ni−Pd ) bimetallic systems are required to effectively insert into this bond[4].

CatalyticCycle Ni Ni(0) / Pd(0) Catalyst Active Species OA Oxidative Addition (C-O Bond Cleavage) Ni->OA + Carbonate Derivative TM Transmetalation (Arylboronic Acid + Base) OA->TM Ni(II) Aryl Complex Byprod CO2 + MeOH (Green Byproducts) OA->Byprod Decarboxylation RE Reductive Elimination (Biaryl Formation) TM->RE Diaryl Ni(II) Species RE->Ni Catalyst Regeneration

Catalytic cycle for the Suzuki-Miyaura cross-coupling of aryl methyl carbonates.

Experimental Workflows: Cross-Coupling

Protocol 2: Ni/Pd-Catalyzed Suzuki-Miyaura Coupling

This protocol details the C-C bond formation using the carbonate derivative.

Step 1: Reagent Assembly & Rigorous Degassing

  • Action: In an oven-dried Schlenk tube, combine 1.0 mmol of 4-biphenylyl methyl carbonate, 1.5 mmol of phenylboronic acid, 2.5 mol% NiCl2​⋅6H2​O , 2.5 mol% PdCl2​ , and 1.5 mmol of K3​PO4​ . Add 2 mL of dry DMF. Perform three freeze-pump-thaw cycles.

  • Causality: Oxygen is highly deleterious to the low-valent Ni(0)/Pd(0) active species. Degassing ensures a robust catalytic cycle without premature catalyst oxidation[4].

Step 2: Transmetalation Facilitation

  • Action: Add 10 mol% TBAF (Tetrabutylammonium fluoride) and 1 equivalent of water.

  • Causality: TBAF acts as a stabilizing agent for the generated bimetallic nanoparticles, preventing agglomeration. The K3​PO4​ base facilitates the transmetalation step by forming a reactive "ate" complex with the arylboronic acid, massively increasing its nucleophilic character toward the Ni(II) center.

Step 3: Thermal Activation

  • Action: Heat the reaction mixture to 100 °C for 6 to 12 hours.

  • Causality: The elevated temperature of 100 °C provides the necessary activation energy to overcome the steric hindrance and the energetic barrier of the C(aryl)−O oxidative addition step.

Step 4: Workup & Self-Validation

  • Action: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Validation Checkpoint: The reaction is self-validating through real-time GC-MS monitoring. The disappearance of the m/z 228 peak (starting carbonate) and the emergence of the biaryl product mass confirm catalytic turnover. Furthermore, the absence of an m/z 170 peak (4-phenylphenol) verifies that the C-O bond underwent cross-coupling rather than simple basic hydrolysis.

Quantitative Data Summaries

To contextualize the efficacy of 4-biphenylyl methyl carbonate derivatives, the following table summarizes comparative performance metrics against traditional electrophiles in Suzuki-Miyaura couplings based on recent literature[3][4].

ElectrophileCatalyst SystemTemp (°C)Time (h)Yield (%)Primary ByproductsEnvironmental Impact
4-Biphenyl Bromide Pd(PPh3​)4​ 80495Halide SaltsHigh (Toxic Waste)
4-Biphenylyl Methyl Carbonate Ni(cod)2​ / ICy801288 CO2​ , MethanolLow (Green)
4-Biphenylyl Methyl Carbonate Ni−Pd Nanoclusters100680 CO2​ , MethanolLow (Green)

Table 1: Comparative efficacy of electrophiles in Suzuki-Miyaura cross-coupling. Aryl methyl carbonates offer competitive yields while drastically reducing toxic waste profiles.

References

  • LookChem. Cas 92-69-3, 4-Phenylphenol Properties and Uses. LookChem Database.[Link]

  • MDPI. Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. Molecules. [Link]

  • ACS Publications. C–O Bond Activation by Nickel–Palladium Hetero-Bimetallic Nanoparticles for Suzuki–Miyaura Reaction of Bioactive Heterocycle-Tethered Sterically Hindered Aryl Carbonates. ACS Omega.[Link]

Sources

Exploratory

Preliminary Investigation of 4-Biphenylyl Methyl Carbonate Reactivity: Dual Applications in Energy Storage and Organic Synthesis

Target Audience: Researchers, materials scientists, and drug development professionals. Executive Summary & Structural Rationale 4-Biphenylyl methyl carbonate (4-BMC, CAS: 17175-08-5)[1][2] is a structurally unique organ...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, materials scientists, and drug development professionals.

Executive Summary & Structural Rationale

4-Biphenylyl methyl carbonate (4-BMC, CAS: 17175-08-5)[1][2] is a structurally unique organic carbonate characterized by a redox-active biphenyl core covalently linked to an electrophilic methyl carbonate moiety. This bifunctional architecture dictates its reactivity profile, making it a highly versatile reagent across two distinct scientific domains:

  • Electrochemical Energy Storage: As a polymerizable electrolyte additive for overcharge protection in lithium-ion batteries (LIBs).

  • Organic Synthesis: As a highly reactive methoxycarbonylating agent for the protection of amines and alcohols in drug development.

This whitepaper provides an in-depth technical investigation into the causality behind 4-BMC's reactivity, detailing validated experimental protocols, mechanistic pathways, and thermodynamic profiling.

Electrochemical Reactivity: Overcharge Protection in Li-Ion Batteries

The Causality of Structural Design

In high-energy-density lithium-ion batteries, overcharging can lead to catastrophic thermal runaway. Bare biphenyl is a well-documented overcharge protection additive that electrochemically polymerizes at 4.5–4.75 V (vs. Li/Li⁺) to form a conductive film that induces a safe internal short circuit[3][4]. However, bare biphenyl suffers from high volatility and poor participation in the Solid Electrolyte Interphase (SEI).

By utilizing 4-BMC, the methyl carbonate group acts as a structural anchor. It drastically improves the molecule's solubility and compatibility within standard carbonate-based electrolytes (e.g., Ethylene Carbonate/Dimethyl Carbonate, EC/DMC)[5][6]. Furthermore, the carbonate moiety allows the molecule to actively participate in the formation of a robust cathode electrolyte interface (CEI) during normal cycling, mitigating the capacity fade typically associated with bare aromatic additives[5].

Mechanistic Pathway

During an overcharge event (voltage exceeding 4.5 V), the extended π -conjugated system of the biphenyl ring undergoes anodic oxidation. This generates a highly reactive radical cation. Subsequent radical coupling leads to rapid electropolymerization on the cathode surface. The resulting polymer matrix penetrates the separator, bridging the cathode and anode to create a reversible internal short circuit, thereby clamping the cell voltage and preventing thermal runaway[3][6].

G A 4-Biphenylyl Methyl Carbonate (Normal Operation) B Radical Cation Formation (> 4.5 V vs Li/Li+) A->B Anodic Oxidation C Electropolymerization at Cathode Surface B->C Radical Coupling D Conductive/Passivating Film (Internal Short Circuit) C->D Voltage Runaway Prevention

Electropolymerization pathway of 4-BMC during battery overcharge.

Experimental Protocol: Cyclic Voltammetry (CV) and Overcharge Testing

To validate the electropolymerization of 4-BMC, the following self-validating protocol is employed:

  • Electrolyte Preparation: In an argon-filled glovebox (H₂O and O₂ < 1 ppm), dissolve 1.0 M LiPF₆ in a 3:7 (v/v) mixture of EC/DMC. Add 2.5 wt.% of 4-BMC to the solution[5].

  • Cell Assembly: Assemble a CR2032 coin cell using a Pt microdisk working electrode, a lithium metal counter/reference electrode, and a Celgard separator.

  • Cyclic Voltammetry: Scan the cell from 3.0 V to 5.0 V at a sweep rate of 10 mV/s. An irreversible oxidation peak should be observed beginning at ~4.5 V, corresponding to the oxidation of the biphenyl moiety[3][4].

  • Overcharge Abuse Test: Charge a fully assembled NCM523||Graphite full cell at a 1C rate to 12V. Monitor the voltage and temperature profiles. The voltage should plateau near 4.6 V as the 4-BMC polymerizes and safely shorts the cell, preventing the temperature from exceeding 80 °C[7].

Chemical Reactivity: Nucleophilic Acyl Substitution

The Thermodynamic Driving Force

In organic synthesis, carbonates are frequently used to install carbamate protecting groups on amines. The reactivity of a carbonate is fundamentally dictated by the stability of its leaving group. 4-BMC is highly reactive toward nucleophiles because the resulting leaving group, 4-phenylphenolate, is stabilized by the extended resonance of the biphenyl system.

The pKa of 4-phenylphenol is 9.55[8][9]. In contrast, the pKa of aliphatic alcohols (like methanol) is ~16. Because 4-phenylphenol is over a million times more acidic than methanol, the 4-phenylphenolate anion is an excellent leaving group. When an amine attacks the carbonyl carbon of 4-BMC, the tetrahedral intermediate collapses exclusively by expelling the 4-phenylphenolate anion, yielding a methyl carbamate with high atom economy and minimal side reactions.

Mechanistic Workflow

G A 4-BMC + Primary Amine in THF / Base B Nucleophilic Attack at Carbonyl Carbon A->B C Tetrahedral Intermediate B->C D Collapse & Elimination of 4-Phenylphenolate C->D Thermodynamic Sink (pKa 9.55) E Methyl Carbamate Product + 4-Phenylphenol D->E

Step-by-step mechanistic workflow for the aminolysis of 4-BMC.

Experimental Protocol: Amine Methoxycarbonylation
  • Reaction Setup: In an oven-dried round-bottom flask, dissolve 1.0 equivalent of the target primary amine in anhydrous Tetrahydrofuran (THF) (0.2 M concentration).

  • Base Addition: Add 1.2 equivalents of N,N-Diisopropylethylamine (DIPEA) to act as an acid scavenger.

  • Reagent Introduction: Slowly add 1.1 equivalents of 4-BMC at 0 °C under a nitrogen atmosphere.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitor completion via Thin Layer Chromatography (TLC).

  • Workup & Purification: Quench the reaction with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 1M NaOH to remove the 4-phenylphenol byproduct (which is water-soluble at high pH due to its pKa of 9.55)[8]. Dry over MgSO₄, concentrate, and purify via flash column chromatography.

Quantitative Data & Thermodynamic Profiling

The dual reactivity of 4-BMC is governed by its precise physicochemical properties. The table below summarizes the critical data points that dictate its performance in both electrochemical and synthetic applications.

Property / ParameterValueScientific Implication
Molecular Formula C₁₄H₁₂O₃Contains both redox-active and electrophilic sites[1].
Molecular Weight 228.24 g/mol Optimal size for SEI penetration and solubility[2].
Oxidation Potential 4.50 – 4.75 V (vs Li/Li⁺)Triggers electropolymerization safely above standard cathode operating voltages[3][4].
Leaving Group pKa 9.55 (4-Phenylphenol)Ensures rapid and irreversible nucleophilic acyl substitution[8][9].
Melting Point (Leaving Group) 164 – 166 °CAllows for easy separation of the byproduct via crystallization if required[8][10].

References

  • MOLBASE. "C14H12O3_Molecular formula". MOLBASE. Available at: [Link]

  • Academia.edu. "Electrochemical behavior of biphenyl as polymerizable additive for overcharge protection of lithium ion batteries". Academia.edu. Available at: [Link]

  • ResearchGate. "Ineffectiveness of Electrolyte Additives for Overcharge Protection in Li-Ion Battery". ResearchGate. Available at: [Link]

  • ACS Publications. "Electrolyte Additives for Improving the High-Temperature Storage Performance of Li-Ion Battery NCM523∥Graphite with Overcharge Protection". ACS Applied Materials & Interfaces. Available at: [Link]

  • ResearchGate. "Electrochemical behavior of biphenyl as polymerizable additive for overcharge protection of lithium ion batteries". ResearchGate. Available at: [Link]

Sources

Foundational

A Technical Guide to 4-Biphenylyl Methyl Carbonate: Physicochemical Properties, Synthesis, and Applications

Authored for Researchers, Scientists, and Drug Development Professionals Introduction 4-Biphenylyl methyl carbonate, also known as [1,1'-biphenyl]-4-yl methyl carbonate, is an organic compound featuring a biphenyl scaffo...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Biphenylyl methyl carbonate, also known as [1,1'-biphenyl]-4-yl methyl carbonate, is an organic compound featuring a biphenyl scaffold functionalized with a methyl carbonate group. The biphenyl moiety is a privileged structural motif in medicinal chemistry, renowned for its presence in numerous biologically active compounds and marketed drugs.[1] This rigid, aromatic backbone provides a well-defined three-dimensional structure that can be optimized for high-affinity interactions with biological targets, such as enzymes and receptors. Its utility is particularly notable in the development of non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[2]

This technical guide provides a comprehensive overview of 4-biphenylyl methyl carbonate, detailing its core physicochemical properties, a robust synthetic pathway with mechanistic rationale, analytical characterization protocols, and its applications in modern research and drug development. The content is structured to serve as a practical resource for scientists engaged in organic synthesis and medicinal chemistry.

Physicochemical Properties

The fundamental properties of a compound are critical for its application in experimental work, dictating everything from solvent choice to reaction stoichiometry. The key physicochemical data for 4-biphenylyl methyl carbonate are summarized below.

Table 1: Core Properties of 4-Biphenylyl Methyl Carbonate

PropertyValueSource(s)
CAS Number 17175-08-5[3][4][5]
Molecular Formula C₁₄H₁₂O₃[3][4]
Molecular Weight 228.24 g/mol [4]
Density Data not readily available
Synonyms [1,1'-Biphenyl]-4-yl methyl carbonate[3]
Storage Sealed in dry, 2-8°C[4]

Note on Density: As of this writing, an experimentally determined density for 4-biphenylyl methyl carbonate is not widely reported in common chemical databases. This is typical for specialized, non-commodity chemicals. Researchers requiring this value for applications such as crystallography or computational modeling would need to perform an experimental measurement.

Molecular Structure

The structure consists of two phenyl rings linked by a single bond, with a methyl carbonate group attached at the 4-position of one ring.

Caption: Chemical Structure of 4-Biphenylyl Methyl Carbonate (CAS 17175-08-5).

Synthesis and Mechanistic Rationale

Proposed Synthetic Pathway

A highly reliable and scalable method for synthesizing 4-biphenylyl methyl carbonate is the acylation of 4-hydroxybiphenyl with methyl chloroformate. This reaction is a classic example of carbonate ester formation.

Causality Behind Experimental Choices: The choice of this pathway is dictated by the commercial availability of the starting materials (4-hydroxybiphenyl and methyl chloroformate) and the high efficiency of the reaction. The use of a non-nucleophilic organic base, such as triethylamine or pyridine, is crucial. Its primary role is to deprotonate the weakly acidic phenolic hydroxyl group of 4-hydroxybiphenyl, forming a more nucleophilic phenoxide intermediate. Concurrently, the base serves as an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction, which drives the equilibrium towards the product. An inert aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is selected to dissolve the reactants without participating in the reaction.

cluster_reactants Reactants cluster_conditions Conditions cluster_products Products R1 4-Hydroxybiphenyl Solvent DCM or THF R1->Solvent R2 Methyl Chloroformate R2->Solvent Base Triethylamine (Base) Base->Solvent P1 4-Biphenylyl Methyl Carbonate Solvent->P1 + Temp 0°C to RT P2 Triethylammonium Chloride

Caption: Reaction scheme for the synthesis of 4-biphenylyl methyl carbonate.

Experimental Protocol: Synthesis

This protocol describes a self-validating system where reaction completion can be monitored by Thin-Layer Chromatography (TLC).

  • Materials & Equipment:

    • 4-Hydroxybiphenyl

    • Methyl chloroformate

    • Triethylamine (Et₃N), freshly distilled

    • Dichloromethane (DCM), anhydrous

    • Round-bottom flask with magnetic stirrer

    • Dropping funnel

    • Ice bath

    • Standard glassware for workup and purification

  • Step-by-Step Procedure:

    • To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-hydroxybiphenyl (1.0 eq) and anhydrous DCM. Stir until all solid has dissolved.

    • Cool the solution to 0°C using an ice bath.

    • Slowly add triethylamine (1.1 eq) to the stirred solution.

    • Add methyl chloroformate (1.1 eq) dropwise via a dropping funnel over 15-20 minutes, maintaining the temperature at 0°C.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.

    • Validation Checkpoint: Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent) until the 4-hydroxybiphenyl spot is consumed.

    • Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with DCM (2x). Combine the organic layers.

    • Wash the combined organic phase sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude solid by recrystallization (e.g., from ethanol) or flash column chromatography on silica gel to obtain pure 4-biphenylyl methyl carbonate.

Analytical Characterization and Quality Control

Confirming the identity and purity of the final compound is a non-negotiable step in synthesis. A combination of spectroscopic methods and chromatography provides a robust validation of the product.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the aromatic protons of the biphenyl rings and a distinct singlet for the methyl (CH₃) group of the carbonate ester, typically around 3.9 ppm.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will reveal the unique carbon environments, including a signal for the carbonyl carbon (C=O) of the carbonate group around 155 ppm.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): A strong absorption band characteristic of the C=O stretch in a carbonate ester should be visible around 1760 cm⁻¹.

  • Mass Spectrometry (MS): Analysis should show a molecular ion peak [M]⁺ or related adducts (e.g., [M+H]⁺, [M+Na]⁺) corresponding to the molecular weight of 228.24 g/mol .

Protocol: Purity Assessment by HPLC

This protocol provides a self-validating method to quantify the purity of the synthesized compound.

  • System: High-Performance Liquid Chromatography (HPLC) with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Procedure:

    • Prepare a standard solution of the purified product at a known concentration (e.g., 1 mg/mL) in the mobile phase.

    • Inject the solution and record the chromatogram.

    • Purity is determined by the area percentage of the main product peak relative to the total area of all peaks. A purity of >98% is typically desired for research applications.

cluster_synthesis Synthesis & Workup cluster_purification Purification & Analysis Start Reactants (4-Hydroxybiphenyl, Methyl Chloroformate) Reaction Acylation Reaction Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Crude Crude Product Workup->Crude Purify Column Chromatography or Recrystallization Crude->Purify Analysis QC Analysis (NMR, MS, HPLC) Purify->Analysis Pure Pure Product (>98%) Analysis->Purify Fail Analysis->Pure Pass

Sources

Exploratory

Electronic Properties, Bonding, and Synthetic Utility of 4-Biphenylyl Methyl Carbonate: A Technical Guide

Executive Summary 4-Biphenylyl methyl carbonate (CAS: 17175-08-5) is a highly versatile, sterically hindered aryl carbonate that serves as a critical intermediate in advanced organic synthesis and drug development. Tradi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Biphenylyl methyl carbonate (CAS: 17175-08-5) is a highly versatile, sterically hindered aryl carbonate that serves as a critical intermediate in advanced organic synthesis and drug development. Traditionally, aryl halides have been the go-to electrophiles for cross-coupling reactions. However, the pharmaceutical industry's shift toward greener, highly atom-economical processes has elevated the importance of aryl carbonates.

This whitepaper provides an in-depth analysis of the electronic properties and torsional dynamics of the biphenyl core, the bonding characteristics of the methyl carbonate moiety, and field-proven protocols for utilizing this compound in bimetallic C–O bond activation workflows.

Structural and Electronic Properties

Biphenyl Core Conjugation and Torsional Dynamics

The electronic landscape of 4-biphenylyl methyl carbonate is heavily dictated by the torsional angle ( θ ) between its two phenyl rings. In a purely planar conformation ( θ=0∘ ), the p -orbitals of the two rings achieve maximum overlap, allowing for extended π -electron delocalization across the entire biphenyl system. This planarization shortens the central C–C bond, imbuing it with partial double-bond character, and significantly narrows the HOMO–LUMO energy gap [1].

However, steric repulsion between the ortho-hydrogens forces the ground state of the biphenyl core into a twisted conformation (typically around 44∘ in the gas phase). As the twist angle increases, the conjugation is broken, leading to an evolution toward a more localized, benzenoid electronic structure. Consequently, both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are stabilized, enlarging the energy gap [2].

Carbonate Bonding and C–O Bond Critical Points

The attachment of the methyl carbonate group (–O–CO–OCH 3​ ) at the 4-position introduces complex electronic push-pull dynamics. The carbonate group acts primarily as an electron-withdrawing group via inductive effects, pulling electron density away from the biphenyl core.

The critical site of reactivity is the C(aryl)–O bond . Unlike the relatively weak C–I or C–Br bonds found in traditional aryl halides, the C(aryl)–O bond in aryl carbonates possesses a high bond dissociation energy (BDE). The strong resonance between the oxygen lone pairs and the aromatic ring fortifies this bond, making it notoriously inert under standard palladium-catalyzed conditions. Activating this bond requires highly specialized catalytic systems capable of overcoming the kinetic barrier of oxidative addition [3].

G Biphenyl Biphenyl Core (Twisted Ground State) Conjugation π-Electron Delocalization (Dependent on Torsion Angle) Biphenyl->Conjugation Dictates CO_Bond C(aryl)-O Bond (High Dissociation Energy) Biphenyl->CO_Bond Attached via C4 Carbonate Methyl Carbonate Group (-O-CO-OCH3) Inductive Electron-Withdrawing Inductive Effect Carbonate->Inductive Exerts Carbonate->CO_Bond Forms Inductive->Biphenyl Modifies Electron Density Activation Oxidative Addition (Ni-Pd Bimetallic Catalysis) CO_Bond->Activation Target for

Fig 1: Logical relationship between biphenyl electronic properties and C-O bond activation.

Mechanistic Causality in Experimental Design

Why Aryl Methyl Carbonates?

In drug development, late-stage functionalization requires robust, stable intermediates. 4-Biphenylyl methyl carbonate is synthesized directly from 4-phenylphenol—an abundant and inexpensive starting material. Furthermore, when the C–O bond is cleaved during cross-coupling, the carbonate moiety decomposes into carbon dioxide and methanol , leaving no toxic halide waste. This self-validating, waste-free conversion is a massive advantage for process chemistry scaling [3].

Bimetallic Catalysis for C–O Activation

To overcome the high BDE of the C(aryl)–O bond, researchers cannot rely on standard Pd(0) catalysts. The causality behind experimental success lies in ensembling cooperativity . By utilizing Nickel-Palladium (Ni–Pd) binary nanoclusters, the workflow leverages the distinct properties of both metals:

  • Nickel's Oxophilicity: Ni has a high affinity for oxygen and readily inserts into the inert C(aryl)–O bond via oxidative addition.

  • Palladium's Transmetalation Efficiency: Pd facilitates the subsequent transmetalation with the arylboronic acid and drives the reductive elimination to form the biaryl product. Neither metal works efficiently in isolation for this specific substrate; their synergistic effect is an absolute requirement [3].

Experimental Workflows and Protocols

The following self-validating protocols detail the synthesis of the carbonate and its subsequent application in cross-coupling.

Protocol A: Synthesis of 4-Biphenylyl Methyl Carbonate

Objective: High-yield O-carbomethoxylation of 4-phenylphenol.

  • Preparation: In an oven-dried round-bottom flask under an argon atmosphere, dissolve 4-phenylphenol (1.0 equiv, 10 mmol) in 30 mL of anhydrous dichloromethane (DCM).

  • Base Addition: Add triethylamine (Et 3​ N, 1.5 equiv, 15 mmol) to the solution. Cool the reaction mixture to 0 °C using an ice bath to control the exothermic acylation.

  • Acylation: Dropwise add methyl chloroformate (1.2 equiv, 12 mmol) over 15 minutes. The slow addition prevents the formation of symmetrical carbonate byproducts.

  • Reaction Monitoring: Remove the ice bath and allow the mixture to stir at room temperature for 3 hours. Monitor completion via TLC (Hexanes:Ethyl Acetate 4:1).

  • Workup & Validation: Quench the reaction with saturated aqueous NaHCO 3​ . Extract the aqueous layer with DCM (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO 4​ , and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography to yield pure 4-biphenylyl methyl carbonate as a white solid. Validate purity via 1 H NMR (singlet at ~3.9 ppm for the –OCH 3​ group).

Protocol B: Suzuki-Miyaura Cross-Coupling via C–O Activation

Objective: Cleavage of the C(aryl)–O bond to form a functionalized biaryl.

  • Catalyst & Substrate Loading: In a Schlenk tube, combine 4-biphenylyl methyl carbonate (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.5 equiv, 1.5 mmol), and anhydrous K 3​ PO 4​ (3.0 equiv, 3.0 mmol).

  • Bimetallic Addition: Add the Ni–Pd binary nanoclusters (2.5 mol % Ni, 2.5 mol % Pd).

  • Solvent Introduction: Add 2 mL of dry DMF and a highly specific catalytic amount of water (1.0 equiv). Causality note: The trace water is critical for the activation of the boronic acid to form the reactive boronate species.

  • Heating: Seal the tube and heat the mixture to 100 °C under an open air or O 2​ atmosphere for 6–10 hours.

  • Isolation: Cool to room temperature, dilute with ethyl acetate, and filter through a Celite pad to remove the metal nanoparticles. Concentrate and purify via chromatography.

Workflow Phenol 4-Phenylphenol (Starting Material) Acylation O-Carbomethoxylation (Methyl Chloroformate, Et3N) Phenol->Acylation Carbonate 4-Biphenylyl Methyl Carbonate (Electrophile) Acylation->Carbonate Coupling Suzuki-Miyaura Coupling (Ni-Pd NPs, Ar-B(OH)2) Carbonate->Coupling Product Functionalized Biaryl (Target Compound) Coupling->Product

Fig 2: Step-by-step synthetic workflow from phenol to cross-coupled biaryl.

Quantitative Data Presentation

The following tables summarize the physicochemical parameters of the compound and the comparative reactivity data that validates the bimetallic protocol.

Table 1: Physicochemical & Electronic Properties of 4-Biphenylyl Methyl Carbonate

PropertyValue / Description
CAS Number 17175-08-5
Molecular Formula C 14​ H 12​ O 3​
Molecular Weight 228.24 g/mol
Physical State Solid (Ambient Storage)
Biphenyl Torsional Angle ( θ ) ~44° (Ground state, non-planar)
Byproducts upon C-O Cleavage CO 2​ (gas) and CH 3​ OH (liquid)

Table 2: Comparative Reactivity in Suzuki-Miyaura Coupling (C–O Activation)

Catalyst SystemSubstrateArylboronic AcidYield (%)Causality / Observation
Pd Nanoparticles only 4-Biphenylyl Methyl CarbonatePhenylboronic acid< 10%Insufficient oxophilicity to insert into C–O bond.
Ni Nanoparticles only 4-Biphenylyl Methyl CarbonatePhenylboronic acid< 15%Poor transmetalation/reductive elimination kinetics.
Ni–Pd Binary Nanoclusters 4-Biphenylyl Methyl CarbonatePhenylboronic acid> 75% Synergistic cooperativity; rapid oxidative addition and elimination.

References

  • Impact of 4,4′-Functionalization on the Electronic and Optical Properties of Biphenyl and 9,9′-Dimethylfluorene. ChemRxiv. Available at:[Link]

  • Twist effects on the electronic and photophysical characters of biphenyl and 4,4′-bis(phenylsulfonyl) biphenyl. Computational and Theoretical Chemistry. Available at:[Link]

  • C–O Bond Activation by Nickel–Palladium Hetero-Bimetallic Nanoparticles for Suzuki–Miyaura Reaction of Bioactive Heterocycle-Tethered Sterically Hindered Aryl Carbonates. ACS Publications (The Journal of Organic Chemistry). Available at:[Link]

Protocols & Analytical Methods

Method

Advanced Synthetic Strategies for 4-Biphenylyl Methyl Carbonate: From Traditional Acylation to Green Transesterification

Introduction & Mechanistic Rationale The synthesis of aryl methyl carbonates is a critical transformation in the development of polycarbonate precursors, pharmaceutical intermediates, and advanced materials. 4-Biphenylyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The synthesis of aryl methyl carbonates is a critical transformation in the development of polycarbonate precursors, pharmaceutical intermediates, and advanced materials. 4-Biphenylyl methyl carbonate (CAS No. 17175-08-5), also known as biphenyl-4-yl methyl carbonate, is a highly valued intermediate in these fields[1]. This application note details two distinct synthetic methodologies for its preparation: a highly efficient traditional route utilizing methyl chloroformate, and a sustainable, atom-economical transesterification route employing dimethyl carbonate (DMC).

Causality in Experimental Design
  • The Chloroformate Route (Protocol A) : Methyl chloroformate is a highly reactive electrophile. The reaction with 4-phenylphenol proceeds via nucleophilic acyl substitution. Triethylamine (TEA) is employed not only to deprotonate the phenol—enhancing its nucleophilicity—but also to scavenge the byproduct hydrochloric acid (HCl), driving the equilibrium forward and preventing equipment corrosion[2]. The reaction must be initiated at 0 °C to control the exothermic formation of the tetrahedral intermediate and minimize the photodecomposition or vaporization of the chloroformate[2].

  • The Green DMC Route (Protocol B) : Dimethyl carbonate (DMC) is an environmentally benign, non-toxic reagent that replaces phosgene derivatives[3]. However, DMC is a significantly weaker electrophile. To achieve transesterification, a base catalyst (e.g., K₂CO₃ or an ionic liquid) and elevated temperatures (reflux at ~90 °C) are strictly required[4]. A critical mechanistic challenge in this route is chemoselectivity: DMC can act as both a methylating agent and a methoxycarbonylating agent. Under basic conditions, O-alkylation (yielding 4-methoxybiphenyl) competes with the desired transesterification (yielding the carbonate)[5]. Precise temperature control and catalyst selection are paramount to favor the carbonate product over the ether.

Materials & Reagents

Reagent / MaterialRoleCAS NumberEquivalentsSafety / EHS Notes
4-Phenylphenol Starting Material (Nucleophile)92-69-31.0 eqIrritant; handle with standard PPE.
Methyl Chloroformate Electrophile (Protocol A)79-22-11.1 eqHighly toxic, corrosive, flammable. Use strictly in a fume hood[2].
Dimethyl Carbonate (DMC) Electrophile & Solvent (Protocol B)616-38-610.0 eqFlammable liquid; green reagent, low toxicity[3].
Triethylamine (TEA) Base / Acid Scavenger (Protocol A)121-44-81.2 eqCorrosive, strong odor.
Potassium Carbonate (K₂CO₃) Base Catalyst (Protocol B)584-08-70.1 eqMild irritant; ensure anhydrous state.
Dichloromethane (DCM) Solvent (Protocol A)75-09-20.2 MVolatile, suspected carcinogen.

Experimental Protocols

Protocol A: Traditional Synthesis via Methyl Chloroformate

This protocol is a self-validating system designed for high yield and rapid conversion, relying on precise thermal control.

  • Initiation : In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 4-phenylphenol (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 50 mL to achieve 0.2 M).

  • Base Addition : Add triethylamine (TEA, 1.2 equiv, 12 mmol) in a single portion. Stir for 10 minutes at room temperature to ensure complete homogenization.

  • Temperature Control : Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Lowering the temperature suppresses the spontaneous decomposition of methyl chloroformate and safely manages the exothermic acylation[2].

  • Electrophile Addition : Add methyl chloroformate (1.1 equiv, 11 mmol) dropwise over 15 minutes using a syringe pump or addition funnel.

  • Propagation : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Validation: Monitor via TLC (Hexanes/Ethyl Acetate 8:2); the reaction is complete when the lower Rf phenol spot is fully consumed.

  • Quenching & Workup : Quench the reaction with saturated aqueous NaHCO₃ (30 mL) to neutralize excess acid. Extract the aqueous layer with DCM (3 × 20 mL). Wash the combined organic layers with brine to remove residual salts, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification : Purify the crude residue via flash column chromatography (silica gel) to yield pure 4-biphenylyl methyl carbonate[1].

Protocol B: Green Synthesis via Dimethyl Carbonate (DMC) Transesterification

This protocol prioritizes sustainability, utilizing DMC as both solvent and reagent to drive the equilibrium.

  • Setup : In a pressure-resistant reaction vessel, combine 4-phenylphenol (1.0 equiv, 10 mmol) and anhydrous K₂CO₃ (0.1 equiv, 1 mmol).

  • Solvent/Reagent Addition : Add dimethyl carbonate (DMC, 10.0 equiv, 100 mmol). Causality: Using DMC in large excess drives the reversible transesterification equilibrium toward the product by Le Chatelier's principle, while simultaneously serving as a green solvent[6].

  • Thermal Activation : Seal the vessel and heat the mixture to 90 °C. Causality: Elevated thermal energy is required to overcome the high activation barrier of DMC's carbonyl carbon[4].

  • Monitoring : Stir for 12–16 hours. Validation: Monitor the reaction closely via LCMS or GCMS to prevent the over-reaction into O-methylated byproducts (4-methoxybiphenyl)[5].

  • Workup : Cool the mixture to room temperature. Filter out the solid K₂CO₃ catalyst. Concentrate the filtrate under reduced pressure to recover excess DMC (which can be recycled for future batches).

  • Purification : Purify the crude product via silica gel chromatography to isolate the target carbonate.

Reaction Workflows & Mechanistic Pathways

WorkflowA A 4-Phenylphenol + DCM (Cool to 0 °C) B Add Triethylamine (TEA) (Acid Scavenger) A->B C Dropwise addition of Methyl Chloroformate B->C D Warm to RT (Stir 2-4 hours) C->D Nucleophilic Acyl Substitution E Aqueous Workup (Quench with H2O, Wash with Brine) D->E F Organic Layer Drying & Concentration (Na2SO4, Rotary Evaporation) E->F G Purification (Silica Gel Chromatography) F->G H 4-Biphenylyl Methyl Carbonate (Pure Product) G->H

Caption: Workflow for the traditional synthesis of 4-biphenylyl methyl carbonate via methyl chloroformate.

PathwayB A 4-Phenylphenol (Nucleophile) C Phenoxide Anion (Active Species) A->C Deprotonation B Base Catalyst (e.g., K2CO3) B->C E Tetrahedral Intermediate (Transesterification) C->E Nucleophilic Attack D Dimethyl Carbonate (Electrophile & Solvent) D->E F 4-Biphenylyl Methyl Carbonate (Target Product) E->F Elimination G Methanol (Byproduct) E->G

Caption: Mechanistic pathway of DMC-mediated transesterification highlighting the tetrahedral intermediate.

Data Presentation & Troubleshooting

Methodological Comparison
ParameterProtocol A (Chloroformate)Protocol B (DMC Transesterification)
Primary Reagents Methyl chloroformate, TEADimethyl carbonate, K₂CO₃
Solvent System Dichloromethane (DCM)Dimethyl carbonate (Neat)
Temperature Profile 0 °C to Room Temperature90 °C (Reflux)
Reaction Time 2–4 hours12–16 hours
Typical Yield 85–95%60–80%
Primary Byproduct HCl (neutralized to TEA·HCl)Methanol
EHS Profile High toxicity, corrosiveGreen, non-toxic, atom-economical
Troubleshooting Matrix
ObservationPotential CauseCorrective Action
Low Yield in Protocol A Moisture in solvent causing chloroformate hydrolysis.Use rigorously anhydrous DCM and oven-dried glassware.
Formation of 4-methoxybiphenyl (Protocol B) Excessive temperature or prolonged reaction time driving O-alkylation[5].Strictly monitor reaction via TLC/LCMS; halt heating once transesterification plateaus.
Incomplete Conversion (Protocol B) Insufficient catalyst activity or equilibrium stalling[6].Increase catalyst loading (e.g., 0.2 equiv K₂CO₃) or distill off the methanol byproduct to drive equilibrium forward.

References

  • Title : Dimethyl carbonate Source : Wikipedia URL : [Link]

  • Title : Ionic liquids as transesterification catalysts: applications for the synthesis of linear and cyclic organic carbonates Source : Beilstein Journal of Organic Chemistry URL : [Link]

  • Title : Recent Progress on the O-Alkylation Reaction of Dialkyl Carbonates with Aromatic Phenolic Compounds Source : ACS Omega - American Chemical Society URL :[Link]

  • Title : Photo-on-Demand Synthesis of Chloroformates with a Chloroform Solution Containing an Alcohol and Its One-Pot Conversion to Carbonates and Carbamates Source : Organic Letters - ACS Publications URL :[Link]

  • Title : Mg/Al-Codoped Porous Carbons with a Bifunctional Performance for an Enhanced Carbonate Synthesis Source : Industrial & Engineering Chemistry Research - ACS Publications URL : [Link]

Sources

Application

Application Note: 4-Biphenylyl Methyl Carbonate as an Advanced Reagent for Amine Protection in Peptide Synthesis

Executive Summary The protection of the amine group is essential for the condensation of α-amino acids via amide bonds in a defined sequential order[1]. While the 9-fluorenylmethoxycarbonyl (Fmoc) and tert-butyloxycarbon...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The protection of the amine group is essential for the condensation of α-amino acids via amide bonds in a defined sequential order[1]. While the 9-fluorenylmethoxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) groups dominate standard solid-phase peptide synthesis (SPPS)[2], the methoxycarbonyl (Moc) group is frequently required in medicinal chemistry as a stable, low-molecular-weight N-terminal cap. A protecting group is temporarily attached to decrease reactivity so that the protected functional group does not react under subsequent synthetic conditions[3].

Traditionally, Moc protection is achieved using methyl chloroformate. However, this reagent is highly volatile, toxic, and generates hydrochloric acid (HCl) upon reaction, which can prematurely cleave hyper-acid-labile protecting groups (e.g., Mmt, Trt) or damage sensitive peptide sequences. To circumvent these issues, 4-biphenylyl methyl carbonate (CAS: 17175-08-5) has emerged as an advanced, bench-stable active carbonate reagent that provides a mild, acid-free pathway to Moc-protected peptides.

Mechanistic Rationale: The Causality of Mixed Carbonates

4-Biphenylyl methyl carbonate is a mixed carbonate containing both an aliphatic alcohol moiety (methanol) and an aromatic phenol moiety (4-phenylphenol). When an N-terminal amine attacks the carbonate carbonyl, a tetrahedral intermediate is formed. The collapse of this intermediate is governed by the leaving group ability of the attached substituents, which is directly correlated to their pKa values.

Because the pKa of 4-phenylphenol is approximately 9.5, whereas the pKa of methanol is ~15.5, the 4-phenylphenoxide anion is a vastly superior leaving group[4]. Consequently, the reaction proceeds with absolute chemoselectivity: the phenoxide is expelled, and the methoxycarbonyl group is permanently transferred to the amine.

This causality provides a self-validating analytical advantage. The expelled 4-phenylphenol is highly UV-active, allowing researchers to monitor the reaction's progress in real-time via UV-Vis spectroscopy, TLC, or HPLC, ensuring that the protection step is complete before proceeding.

Comparative Reagent Data

To understand the operational advantages of 4-biphenylyl methyl carbonate, it is critical to compare it against the traditional reagent, methyl chloroformate.

Table 1: Comparative analysis of reagents for Methoxycarbonyl (Moc) introduction.

Property / ParameterMethyl Chloroformate4-Biphenylyl Methyl Carbonate
Physical State (RT) Volatile Liquid (bp 31 °C)Crystalline Solid
Toxicity Profile High (Toxic, corrosive gas)Moderate (Bench-stable)
Reaction Byproduct Hydrochloric acid (HCl)4-Phenylphenol
Acid-Labile Compatibility Poor (Causes premature cleavage)Excellent (Neutral to basic conditions)
Reaction Monitoring Difficult (No UV chromophore)Excellent (Strong UV absorbance at 254 nm)
Orthogonality Can interfere with acid-sensitive groupsFully orthogonal to Boc/tBu and Fmoc strategies

Reaction Pathway Visualization

Pathway cluster_0 Reaction Components N_term Free Amine (Peptide) Intermediate Tetrahedral Intermediate (Base Promoted) N_term->Intermediate Nucleophilic Attack Reagent 4-Biphenylyl Methyl Carbonate Reagent->Intermediate Acyl Transfer Product Moc-Protected Peptide (Stable Carbamate) Intermediate->Product Methoxide Retention Byproduct 4-Phenylphenol (UV-Active Leaving Group) Intermediate->Byproduct Phenoxide Elimination

Caption: Reaction pathway of Moc-protection using 4-biphenylyl methyl carbonate.

Experimental Methodologies

Protocol A: Solution-Phase N-Terminal Moc Protection of Amino Acids

This protocol is designed for the preparation of Moc-protected amino acid building blocks prior to SPPS. The biphasic system ensures that the amino acid remains deprotonated and nucleophilic.

  • Preparation: Dissolve 10.0 mmol of the free amino acid in 20 mL of 1 M aqueous sodium carbonate ( Na2​CO3​ ) and 20 mL of tetrahydrofuran (THF). The basic pH ensures the α -amine is in its free-base, nucleophilic state.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add 11.0 mmol (1.1 equivalents) of 4-biphenylyl methyl carbonate dissolved in 10 mL of THF dropwise over 15 minutes.

  • Reaction Propagation: Remove the ice bath and allow the reaction mixture to stir at room temperature for 4 to 6 hours.

  • Self-Validating Monitoring: Spot the reaction mixture on a silica TLC plate alongside a 4-biphenylyl methyl carbonate standard. Elute and visualize under a 254 nm UV lamp. The appearance of a highly fluorescent/UV-active spot corresponding to 4-phenylphenol, coupled with the consumption of the carbonate reagent, validates reaction completion.

  • Workup and Isolation:

    • Evaporate the THF under reduced pressure.

    • Wash the aqueous layer with diethyl ether ( 3×20 mL) to extract the 4-phenylphenol byproduct and any unreacted carbonate.

    • Carefully acidify the aqueous layer to pH 2.0 using 1 M HCl.

    • Extract the precipitated Moc-amino acid with ethyl acetate ( 3×30 mL).

    • Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the pure Moc-protected amino acid.

Protocol B: On-Resin N-Terminal Capping in SPPS

This protocol is utilized when the methoxycarbonyl group is required as the final N-terminal cap of a resin-bound peptide, often utilized in the synthesis of protease inhibitors.

  • Resin Preparation: Following the final Fmoc deprotection, wash the peptidyl-resin (0.5 mmol scale) thoroughly with N,N-dimethylformamide (DMF) ( 5×3 mL) and dichloromethane (DCM) ( 5×3 mL) to remove any residual piperidine.

  • Activation and Coupling: In a separate vial, dissolve 1.5 mmol (3.0 equivalents) of 4-biphenylyl methyl carbonate and 3.0 mmol (6.0 equivalents) of N,N-diisopropylethylamine (DIPEA) in 4 mL of anhydrous DMF.

  • Reaction: Add the reagent solution to the resin. Agitate the suspension gently at room temperature for 2 hours. The use of DIPEA catalyzes the formation of the tetrahedral intermediate and neutralizes the weakly acidic 4-phenylphenol byproduct.

  • Validation (Kaiser Test): Remove a few resin beads, wash them with ethanol, and perform a Kaiser test. A negative result (yellow beads) confirms the complete capping of the primary amines. If positive (blue beads), repeat step 3.

  • Washing and Cleavage:

    • Wash the resin with DMF ( 5×3 mL) to remove the 4-phenylphenol byproduct.

    • Wash with DCM ( 5×3 mL) and dry under a stream of nitrogen.

    • Cleave the peptide from the resin using a standard trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2​O ) for 2 hours. The Moc group is highly stable to TFA and will remain intact during cleavage[5].

References

  • Source: ug.edu.
  • Source: uchicago.
  • Source: organic-chemistry.
  • Source: thieme-connect.
  • Source: researchgate.

Sources

Method

Application Note: Step-by-Step Preparation of 4-Biphenylyl Methyl Carbonate

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a robust, self-validating protocol for the synthesis of 4-biphenylyl methyl carbonate (CAS 17175-08-5) via nucle...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a robust, self-validating protocol for the synthesis of 4-biphenylyl methyl carbonate (CAS 17175-08-5) via nucleophilic acyl substitution.

Introduction & Mechanistic Rationale

4-Biphenylyl methyl carbonate is a critical structural motif and intermediate utilized in the synthesis of complex molecules for probing biological systems and developing therapeutic candidates[1]. The compound (Molecular Weight: 228.24 g/mol [2]) is classically synthesized through the acylation of 4-phenylphenol using methyl chloroformate[3].

This transformation relies on a standard nucleophilic acyl substitution mechanism. A tertiary amine, such as triethylamine (TEA), is introduced to deprotonate the weakly acidic phenolic hydroxyl group (pKa ~9.5), generating a highly nucleophilic phenoxide ion. The phenoxide subsequently attacks the electrophilic carbonyl carbon of methyl chloroformate. The reaction proceeds through a tetrahedral intermediate before expelling the chloride leaving group. TEA serves a dual purpose: it acts as a base for deprotonation and as an acid scavenger to neutralize the evolving hydrochloric acid (HCl), thereby driving the reaction to completion and preventing the acidic degradation of the product[3].

Reaction Mechanism

Mechanism N1 Phenoxide Formation (TEA deprotonates 4-Phenylphenol) N2 Nucleophilic Attack (Phenoxide attacks carbonyl carbon) N1->N2 N3 Tetrahedral Intermediate (C-O bond forms, charge delocalizes) N2->N3 N4 Leaving Group Expulsion (Chloride ion leaves) N3->N4 N5 Product Formation (4-Biphenylyl Methyl Carbonate) N4->N5

Mechanistic pathway of the nucleophilic acyl substitution reaction.

Materials & Reagents

To ensure high yield and purity, all reagents should be of synthetic grade or higher. Dichloromethane (DCM) should be anhydrous to prevent the competitive hydrolysis of methyl chloroformate.

ReagentCAS NumberMW ( g/mol )EquivalentsAmount (10 mmol scale)Role
4-Phenylphenol92-69-3170.211.01.70 gStarting Material
Methyl chloroformate79-22-194.501.20.93 mLAcylating Agent
Triethylamine (TEA)121-44-8101.191.52.10 mLBase / Acid Scavenger
Dichloromethane (DCM)75-09-284.93N/A20.0 mLSolvent

Note: Methyl chloroformate is highly toxic and corrosive. Handle strictly inside a fume hood with appropriate Personal Protective Equipment (PPE)[4].

Experimental Workflow

Workflow A 4-Phenylphenol + DCM B Add TEA (Acid Scavenger) A->B C Dropwise Add Methyl Chloroformate (0°C) B->C D Stir at RT (1-2 hours) C->D E Aqueous Quench & Extraction D->E F Purification (Recrystallization) E->F G 4-Biphenylyl Methyl Carbonate F->G

Experimental workflow for the synthesis of 4-biphenylyl methyl carbonate.

Step-by-Step Protocol

This protocol is designed as a self-validating system, incorporating visual cues and analytical checkpoints to ensure experimental success.

Step 1: Preparation and Dissolution

  • Action: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under an inert argon atmosphere. Add 4-phenylphenol (1.70 g, 10.0 mmol) and anhydrous DCM (20 mL). Stir until complete dissolution.

  • Causality: DCM is selected as the solvent because it is aprotic, inert to chloroformates, and provides excellent solubility for the highly conjugated biphenyl system.

Step 2: Base Addition

  • Action: Inject triethylamine (2.10 mL, 15.0 mmol) into the reaction mixture in one portion.

  • Validation: A slight yellowing of the solution may occur, indicating the formation of the phenoxide intermediate.

Step 3: Temperature Control

  • Action: Submerge the reaction flask in an ice-water bath and allow the mixture to equilibrate to 0 °C for 10 minutes.

  • Causality: Methyl chloroformate is volatile (BP: 71.4 °C) and highly reactive. Cooling the system prevents a runaway exothermic reaction and suppresses unwanted side reactions, such as the hydrolysis of the chloroformate by trace moisture.

Step 4: Acylation

  • Action: Slowly add methyl chloroformate (0.93 mL, 12.0 mmol) dropwise over 10 minutes using a syringe.

  • Validation: A dense white precipitate (triethylamine hydrochloride, TEA·HCl) will begin to form almost immediately. This is a critical visual confirmation that the acyl substitution is occurring and HCl is being successfully scavenged.

Step 5: Reaction Propagation and Monitoring

  • Action: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir vigorously for 1 to 2 hours.

  • Validation: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (8:2 v/v) solvent system. The starting material (4-phenylphenol) is highly UV-active and will appear at a lower Rf (~0.3). As the reaction proceeds, a new, less polar UV-active spot corresponding to 4-biphenylyl methyl carbonate will emerge at a higher Rf (~0.6), as the masking of the hydroxyl group eliminates hydrogen bonding with the silica stationary phase.

Step 6: Quenching and Extraction

  • Action: Once TLC indicates complete consumption of the starting material, quench the reaction by adding 15 mL of cold distilled water. Transfer the biphasic mixture to a separatory funnel.

  • Action: Separate the organic layer and wash sequentially with:

    • 1M HCl (15 mL) – Causality: Removes unreacted TEA and dissolves any remaining TEA·HCl salts.

    • Saturated NaHCO3 (15 mL) – Causality: Neutralizes residual acid from the previous wash.

    • Brine (15 mL) – Causality: Pre-dries the organic layer by drawing out dissolved water.

Step 7: Drying and Concentration

  • Action: Dry the organic layer over anhydrous sodium sulfate (Na2SO4). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Step 8: Purification

  • Action: Recrystallize the crude solid from a minimal amount of hot hexanes/ethyl acetate to afford pure 4-biphenylyl methyl carbonate as a white crystalline solid.

Analytical Characterization

To confirm the structural integrity of the synthesized 4-biphenylyl methyl carbonate, the following analytical signatures should be verified:

  • 1H NMR (CDCl3): Look for the characteristic sharp singlet of the methyl carbonate protons (-OCH3) around δ 3.90 ppm, integrating to 3H. The biphenyl aromatic protons will appear as a complex multiplet in the region of δ 7.20–7.65 ppm, integrating to 9H[2].

  • Mass Spectrometry (ESI-MS): Expected m/z for [M+H]+ is 229.1[2].

References

  • Molbase. "C14H12O3_Molecular formula - MOLBASE". Molbase Chemical Database. URL:[Link]

  • Tsuda, A., et al. "Photo-on-Demand Synthesis of Chloroformates with a Chloroform Solution Containing an Alcohol and Its One-Pot Conversion to Carbonates and Carbamates." Organic Letters, ACS Publications, 2020. URL:[Link]

Sources

Application

Application Note: 4-Biphenylyl Methyl Carbonate as a Robust Electrophile in Cross-Coupling Reactions

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Detailed Application Notes and Protocols.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Detailed Application Notes and Protocols.

Introduction: The Shift to Phenolic Electrophiles

In the realm of late-stage functionalization and drug development, traditional cross-coupling heavily relies on aryl halides or triflates. However, the use of aryl methyl carbonates—specifically 4-biphenylyl methyl carbonate —represents a major leap forward in atom economy, reagent stability, and sustainability. Derived easily from 4-phenylphenol, 4-biphenylyl methyl carbonate acts as a highly stable, robust electrophile in Suzuki-Miyaura cross-coupling reactions . By utilizing specific catalytic conditions, this methodology bypasses the need for toxic halogenated precursors and yields benign byproducts (CO2 and methanol).

Mechanistic Insights: Overcoming the C–O Bond Activation Barrier

The C(aryl)–O bond in aryl carbonates is notoriously inert compared to standard C–X bonds. Palladium, the traditional cross-coupling workhorse, often struggles to undergo oxidative addition into this deactivated bond without highly specialized ligands.

  • The Nickel Advantage: Nickel(0) complexes are inherently more electron-rich and possess a smaller atomic radius than Palladium(0). This allows Ni(0) to readily insert into the sterically hindered and electronically deactivated C–O bond of 4-biphenylyl methyl carbonate .

  • Decarboxylative Driving Force: Upon oxidative addition, the intermediate [Ar–Ni(II)–OCO2Me] species rapidly undergoes decarboxylation, releasing CO2 gas and forming a stable [Ar–Ni(II)–OMe] intermediate. This irreversible gas-evolving step thermodynamically drives the reaction forward.

  • Bimetallic Cooperativity: Recent advancements employ Ni/Pd hetero-bimetallic nanoparticles. In this synergistic system, Ni selectively activates the tough C–O bond, while Pd facilitates the subsequent transmetalation and reductive elimination steps with higher efficiency than a monometallic system .

CatalyticCycle Ni0 Ni(0)L_n Active Catalyst OxAdd Oxidative Addition (Insertion into Ar-O) Ni0->OxAdd + 4-Biphenylyl Methyl Carbonate NiII_Alkoxide [Ar-Ni(II)-OCO2Me] Intermediate OxAdd->NiII_Alkoxide Decarb Decarboxylation (- CO2) NiII_Alkoxide->Decarb NiII_Methoxide [Ar-Ni(II)-OMe] Intermediate Decarb->NiII_Methoxide Transmet Transmetalation (+ Ar'-B(OH)2) NiII_Methoxide->Transmet NiII_Diaryl [Ar-Ni(II)-Ar'] Intermediate Transmet->NiII_Diaryl - B(OMe)(OH)2 RedElim Reductive Elimination (Product Formation) NiII_Diaryl->RedElim RedElim->Ni0 Regeneration Product Biaryl Product (e.g., 4-Aryl-biphenyl) RedElim->Product

Figure 1: Catalytic cycle of Ni-catalyzed Suzuki-Miyaura cross-coupling for aryl methyl carbonates.

Experimental Protocols

Protocol A: Standard Monometallic Ni-Catalyzed Suzuki-Miyaura Coupling

Based on the foundational methodology established by the Garg Laboratory .

Objective: Synthesize biaryl compounds using 4-biphenylyl methyl carbonate and an arylboronic acid.

Materials:

  • 4-Biphenylyl methyl carbonate (1.0 equiv)

  • Arylboronic acid (2.5 – 4.0 equiv)

  • NiCl2(PCy3)2 (5 – 10 mol%)

  • K3PO4 (4.5 – 7.2 equiv)

  • Anhydrous Toluene (0.3 M)

Step-by-Step Methodology & Causality:

  • Reagent Preparation: In an inert atmosphere glovebox, weigh 4-biphenylyl methyl carbonate, arylboronic acid, NiCl2(PCy3)2, and K3PO4 into an oven-dried Schlenk tube.

    • Causality: Ni(0) intermediates are highly sensitive to oxidation. While NiCl2(PCy3)2 is an air-stable Ni(II) precatalyst, the active catalytic cycle requires stringent exclusion of oxygen to prevent premature catalyst deactivation.

  • Solvent Addition: Add anhydrous toluene to achieve a 0.3 M concentration. Seal the tube with a Teflon valve.

    • Causality: Toluene provides the necessary high boiling point to reach the activation energy required to cleave the C–O bond. Non-polar solvents also stabilize the PCy3-ligated nickel intermediates.

  • Heating & Agitation: Transfer the sealed tube to a pre-heated oil bath at 110–130 °C. Stir vigorously for 24 hours.

    • Causality: The high temperature is non-negotiable for monometallic Ni systems to overcome the thermodynamic barrier of the C–O oxidative addition.

  • Self-Validation (In-Process QC): After 20 hours, cool the reaction briefly, extract a 10 µL aliquot under N2, dilute with EtOAc, and analyze via GC-MS or TLC.

    • Causality: This self-validating step ensures complete consumption of the carbonate before initiating workup, preventing difficult downstream chromatographic separations of starting material from the biaryl product.

  • Workup & Purification: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the insoluble K3PO4 and nickel salts. Concentrate the filtrate in vacuo and purify via flash column chromatography (silica gel, hexanes/EtOAc gradient).

Workflow Prep 1. Reagent Prep Weigh Carbonate, Boronic Acid, Catalyst Atmosphere 2. Inert Atmosphere Evacuate & Backfill with N2/Argon Prep->Atmosphere Solvent 3. Solvent Addition Add Anhydrous Toluene (0.3 M) Atmosphere->Solvent Reaction 4. Heating Stir at 110-130 °C for 24 Hours Solvent->Reaction QC 5. In-Process QC GC-MS/TLC Aliquot Check Conversion Reaction->QC Workup 6. Workup Filter & Concentrate QC->Workup Purification 7. Purification Flash Column Chromatography Workup->Purification

Figure 2: Step-by-step experimental workflow for monometallic Ni-catalyzed cross-coupling.

Protocol B: Advanced Ni/Pd Bimetallic Nanoparticle Catalysis

Designed for milder conditions and complex, sterically hindered substrates .

Objective: Achieve cross-coupling at lower temperatures utilizing bimetallic cooperativity.

Materials:

  • 4-Biphenylyl methyl carbonate (1.0 equiv)

  • Arylboronic acid (1.5 – 2.0 equiv)

  • NiCl2·6H2O (2.5 mol%), PdCl2 (2.5 mol%)

  • K3PO4 (1.5 – 3.0 equiv)

  • TBAF (10 mol%), H2O (1.0 equiv)

  • DMF (0.5 M)

Step-by-Step Methodology & Causality:

  • Nanocluster In-Situ Generation: In a reaction vial, combine NiCl2·6H2O, PdCl2, and TBAF in DMF.

    • Causality: TBAF acts as a stabilizer for the in-situ generated Ni-Pd binary nanoclusters, preventing bulk aggregation and maintaining a high surface-area-to-volume ratio for catalysis.

  • Reactant Addition: Add 4-biphenylyl methyl carbonate, arylboronic acid, K3PO4, and exactly 1.0 equiv of H2O.

    • Causality: Trace water is critical; it accelerates the transmetalation step by forming a reactive boronate complex [ArB(OH)3]⁻, bridging the bimetallic interface.

  • Heating: Stir the mixture at 100 °C under an open-air or O2-bubbling environment for 1–6 hours.

    • Causality: Unlike Protocol A, this bimetallic system is robust against air, significantly simplifying the operational setup and accelerating the reaction timeline.

  • Self-Validation (In-Process QC): Monitor the reaction via TLC at the 1-hour mark. If starting material persists, continue heating up to 6 hours.

  • Workup: Extract with EtOAc and H2O. Wash the organic layer with brine, dry over Na2SO4, and purify via chromatography.

Quantitative Data Presentation

The table below summarizes the critical differences in reaction conditions, reagent stoichiometry, and expected outcomes when utilizing 4-biphenylyl methyl carbonate in cross-coupling workflows.

Table 1: Comparison of Reaction Conditions for 4-Biphenylyl Methyl Carbonate Cross-Coupling

ParameterProtocol A: Monometallic Ni Protocol B: Bimetallic Ni/Pd
Catalyst System NiCl2(PCy3)2 (5–10 mol%)NiCl2·6H2O / PdCl2 (2.5 mol% each)
Boronic Acid Equiv. 2.5 – 4.0 equiv1.5 – 2.0 equiv
Base K3PO4 (4.5 – 7.2 equiv)K3PO4 (1.5 – 3.0 equiv)
Solvent Anhydrous TolueneDMF + TBAF + H2O
Atmosphere Inert (N2 / Argon)Open Air / O2
Temperature 110 – 130 °C100 °C
Reaction Time 24 hours1 – 6 hours
Typical Yields 75% – 95%68% – 85%
Primary Advantage Highly established, broad scopeMilder, air-tolerant, faster

References

  • Title: Suzuki−Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates Source: Journal of the American Chemical Society (2009) URL: [Link]

  • Title: C–O Bond Activation by Nickel–Palladium Hetero-Bimetallic Nanoparticles for Suzuki–Miyaura Reaction of Bioactive Heterocycle-Tethered Sterically Hindered Aryl Carbonates Source: ACS Catalysis (2017) URL: [Link]

Method

The Strategic Application of 4-Biphenylyl Methyl Carbonate in Pharmaceutical Intermediate Synthesis: A Technical Guide

In the intricate landscape of pharmaceutical development, the precise and efficient synthesis of active pharmaceutical ingredient (API) intermediates is paramount. The strategic use of specialized reagents can significan...

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Author: BenchChem Technical Support Team. Date: April 2026

In the intricate landscape of pharmaceutical development, the precise and efficient synthesis of active pharmaceutical ingredient (API) intermediates is paramount. The strategic use of specialized reagents can significantly influence yield, purity, and overall process viability. This guide provides an in-depth exploration of 4-biphenylyl methyl carbonate, a versatile reagent whose utility in the synthesis of pharmaceutical intermediates is of growing interest. We will delve into its application as a robust protecting group for amines and its potential as a carbonylating agent, offering detailed protocols and mechanistic insights to empower researchers, scientists, and drug development professionals in their synthetic endeavors.

Introduction to 4-Biphenylyl Methyl Carbonate: A Reagent of Strategic Importance

4-Biphenylyl methyl carbonate, with its biphenyl core, offers unique electronic and steric properties that can be leveraged in organic synthesis. The biphenyl moiety is a common structural feature in a multitude of pharmacologically active molecules, contributing to their biological activity through various interactions with target proteins.[1] Consequently, reagents incorporating this scaffold are of significant interest for the construction of complex pharmaceutical intermediates.

The primary application of 4-biphenylyl methyl carbonate lies in its ability to introduce the 4-biphenylyloxycarbonyl (Bpoc) protecting group onto amine functionalities. This carbamate-based protecting group provides a balance of stability and selective cleavability, a crucial requirement in multi-step synthetic sequences.[2]

4-Biphenylyl Methyl Carbonate as a Superior Amine-Protecting Reagent

The protection of amine groups is a fundamental strategy in organic synthesis to prevent their undesired reactions while other parts of a molecule are being modified.[3] Carbamates are a widely used class of amine protecting groups due to their stability and predictable cleavage patterns.[3] 4-Biphenylyl methyl carbonate serves as an excellent reagent for the introduction of the Bpoc protecting group, which offers distinct advantages in specific synthetic contexts.

The Rationale for Employing the Bpoc Protecting Group

The selection of a protecting group is a critical decision in synthetic planning. The Bpoc group, installed using 4-biphenylyl methyl carbonate, is particularly advantageous due to its:

  • Acid Lability: The Bpoc group is highly sensitive to acidic conditions, allowing for its removal under mild acidic treatment, often with dilute trifluoroacetic acid (TFA).[2] This provides orthogonality with other protecting groups that are stable to acid but labile to bases (e.g., Fmoc) or hydrogenation (e.g., Cbz).[4][5]

  • Enhanced Crystallinity: The rigid and aromatic nature of the biphenyl moiety can enhance the crystallinity of the protected intermediate, facilitating purification by recrystallization.

  • UV-Active Chromophore: The biphenyl system allows for easy visualization of protected compounds by UV light during thin-layer chromatography (TLC) analysis.

Experimental Protocol: Protection of a Primary Amine

This protocol details a general procedure for the protection of a primary amine using 4-biphenylyl methyl carbonate. The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of the carbonate, with the departure of methanol and subsequent formation of the stable carbamate.[6][7]

Materials:

  • Primary amine (1.0 eq)

  • 4-Biphenylyl methyl carbonate (1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine (Et3N) (1.2 eq)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the primary amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DMF in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • To this solution, add 4-biphenylyl methyl carbonate (1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC until the starting amine is consumed.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-Bpoc protected amine.

Causality of Experimental Choices:

  • Solvent: DMF is chosen for its ability to dissolve a wide range of substrates and for its high boiling point, although the reaction is typically run at room temperature.

  • Base: Triethylamine is used to neutralize the in-situ generated acid and to facilitate the nucleophilic attack of the amine.

  • Stoichiometry: A slight excess of the protecting group reagent is used to ensure complete consumption of the starting amine.

  • Work-up: The aqueous work-up with sodium bicarbonate removes any unreacted starting material and acidic byproducts.

Experimental Protocol: Deprotection of the N-Bpoc Group

The removal of the Bpoc group is typically achieved under mild acidic conditions.

Materials:

  • N-Bpoc protected amine (1.0 eq)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the N-Bpoc protected amine in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of 10-20% TFA in DCM dropwise to the stirred solution.

  • Stir the reaction mixture at 0 °C to room temperature for 1-4 hours. Monitor the deprotection by TLC.

  • Once the reaction is complete, carefully neutralize the excess TFA by the slow addition of saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Separate the organic layer, and wash it with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected amine. Further purification may be performed if necessary.

Causality of Experimental Choices:

  • Reagent: TFA is a strong acid that effectively cleaves the acid-labile Bpoc group. The concentration can be adjusted based on the sensitivity of the substrate.

  • Temperature: The reaction is initiated at a low temperature to control the rate of the deprotection and minimize potential side reactions.

  • Neutralization: Careful neutralization is crucial to quench the reaction and to allow for a safe and effective work-up.

Workflow for Amine Protection and Deprotection

G cluster_protection Protection Protocol cluster_deprotection Deprotection Protocol Amine Primary Amine Reaction Stir at RT, 12-24h Amine->Reaction Reagent 4-Biphenylyl Methyl Carbonate Reagent->Reaction Solvent DMF, Et3N Solvent->Reaction Workup_P Aqueous Work-up & Purification Reaction->Workup_P Protected_Amine N-Bpoc Protected Amine Workup_P->Protected_Amine Protected_Amine_D N-Bpoc Protected Amine Protected_Amine->Protected_Amine_D Proceed to Deprotection Cleavage Stir at 0°C - RT, 1-4h Protected_Amine_D->Cleavage Cleavage_Reagent DCM, TFA Cleavage_Reagent->Cleavage Workup_D Neutralization & Work-up Cleavage->Workup_D Deprotected_Amine Deprotected Amine Workup_D->Deprotected_Amine

Caption: A workflow diagram illustrating the key steps in the protection of a primary amine using 4-biphenylyl methyl carbonate and the subsequent deprotection of the resulting N-Bpoc protected amine.

Potential as a Carbonylating Agent

Beyond its role in amine protection, 4-biphenylyl methyl carbonate holds potential as a carbonylating agent. Carbonylation reactions are fundamental transformations in organic synthesis for the introduction of a carbonyl group.[8] Aryl carbonates can serve as safer alternatives to highly toxic reagents like phosgene for the synthesis of ureas, carbamates, and other carbonyl-containing compounds.[9]

The reaction of 4-biphenylyl methyl carbonate with nucleophiles other than amines, such as alcohols or organometallic reagents, could lead to the formation of other carbonates, esters, or ketones. The biphenyl-4-yloxy group can act as a good leaving group, facilitating the transfer of the methoxycarbonyl group or, under certain conditions, the entire biphenylyloxycarbonyl moiety.

Further research is warranted to fully explore the scope and limitations of 4-biphenylyl methyl carbonate as a carbonylating agent in the synthesis of pharmaceutical intermediates. Key areas of investigation would include catalyst screening, reaction optimization, and substrate scope evaluation.

Application in the Synthesis of Sacubitril Intermediates

The neprilysin inhibitor Sacubitril is a key component of the blockbuster heart failure medication Entresto®.[10][11] The synthesis of Sacubitril involves the construction of a complex chiral molecule containing a biphenyl moiety.[1][12] While specific proprietary synthetic routes may vary, the core structure of Sacubitril necessitates the introduction of a protected amine functionality on a biphenyl-containing backbone.

Given the structural features of Sacubitril intermediates, 4-biphenylyl methyl carbonate could be a valuable reagent in its synthesis. The use of a biphenyl-containing protecting group could potentially streamline the synthesis by introducing a key structural element early in the synthetic sequence. The mild deprotection conditions of the Bpoc group would also be advantageous in preserving the stereochemical integrity of the chiral centers present in the molecule.

Reaction Mechanism: Amine Protection

Caption: A simplified representation of the reaction mechanism for the protection of a primary amine using 4-biphenylyl methyl carbonate, proceeding through a tetrahedral intermediate.

Summary and Future Outlook

4-Biphenylyl methyl carbonate is a valuable and versatile reagent for the synthesis of pharmaceutical intermediates. Its primary application as a precursor to the acid-labile Bpoc amine protecting group offers a strategic advantage in complex, multi-step syntheses where orthogonal protection schemes are necessary. The detailed protocols provided herein offer a practical guide for its implementation in the laboratory. Furthermore, its potential as a carbonylating agent opens avenues for further research and application development. As the demand for more efficient and selective synthetic methodologies in the pharmaceutical industry continues to grow, the strategic use of reagents like 4-biphenylyl methyl carbonate will undoubtedly play an increasingly important role.

References

  • Pittelkow, M.
  • Wang, Y., et al. Synthesis of Methyl N-Phenyl Carbamate from Aniline and Dimethyl Carbonate over Supported Zirconia Catalyst. Industrial & Engineering Chemistry Research, 2006, 45(15), 5228-5232.
  • Vassiliou, S., et al. Synthesis of Carbamates from Amines and Dialkyl Carbonates: Influence of Leaving and Entering Groups. Tetrahedron, 2005, 61(4), 939-946.
  • Selva, M., et al. Methyl N-phenyl carbamate synthesis from aniline and methyl formate: carbon recycling to chemical products. Green Chemistry, 2015, 17(4), 2351-2359.
  • 2 Protection of Functional Groups. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, edited by Goodman, M., et al., Thieme, 2002.
  • New process and intermediates for preparing sacubitril or derivatives thereof.
  • Unlocking Heart Health: The Synthesis and Significance of Sacubitril Intermediates. NINGBO INNO PHARMCHEM CO.,LTD. Blog, 2025.
  • Badorrey, R., et al. Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 2015, 58(2), 589-606.
  • IJSDR.
  • Kankate, R., et al. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry, 2013, 10, S2844-S2856.
  • Amino Acid-Protecting Groups. Chemical Reviews, 2019, 119(22), 11267-11395.
  • 1 Protection Reactions. In Peptide Synthesis: A Practical Guide, edited by Bodanszky, M., and Bodanszky, A., Springer, 1994.
  • INTERMEDIATES FOR THE PREPARATION OF SACUBITRIL AND THEIR PREPARATION.
  • Lee, S. H., et al. Synthesis of Biphenyl-4,4 '-Diyl bis(phenyl-methanone) via Carbonylative Coupling. Bulletin of the Korean Chemical Society, 2011, 32(10), 3693-3696.
  • Zhang, J., et al. An amine protecting group deprotectable under nearly neutral oxidative conditions. Beilstein Journal of Organic Chemistry, 2018, 14, 1696-1703.
  • Protective Groups in Synthetic Organic Chemistry. K. C. Nicolaou and co-workers, Angew. Chem. Int. Ed. 1998, 37, 2708.
  • Selva, M., et al. Mono-N-methylation of Primary Amines with Alkyl Methyl Carbonates over Y Faujasites. 2. Kinetics and Selectivity. The Journal of Organic Chemistry, 2002, 67(25), 8968-8977.
  • Cravotto, G., et al. Aqueous MW eco-friendly protocol for amino group protection. Green Chemistry, 2011, 13(12), 3464-3469.
  • Kollár, L. Chapter 4: Carbonylation Reactions in the Synthesis of Pharmaceutically Active Compounds. In Catalysis in the Pharmaceutical Industry, edited by U. T. Bornscheuer, Wiley-VCH, 2026.
  • Rao, K. P., et al. Synthesis and identification of new sacubitril derivatives as lead compounds for antibacterial, antifungal and antitubercular (TB) activities against dormant tuberculosis. RSC Advances, 2023, 13(20), 13689-13705.
  • Amine Protection and Deprotection. Master Organic Chemistry.
  • Hunt, I. Ch27 : Peptide synthesis. University of Calgary.
  • Bertini, F., et al. A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies. Catalysis Science & Technology, 2017, 7(18), 4111-4119.
  • Cbz-Protected Amino Groups. Organic Chemistry Portal.
  • Amino protecting group—benzyloxycarbonyl (Cbz). Suzhou Highfine Biotech, 2025.
  • Protecting Groups for Amines: Carbam
  • Manabe, K., et al. Discussion Addendum for: Pd-Catalyzed External-CO-Free Carbonylation: Preparation of.... Organic Syntheses, 2020, 97, 125-143.
  • Perna, F. M., et al. DMF as CO Surrogate in Carbonylation Reactions: Principles and Application to the Synthesis of Heterocycles. Molecules, 2021, 26(24), 7695.
  • Perna, F. M., et al. DMF as CO Surrogate in Carbonylation Reactions: Principles and Application to the Synthesis of Heterocycles. Organic & Biomolecular Chemistry, 2021.

Sources

Application

Application Note: Solvent Compatibility and Reaction Protocols for 4-Biphenylyl Methyl Carbonate

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound: 4-Biphenylyl methyl carbonate (CAS: 17175-08-5) | Formula: C₁₄H₁₂O₃ | MW: 228.24 g/mol Executive Summary & Mechanisti...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound: 4-Biphenylyl methyl carbonate (CAS: 17175-08-5) | Formula: C₁₄H₁₂O₃ | MW: 228.24 g/mol

Executive Summary & Mechanistic Rationale

4-Biphenylyl methyl carbonate (also known as biphenyl-4-yl methyl carbonate) is an advanced, solid-state asymmetric carbonate ester. In modern organic synthesis, it serves as a highly chemoselective methylating and methoxycarbonylating agent [1].

The Causality of Reagent Design: Traditional methylation relies on hazardous reagents like methyl iodide or dimethyl sulfate. While Dimethyl Carbonate (DMC) is a greener alternative, its low boiling point (90 °C) necessitates specialized, high-pressure autoclaves to reach the activation energy required for alkylation [3]. 4-Biphenylyl methyl carbonate solves this thermodynamic bottleneck. The inclusion of the bulky 4-biphenyl moiety significantly raises the boiling point, permitting open-vessel, ambient-pressure reactions at elevated temperatures (120–150 °C). Furthermore, the steric bulk of the biphenyl group physically shields the carbonyl carbon from nucleophilic attack. This steric hindrance forces the nucleophile (e.g., a phenoxide ion) to attack the less hindered methyl carbon via an SN​2 pathway, ensuring near-perfect chemoselectivity for O-methylation over methoxycarbonylation [1].

Solvent Compatibility & Performance Matrix

The reactivity of 4-biphenylyl methyl carbonate is strictly governed by the dielectric constant and hydrogen-bonding capacity of the chosen solvent.

SolventClassificationSolubilityPrimary ApplicationMechanistic Rationale
N,N-Dimethylformamide (DMF) Polar AproticHighHigh-Temp MethylationHigh dielectric constant heavily solvates metal cations (e.g., K+ ), leaving nucleophilic anions "naked" and highly reactive for SN​2 attack.
Triglyme Polar AproticHighHigh-Temp MethylationHigh boiling point (216 °C) allows safe, open-vessel heating. Excellent alkali metal coordination accelerates reaction kinetics.
Dichloromethane (DCM) HalogenatedHighReagent SynthesisChemically inert to acylating agents. Low boiling point (39.6 °C) facilitates rapid solvent removal during downstream workup [2].
tert-Butyl methyl ether (MTBE) EtherModerateExtraction / WashingForms a distinct biphasic system with water, minimizing emulsion formation during the removal of phenolic byproducts.
Methanol / Water ProticLowContraindicatedProtic solvents compete as nucleophiles, inducing solvolysis and premature degradation of the carbonate ester via transesterification.

Experimental Protocols

Protocol A: Synthesis of 4-Biphenylyl Methyl Carbonate

Objective: High-yield acylation of 4-phenylphenol using a halogenated solvent system.

Mechanistic Insight: Pyridine is utilized not just as an acid scavenger to neutralize the HCl byproduct, but as a nucleophilic catalyst that reacts with methyl chloroformate to form a highly electrophilic acylpyridinium intermediate. DCM is selected to maintain a homogenous, non-nucleophilic environment.

  • Initiation: Dissolve 1.0 equivalent of 4-phenylphenol in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Catalysis: Add 1.2 equivalents of anhydrous pyridine. Stir for 10 minutes at room temperature to ensure complete homogenization.

  • Thermal Control: Submerge the reaction flask in an ice-water bath to drop the internal temperature to 0 °C. Causality: Acylation is highly exothermic; thermal control prevents the degradation of the chloroformate.

  • Addition: Introduce 1.1 equivalents of methyl chloroformate dropwise over 15 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to 23 °C. Stir for 1 to 2 hours. Monitor the disappearance of 4-phenylphenol via TLC (Hexanes/EtOAc 8:2) [2].

  • Workup: Quench the reaction with cold distilled water. Extract the aqueous layer twice with DCM. Wash the combined organic layers with 1M HCl (to remove residual pyridine), followed by brine.

  • Isolation: Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the product as a stable solid [4].

Protocol B: Chemoselective O-Methylation of Phenols

Objective: Green, ambient-pressure methylation utilizing a polar aprotic solvent.

Mechanistic Insight: Potassium carbonate ( K2​CO3​ ) deprotonates the phenol. The polar aprotic solvent (DMF/Triglyme) solvates the potassium ion but cannot hydrogen-bond to the phenoxide, dramatically increasing its nucleophilicity. The phenoxide attacks the methyl group of 4-biphenylyl methyl carbonate, expelling 4-phenylphenoxide and CO2​ as leaving groups.

  • Preparation: Charge an oven-dried, round-bottom flask with the target phenolic substrate (1.0 equiv), 4-biphenylyl methyl carbonate (1.2 equiv), and finely powdered anhydrous K2​CO3​ (1.5 equiv).

  • Solvation: Suspend the mixture in anhydrous DMF or Triglyme (0.5 M relative to the phenol).

  • Activation: Equip the flask with a reflux condenser and heat the mixture to 120–140 °C under a nitrogen atmosphere. Note: Sealed pressure vessels are unnecessary due to the high boiling point of the reagents.

  • Monitoring: Stir vigorously for 4–8 hours. Aliquots can be analyzed via HPLC to confirm the selective formation of the anisole derivative without methoxycarbonylated byproducts [1].

  • Purification: Cool the mixture to ambient temperature. Dilute heavily with Ethyl Acetate and wash with 1M NaOH (3x) to remove the 4-phenylphenol byproduct and unreacted starting materials.

  • Concentration: Wash with brine, dry over MgSO4​ , and concentrate to yield the pure methylated product.

Reaction Workflow & Solvent Selection Pathway

G Reagent 4-Biphenylyl Methyl Carbonate Solvent1 Polar Aprotic (DMF, Triglyme) Reagent->Solvent1 High Solubility Solvent2 Halogenated (DCM, MTBE) Reagent->Solvent2 High Solubility Solvent3 Protic Solvents (H2O, MeOH) Reagent->Solvent3 Incompatible App1 O-Methylation (120-150°C) Solvent1->App1 Stabilizes SN2 TS App2 Acylation Synthesis (20-25°C) Solvent2->App2 Inert Environment App3 Hydrolysis (Degradation) Solvent3->App3 Solvolysis Risk

Fig 1: Solvent-dependent reaction pathways for 4-biphenylyl methyl carbonate.

References

  • Alkyl Methyl Carbonates as Methylating Agents. The O-Methylation of Phenols. ResearchGate / SciSpace. Available at: [Link]

  • 4-Phenylphenol (CAS 92-69-3) Synthesis Route and Acylation Conditions. LookChem Chemical Database. Available at: [Link]

  • Sustainable C–H Methylation Employing Dimethyl Carbonate. The Journal of Organic Chemistry, ACS Publications. Available at: [Link]

Method

scale-up synthesis protocol for 4-biphenylyl methyl carbonate

Application Note: Scalable Synthesis and Isolation of 4-Biphenylyl Methyl Carbonate Target Audience: Process Chemists, Synthetic Researchers, and Drug Development Professionals Objective: To provide a robust, high-yield,...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Scalable Synthesis and Isolation of 4-Biphenylyl Methyl Carbonate

Target Audience: Process Chemists, Synthetic Researchers, and Drug Development Professionals Objective: To provide a robust, high-yield, and scalable protocol for the synthesis of 4-biphenylyl methyl carbonate, emphasizing mechanistic control, thermodynamic management, and efficient downstream processing.

Introduction and Mechanistic Overview

4-Biphenylyl methyl carbonate (CAS: 17175-08-5) is a structurally significant carbonate ester utilized as a critical intermediate in medicinal chemistry, materials science, and the synthesis of biphenyl derivatives[1][2]. The compound features a biphenyl core linked to a methyl carbonate moiety, providing a versatile electrophilic center or a stable protecting group depending on the synthetic context.

The synthesis relies on the nucleophilic acyl substitution of 4-phenylphenol (biphenyl-4-ol)[3] with methyl chloroformate. Mechanistic Causality:

  • Base Selection: Triethylamine (TEA) is employed as an acid scavenger. It deprotonates the phenol to increase its nucleophilicity and neutralizes the highly corrosive hydrogen chloride (HCl) gas generated during the reaction, forming a triethylamine hydrochloride (TEA·HCl) precipitate.

  • Solvent Selection: While dichloromethane (DCM) is common at the bench scale, tert-butyl methyl ether (MTBE) is vastly superior for scale-up[4]. MTBE is less toxic, environmentally preferable, and crucially, TEA·HCl is highly insoluble in MTBE. The immediate precipitation of the salt drives the reaction equilibrium forward according to Le Chatelier's principle and provides a visual indicator of reaction progress.

  • Thermodynamic Control: The addition of methyl chloroformate is highly exothermic. If the temperature exceeds 10 °C during addition, the chloroformate can undergo rapid hydrolysis with trace moisture or degrade, leading to impurities and lower yields.

Process Workflow Visualization

G N1 4-Phenylphenol + MTBE Solvent N2 Cooling Phase (0-5 °C) N1->N2 Dissolution under N2 N3 Reagent Addition TEA, then Methyl Chloroformate N2->N3 Dropwise Addition N4 Reaction Maturation (Stir at 23 °C, 1-2h) N3->N4 Exotherm Control N5 Aqueous Workup & Filtration of TEA·HCl N4->N5 HPLC Conversion >99% N6 4-Biphenylyl Methyl Carbonate (Crystallization) N5->N6 Phase Separation & Isolation

Process workflow for the scale-up synthesis of 4-biphenylyl methyl carbonate.

Quantitative Data & Stoichiometry (1.0 Mole Scale)

Note: The following table outlines the stoichiometry optimized for a 1.0 mole batch, designed to yield approximately 210-215 g of purified product (>98% purity).

Reagent / MaterialMW ( g/mol )EquivalentsMass / VolumeFunction
4-Phenylphenol [3]170.211.00 eq170.2 gSubstrate / Nucleophile
Methyl Chloroformate 94.501.10 eq104.0 g (85.2 mL)Acylating Agent
Triethylamine (TEA) 101.191.20 eq121.4 g (167.0 mL)Base / Acid Scavenger
MTBE N/A10 volumes1.7 LReaction Solvent
Deionized Water 18.02N/A3 x 500 mLWorkup / Washing
Heptane 100.203 volumes~600 mLCrystallization Anti-solvent

Step-by-Step Scale-Up Protocol

Safety Prerequisite: Methyl chloroformate is highly toxic, corrosive, and volatile. All operations must be conducted in a walk-in fume hood or a sealed reactor equipped with a caustic scrubber system. Standard PPE (chemical-resistant gloves, face shield, lab coat) is mandatory.

Phase 1: Reactor Preparation and Dissolution
  • Equip a 3-liter jacketed glass reactor with a mechanical stirrer, an internal temperature probe, a dropping funnel, and a nitrogen inlet.

  • Purge the reactor with nitrogen for 15 minutes to ensure an inert atmosphere.

  • Charge the reactor with 170.2 g of 4-phenylphenol (1.0 mol) and 1.7 L of MTBE.

  • Initiate mechanical stirring at 250 RPM. Stir until the 4-phenylphenol is completely dissolved (typically 10-15 minutes).

  • Charge 121.4 g (167.0 mL) of Triethylamine (TEA) into the reactor in a single portion.

Phase 2: Controlled Acylation
  • Circulate chilled fluid through the reactor jacket to cool the internal mixture to 0–5 °C .

  • Transfer 104.0 g (85.2 mL) of methyl chloroformate into the dropping funnel.

  • Critical Step: Begin the dropwise addition of methyl chloroformate. Adjust the addition rate to maintain the internal reactor temperature strictly below 10 °C.

    • Causality: A thick white precipitate of TEA·HCl will begin to form immediately. Maintaining the temperature prevents the thermal degradation of the chloroformate and suppresses the formation of symmetrical carbonate byproducts.

  • Once the addition is complete (approximately 60–90 minutes), maintain the temperature at 0–5 °C for an additional 15 minutes.

Phase 3: Maturation and In-Process Control (IPC)
  • Disable the jacket cooling and allow the reaction mixture to warm naturally to 23 °C (room temperature)[4].

  • Stir vigorously for 1 to 2 hours.

  • Validation: Sample the reaction mixture, filter off the salts, and analyze the organic phase via HPLC (UV detection at 254 nm). The reaction is deemed complete when residual 4-phenylphenol is < 1.0% relative to the product peak.

Phase 4: Workup and Isolation
  • Filter the reaction mixture through a sintered glass Buchner funnel to remove the bulk TEA·HCl precipitate. Wash the filter cake with an additional 200 mL of cold MTBE to recover entrained product.

  • Transfer the combined organic filtrate to a separatory funnel.

  • Wash the organic layer sequentially to ensure high purity[5]:

    • Wash 1: 500 mL of 1M aqueous HCl (removes residual unreacted TEA).

    • Wash 2: 500 mL of saturated aqueous NaHCO3 (neutralizes residual HCl and unreacted methyl chloroformate).

    • Wash 3: 500 mL of saturated brine (removes bulk water).

  • Dry the organic phase over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure (rotary evaporator, bath temp 40 °C) until a crude solid or thick oil is obtained.

  • Crystallization: Dissolve the crude residue in a minimum amount of warm ethyl acetate (~100 mL), then slowly add heptane (~600 mL) while stirring to induce crystallization. Cool to 0 °C for 2 hours.

  • Filter the resulting white crystalline solid, wash with cold heptane, and dry in a vacuum oven at 40 °C to constant weight.

    • Expected Yield: 205–215 g (90–94%).

References

  • Molbase. "4-BIPHENYLYL METHYL CARBONATE - CAS No.: 17175-08-5." Molbase Chemical Database. Available at: [Link]

  • Lookchem. "Cas 92-69-3, 4-Phenylphenol Synthesis and Uses." Lookchem Database. Available at: [Link]

  • Wikipedia. "4-Phenylphenol." Wikimedia Foundation. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 4-Biphenylyl Methyl Carbonate Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams facing bottleneck issues in the acylation of sterically hindered or conjugated phenols.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams facing bottleneck issues in the acylation of sterically hindered or conjugated phenols. The synthesis of (CAS 17175-08-5) from 4-phenylphenol and methyl chloroformate is a fundamental transformation in drug development, yet it is highly susceptible to yield degradation if mechanistic nuances are ignored.

This guide bypasses generic advice to provide you with field-proven causality, self-validating protocols, and authoritative troubleshooting strategies to maximize your reaction yield.

Part 1: Mechanistic Insights & Troubleshooting FAQs

Understanding the causality behind your reaction's behavior is the first step to optimization. 4-Phenylphenol is less nucleophilic than aliphatic alcohols due to the delocalization of the oxygen lone pair into the biphenyl system. Consequently, the choice of base, solvent, and thermal control dictates whether the electrophile (methyl chloroformate) reacts with the phenol or is lost to side reactions.

Q1: Why is my yield consistently stalling around 60-70% despite using an excess of methyl chloroformate?

A1: The most common culprit is the competitive hydrolysis of methyl chloroformate. Methyl chloroformate is highly susceptible to nucleophilic attack by trace water. If your solvents are not strictly anhydrous, water will consume the electrophile, generating methanol, CO₂, and HCl. This not only depletes your reagent but also neutralizes your base. Actionable Insight: Perform a Karl Fischer titration on your solvents prior to use (ensure <50 ppm water). Always run the reaction under an inert argon or nitrogen atmosphere.

Q2: Should I use Pyridine or Triethylamine (TEA) as the base?

A2: Your choice depends on your scale and purification constraints. Pyridine acts as both a Brønsted base and a nucleophilic catalyst. It attacks the chloroformate to form a highly reactive acylpyridinium intermediate, which forces the reaction to near-quantitative yields. According to established process data 1, using pyridine in dichloromethane (DCM) yields 100%. However, pyridine is toxic and difficult to remove. Triethylamine (TEA) in tert-butyl methyl ether (MTBE) provides excellent yields (92%) and allows for easier workup, as the TEA·HCl salt precipitates out of the non-polar MTBE, driving the reaction forward via Le Chatelier's principle.

Q3: I am detecting a higher-molecular-weight byproduct. What is it and how do I prevent it?

A3: You are likely observing the formation of symmetrical di(4-biphenylyl) carbonate. This occurs via transesterification if the intermediate product reacts with another equivalent of 4-phenylphenol, a process accelerated by excess base and elevated temperatures. Actionable Insight: Patent literature such as 2 emphasizes the absolute necessity of maintaining the reaction mixture strictly below 4°C during the electrophile addition phase to suppress these side reactions.

Troubleshooting Issue Yield < 70% Cause1 Reagent Hydrolysis Issue->Cause1 Cause2 Transesterification Issue->Cause2 Cause3 Incomplete Activation Issue->Cause3 Sol1 Use Anhydrous Solvents (Karl Fischer <50ppm) Cause1->Sol1 Sol2 Maintain 0-4°C During Addition Cause2->Sol2 Sol3 Switch to Pyridine (Nucleophilic Catalyst) Cause3->Sol3

Fig 1. Logical troubleshooting tree for addressing low yields during acylation.

Part 2: Quantitative Data & Condition Comparison

To facilitate experimental design, the following table summarizes the causal relationship between solvent/base systems and the resulting isolated yields.

Solvent SystemBase (Equivalents)Temperature ProfileReaction TimeIsolated YieldMechanistic Note
Dichloromethane (DCM) Pyridine (1.5 eq)0°C → 23°C1 - 2 hours100% Pyridine acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate.
tert-Butyl methyl ether (MTBE) Triethylamine (1.2 eq)23°C1 hour92% TEA acts strictly as a Brønsted base; TEA·HCl precipitation drives the equilibrium forward.
Tetrahydrofuran (THF) Cs₂CO₃ (2.5 eq)0°C → 23°C4 - 5 hours~85% Heterogeneous inorganic base avoids amine contamination but requires vigorous stirring.

Part 3: Self-Validating Experimental Protocol

The following methodology utilizes the MTBE/TEA system. It is designed as a self-validating workflow, meaning visual and analytical checkpoints are built into the steps to ensure the reaction is proceeding correctly before you commit to the final workup.

SynthesisWorkflow A 1. Preparation 4-Phenylphenol + MTBE B 2. Base Addition Triethylamine (1.2 eq) A->B C 3. Thermal Control Cool to 0-4°C B->C D 4. Electrophile Addition Methyl Chloroformate (Dropwise) C->D E 5. Reaction Phase Warm to 23°C, Stir 1h D->E F 6. Quench & Wash Sat. NH4Cl -> Water -> Brine E->F G 7. Final Product 4-Biphenylyl Methyl Carbonate F->G

Fig 2. Step-by-step workflow for the synthesis of 4-biphenylyl methyl carbonate.

Step-by-Step Methodology
  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush the system with Argon for 5 minutes.

  • Dissolution: Charge the flask with 4-phenylphenol (1.0 eq, 10.0 mmol, 1.70 g) and anhydrous tert-butyl methyl ether (MTBE) (50 mL). Stir until completely dissolved.

  • Base Addition: Add Triethylamine (TEA) (1.2 eq, 12.0 mmol, 1.67 mL) via syringe. Stir for 5 minutes to ensure homogeneity.

  • Thermal Control: Submerge the flask in an ice-water bath and allow the internal temperature to drop to 0–4°C.

  • Electrophile Addition: Slowly add methyl chloroformate (1.1 eq, 11.0 mmol, 0.85 mL) dropwise over 15 minutes.

    • Self-Validation Check: Monitor the internal temperature. The reaction is exothermic; if the temperature rises above 5°C, slow the addition rate to prevent reagent volatilization and transesterification side-reactions.

  • Reaction Phase: Remove the ice bath and allow the reaction to warm to ambient temperature (23°C). Stir for 1 hour.

    • Self-Validation Check: A dense white precipitate of TEA·HCl will form within 10-15 minutes. The continuous formation of this salt is a visual indicator that the acylation is proceeding successfully.

  • In-Process Analytical Check: Spot the reaction mixture against the starting 4-phenylphenol on a silica TLC plate (Eluent: 80:20 Hexanes/Ethyl Acetate). The starting material (UV active, lower Rf) should be completely consumed, replaced by a single higher Rf spot.

  • Quench & Workup: Quench the reaction by adding 50 mL of saturated aqueous NH₄Cl. Transfer to a separatory funnel and separate the phases.

  • Washing: Wash the organic layer with deionized water (2 x 30 mL) to remove residual salts, followed by brine (1 x 30 mL) to pre-dry the organic phase.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the crude 4-biphenylyl methyl carbonate. (Typical yield: >90%).

References
  • 4-Biphenylyl methyl carbonate | 17175-08-5 - Sigma-Aldrich . Sigma-Aldrich.

  • Cas 92-69-3,4-Phenylphenol | lookchem . Lookchem. 1

  • EP1042290A1 - Aromatic sulfone hydroxamic acid metalloprotease inhibitor . Google Patents. 2

Sources

Optimization

Technical Support Center: Preventing Hydrolysis of 4-Biphenylyl Methyl Carbonate

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that aryl alkyl carbonates are notoriously sensitive intermediates. 4-Biphenylyl methyl carbonate is highly susc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that aryl alkyl carbonates are notoriously sensitive intermediates. 4-Biphenylyl methyl carbonate is highly susceptible to solvolysis, often leading to unexplained yield drops or complex impurity profiles.

This guide is designed to move beyond basic handling instructions. Here, we deconstruct the mechanistic causality of its degradation and provide self-validating, step-by-step protocols to ensure the structural integrity of your compound throughout your synthetic workflows.

Mechanistic Grounding: Why Does It Hydrolyze?

To prevent degradation, we must first understand the kinetics and thermodynamics driving it. 4-Biphenylyl methyl carbonate contains a highly electrophilic carbonyl carbon flanked by a methoxy group and a 4-biphenylyloxy group.

The primary driver of its instability is the exceptional leaving group ability of the 4-phenylphenoxide anion . Because the negative charge on the oxygen can delocalize across the extended π -system of the biphenyl ring, the intrinsic barrier for the collapse of the tetrahedral intermediate is significantly lowered[1]. Furthermore, research demonstrates that carbonate diesters solvolyze faster than corresponding carboxylates due to negative hyperconjugation and π -resonance within the carboxylate moiety[1].

While the compound is susceptible to both specific acid and specific base catalysis, base-catalyzed hydrolysis is orders of magnitude faster [2]. When exposed to moisture and a base, hydroxide ions rapidly attack the carbonyl, forming a tetrahedral intermediate that irreversibly collapses to expel 4-phenylphenoxide, followed by the decarboxylation of the methyl carbonate anion into methanol and CO₂.

HydrolysisPathway A 4-Biphenylyl Methyl Carbonate + OH⁻ / H₂O B Tetrahedral Intermediate A->B Nucleophilic Attack C 4-Phenylphenoxide + Methyl Carbonate Anion B->C Elimination (Rate Determining) D 4-Phenylphenol + Methanol + CO₂ C->D Decarboxylation & Protonation

Base-catalyzed hydrolysis pathway of 4-biphenylyl methyl carbonate.

Troubleshooting Matrix: Critical Parameters

Strict control over the reaction environment is non-negotiable. The table below summarizes the quantitative thresholds required to prevent the nucleophilic attack on the carbonate linkage.

ParameterHigh Hydrolysis RiskOptimal Condition (Prevention)Causality
pH < 4.0 or > 7.55.5 – 7.0Specific acid/base catalysis accelerates nucleophilic attack at the carbonyl[2].
Temperature > 25°C< 4°CHigher thermal energy overcomes the intrinsic barrier for tetrahedral intermediate formation[2].
Solvent Moisture > 100 ppm H₂O< 10 ppm H₂O (Anhydrous)Water acts as a nucleophile; trace moisture in polar aprotic solvents drives solvolysis.
Base Selection Primary/Secondary Amines, NaOHDIPEA, 2,6-LutidineNucleophilic bases directly attack the carbonate; sterically hindered bases only act as proton scavengers.

Experimental Protocols for Prevention

Every protocol executed in the lab must be a self-validating system. Do not assume your environment is anhydrous or pH-neutral; prove it before proceeding to the next synthetic step.

Protocol A: Anhydrous Reaction Setup & Execution

Objective: Prevent moisture-driven solvolysis during reagent handling and coupling.

  • Solvent Preparation: Dry DCM or THF over activated 3Å molecular sieves for 24 hours to achieve < 10 ppm moisture.

    • Causality: Polar aprotic solvents are hygroscopic; removing bulk water eliminates the primary nucleophile.

  • Atmosphere Control: Purge the reaction flask with Argon (Ar) for 15 minutes. Maintain a positive Ar pressure using a Schlenk line or balloon.

  • Reagent Addition: Dissolve 4-biphenylyl methyl carbonate in the dry solvent. Add a sterically hindered base (e.g., N,N-Diisopropylethylamine, 1.2 eq) via a dry syringe.

    • Causality: Hindered bases cannot physically access the electrophilic carbonyl carbon, preventing base-catalyzed cleavage while still neutralizing generated acids.

  • Temperature Regulation: Cool the reaction mixture to 0°C using an ice-water bath before adding any subsequent reagents.

  • Self-Validation Check (Critical): Before proceeding with the main reaction, withdraw a 5 µL aliquot, quench in dry acetonitrile, and analyze via LC-MS. Confirm the absence of the 4-phenylphenol degradant peak (m/z 170.2 [M-H]⁻). If present, your setup is compromised and must be restarted.

Protocol B: Aqueous Workup Without Hydrolysis

Objective: Isolate the intact carbonate without triggering base-catalyzed degradation during phase separation.

  • Quenching: Quench the reaction at 0°C by adding a pre-chilled (4°C) aqueous phosphate buffer (0.1 M, pH 6.0).

    • Causality: Using standard saturated NaHCO₃ (pH ~8.3) introduces mild basicity that triggers rapid hydroxide-driven collapse of the carbonate.

  • Phase Separation: Transfer to a separatory funnel. Extract with cold EtOAc or DCM.

  • Self-Validation Check (Critical): Measure the pH of the residual aqueous layer with a calibrated pH probe. It must read between 5.5 and 7.0. If pH > 7.0, your buffer capacity was exceeded, and hydrolysis likely occurred.

  • Drying: Dry the combined organic layers over anhydrous Na₂SO₄.

    • Causality: K₂CO₃ is too basic and will cause localized hydrolysis on the surface of the solid drying agent.

  • Concentration: Evaporate the solvent under reduced pressure at a water bath temperature strictly 25°C.

PreventionLogic Start Handling 4-Biphenylyl Methyl Carbonate Q1 Aqueous Media Required? Start->Q1 A1_Yes Use pH 5.5-7.0 Buffer Keep Temp < 4°C Q1->A1_Yes Yes A1_No Use Anhydrous Solvents (e.g., dry DCM, THF) Q1->A1_No No Q2 Base Catalyst Needed? A1_No->Q2 A2_Yes Use Non-Nucleophilic Base (e.g., DIPEA, 2,6-Lutidine) Q2->A2_Yes Yes A2_No Maintain Inert Atmosphere (Ar/N₂ blanket) Q2->A2_No No

Decision tree for preventing hydrolysis during experimental workflows.

Frequently Asked Questions (FAQs)

Q: Why does my compound degrade even when stored in the fridge? A: Condensation introduces moisture. Always store 4-biphenylyl methyl carbonate in a desiccator or sealed ampoule under an Argon blanket at -20°C. Crucially, allow the sealed container to warm completely to room temperature before opening to prevent atmospheric moisture from condensing directly onto the cold powder.

Q: Can I use Triethylamine (TEA) as a base in my reaction? A: It is highly discouraged. While TEA is a tertiary amine, it is less sterically hindered than DIPEA and can occasionally participate in nucleophilic attack on highly activated carbonates. Furthermore, older bottles of TEA often contain trace moisture and secondary amines. DIPEA or 2,6-lutidine are significantly safer alternatives.

Q: How do I monitor hydrolysis in real-time without degrading the sample during analysis? A: Use TLC (Hexanes/EtOAc) or LC-MS. The primary degradant is 4-phenylphenol, which is highly UV-active and ionizes exceptionally well in negative mode (m/z 170.2). Its appearance is an immediate, definitive indicator of active hydrolysis. Ensure your LC-MS mobile phases are buffered with formic acid (pH ~3) rather than basic modifiers to prevent on-column degradation.

References

  • Comisar, C. M., Hunter, S. E., Walton, A., & Savage, P. E. (2008). Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water. Industrial & Engineering Chemistry Research, 47(3), 577-584. URL:[Link]

  • Matić, M., Katić, M., Denegri, B., & Kronja, O. (2017). Solvolytic Behavior of Aryl and Alkyl Carbonates. Impact of the Intrinsic Barrier on Relative Reactivities of Leaving Groups. The Journal of Organic Chemistry, 82(15), 7820-7831. URL:[Link]

Sources

Troubleshooting

optimizing reaction temperature for 4-biphenylyl methyl carbonate

Welcome to the Advanced Technical Support & Troubleshooting Portal for the synthesis and optimization of 4-biphenylyl methyl carbonate (CAS 17175-08-5). As a Senior Application Scientist, I have designed this guide to mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support & Troubleshooting Portal for the synthesis and optimization of 4-biphenylyl methyl carbonate (CAS 17175-08-5).

As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Successful synthesis of aryl methyl carbonates requires a deep understanding of the thermodynamic and kinetic forces at play. Depending on whether you are utilizing the traditional acyl chloride route or the greener transesterification route, your temperature parameters will dictate not just your yield, but the fundamental chemoselectivity of the reaction.

Part I: Mechanistic Primer & Reaction Causality

To optimize the reaction temperature for 4-biphenylyl methyl carbonate, we must first establish the causality behind the two primary synthetic pathways:

1. The Kinetic Pathway: Methyl Chloroformate Acylation Reacting 4-phenylphenol with methyl chloroformate in the presence of an amine base (e.g., pyridine, triethylamine) is a kinetically driven, highly exothermic process[1]. The reaction temperature must be kept low (0 °C to 25 °C) to prevent the rapid hydrolysis of the chloroformate reagent into methanol, hydrochloric acid, and carbon dioxide.

2. The Thermodynamic Pathway: Dimethyl Carbonate (DMC) Transesterification Reacting 4-phenylphenol with DMC is a greener alternative that avoids toxic phosgene derivatives. However, transesterification is an endothermic, equilibrium-driven process[2]. It requires significantly higher temperatures (>120 °C) to overcome the activation energy barrier. Crucially, if the temperature is pushed too high (>150 °C), DMC shifts its behavior from a methoxycarbonylating agent to a methylating agent, resulting in irreversible O-alkylation[3].

G cluster_A Route A: Methyl Chloroformate (Kinetic) cluster_B Route B: Dimethyl Carbonate (Thermodynamic) Start 4-Phenylphenol (Starting Material) LowTempA 0 °C to 25 °C Pyridine/DMAP Start->LowTempA Route A HighTempA > 30 °C (Exothermic Spike) Start->HighTempA Route A LowTempB < 90 °C Base Catalyst Start->LowTempB Route B OptTempB 120 °C - 140 °C Autoclave/Pressure Start->OptTempB Route B HighTempB > 150 °C Thermal Stress Start->HighTempB Route B Target 4-Biphenylyl Methyl Carbonate (Target Product) LowTempA->Target Optimal Yield Hydrolysis Hydrolysis of Reagent (CO2 + MeOH + HCl) HighTempA->Hydrolysis Reagent Loss HighTempA->Target Low Yield NoRxn No Reaction (Recovered SM) LowTempB->NoRxn Kinetic Barrier OptTempB->Target Optimal Yield OAlkylation O-Alkylation (4-Methoxybiphenyl) HighTempB->OAlkylation Side Reaction

Fig 1: Temperature-dependent reaction pathways for 4-biphenylyl methyl carbonate synthesis.

Part II: Diagnostic Q&A (Troubleshooting Guide)

Q1: I am using the methyl chloroformate route in dichloromethane (DCM) at room temperature. My yield is capped at 60%, and I observe excessive bubbling during reagent addition. How do I fix this? A1: The bubbling you observe is carbon dioxide gas, a byproduct of the hydrolysis of methyl chloroformate. The reaction between 4-phenylphenol and methyl chloroformate is highly exothermic. If you initiate the reaction at room temperature (25 °C), the localized heat of the reaction causes a thermal spike. At elevated temperatures, ambient moisture or residual water in your solvent rapidly hydrolyzes the chloroformate before it can react with the phenol[1]. Resolution: You must establish strict kinetic control. Chill the reaction vessel to 0 °C using an ice bath before the dropwise addition of methyl chloroformate. Only after the addition is complete should you allow the system to slowly warm to 25 °C.

Q2: I am attempting the green transesterification route using dimethyl carbonate (DMC) and potassium carbonate ( K2​CO3​ ). I refluxed the mixture at 80 °C overnight, but LC-MS shows 95% unreacted 4-phenylphenol. Why did the reaction fail? A2: Your reaction is suffering from a thermodynamic deficit. The transesterification of aromatic phenolic compounds with dialkyl carbonates has a high activation energy[2]. At 80 °C, the system lacks the thermal energy required to form the tetrahedral intermediate necessary for transesterification. Resolution: You must increase the reaction temperature to between 120 °C and 140 °C. Because DMC boils at 90 °C at atmospheric pressure, you cannot achieve this in an open reflux system. You must transition to a sealed pressure vessel (autoclave) to safely reach the required thermal threshold. Alternatively, utilizing an ionic liquid catalyst can help lower the activation energy, though temperatures around 100–120 °C are still typically required[4].

Q3: To force the DMC transesterification to completion, I increased the autoclave temperature to 160 °C. My yield of the carbonate dropped, and a new major byproduct appeared with an m/z of 184. What happened? A3: You have crossed the chemoselective threshold. At extremely high temperatures (>150 °C), dialkyl carbonates undergo a mechanistic shift. Instead of acting as methoxycarbonylating agents (attacking the carbonyl carbon), they act as alkylating agents (attacking the methyl carbon)[3]. The byproduct with an m/z of 184 is 4-methoxybiphenyl (anisole derivative). The phenolic oxygen underwent O-methylation rather than transesterification. Resolution: Cap your maximum reaction temperature at 135 °C. If conversion is still low at this temperature, do not increase the heat; instead, continuously remove the methanol byproduct from the reactor to drive the equilibrium forward via Le Chatelier's principle.

Part III: Empirical Data Summary

The following table synthesizes expected outcomes based on temperature parameters across both synthetic methodologies.

Synthetic RouteReagents / CatalystTemp (°C)Primary OutcomeYield (%)Major Impurity
A. Acylation Methyl Chloroformate, Pyridine0 → 25Optimal Carbonate Formation > 90%Trace unreacted phenol
A. Acylation Methyl Chloroformate, Pyridine40 (Runaway)Reagent Hydrolysis< 50%Di(4-biphenylyl) carbonate
B. Transesterification DMC, K2​CO3​ 80 - 90Kinetic Stagnation< 5%Unreacted 4-phenylphenol
B. Transesterification DMC, K2​CO3​ (Sealed)120 - 135Optimal Carbonate Formation 75 - 85%Methanol (byproduct)
B. Transesterification DMC, K2​CO3​ (Sealed)> 150Chemoselectivity Shift< 30%4-Methoxybiphenyl

Part IV: Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in checkpoints allow you to verify the mechanistic integrity of the reaction in real-time.

Protocol A: Low-Temperature Kinetic Acylation (Recommended for High Yield)

Reference standard adapted from established chloroformate acylation methodologies[5],[1].

  • Preparation: In an oven-dried, argon-flushed round-bottom flask, dissolve 10.0 mmol of 4-phenylphenol in 25 mL of anhydrous dichloromethane (DCM).

  • Base Addition: Add 15.0 mmol of anhydrous pyridine and 0.5 mmol of 4-dimethylaminopyridine (DMAP). Stir for 5 minutes.

  • Thermal Control (Critical Step): Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to exactly 0 °C.

  • Reagent Addition: Load 12.0 mmol of methyl chloroformate into a dropping funnel. Add dropwise over 30 minutes.

    • Self-Validation Checkpoint: Monitor the reaction for gas evolution. Slight bubbling is normal, but vigorous foaming indicates the temperature is too high. If foaming occurs, halt addition and add salt to the ice bath to drop the temperature further.

  • Maturation: Once addition is complete, remove the ice bath. Allow the reaction to warm to 25 °C and stir for 3 hours.

  • Workup: Quench the reaction by pouring it into 30 mL of 1M HCl (to neutralize the pyridine). Extract the aqueous layer with DCM (2 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , and concentrate under reduced pressure.

Protocol B: High-Temperature Thermodynamic Transesterification (Green Route)

Reference standard adapted from dialkyl carbonate O-alkylation literature[3],[2].

  • Preparation: In a heavy-walled glass pressure vessel (autoclave) equipped with a magnetic stir bar, combine 10.0 mmol of 4-phenylphenol and 100.0 mmol of anhydrous dimethyl carbonate (DMC). Note: DMC acts as both reagent and solvent.

  • Catalyst Addition: Add 2.0 mmol of anhydrous potassium carbonate ( K2​CO3​ ) or a suitable basic ionic liquid (e.g., [BMIM]OH)[4].

  • Thermal Control (Critical Step): Seal the pressure vessel tightly. Place it in a pre-heated oil bath set to 130 °C. Stir vigorously for 12 hours.

    • Self-Validation Checkpoint: After 12 hours, cool the vessel to room temperature before opening. Take a 50 µL aliquot, dilute in acetonitrile, and run an LC-MS. You must verify the disappearance of the m/z 169 peak (4-phenylphenol) and the appearance of the m/z 228 peak (4-biphenylyl methyl carbonate). If a major peak at m/z 184 is present, your oil bath calibration is inaccurate, and the internal temperature exceeded 150 °C.

  • Workup: Filter the mixture through a pad of Celite to remove the solid catalyst. Concentrate the filtrate under reduced pressure to recover the excess DMC. Purify the crude residue via silica gel flash chromatography (Hexanes/Ethyl Acetate).

References

  • LookChem. "Cas 92-69-3, 4-Phenylphenol Basic Information and Synthesis Routes." LookChem Chemical Database. Available at:[Link]

  • US Patent Office. "US8648033B2 - Organic carbonates with vanilla odor." Google Patents, 2014.
  • Nie, J. Q., et al. "Recent Progress on the O-Alkylation Reaction of Dialkyl Carbonates with Aromatic Phenolic Compounds." ACS Omega, American Chemical Society, 2024. Available at:[Link]

  • Selva, Maurizio, et al. "Ionic liquids as transesterification catalysts: applications for the synthesis of linear and cyclic organic carbonates." Beilstein Journal of Organic Chemistry, 2016. Available at:[Link]

Sources

Optimization

Technical Support Center: Purification &amp; Recrystallization of 4-Biphenylyl Methyl Carbonate

Welcome to the Technical Support Center for 4-biphenylyl methyl carbonate (CAS: 17175-08-5). This resource is engineered for researchers, analytical scientists, and drug development professionals who require high-purity...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-biphenylyl methyl carbonate (CAS: 17175-08-5). This resource is engineered for researchers, analytical scientists, and drug development professionals who require high-purity isolation of this specific aryl methyl carbonate.

Because carbonate esters are highly sensitive to hydrolytic cleavage, standard "brute-force" organic workups often lead to severe yield degradation. This guide synthesizes field-proven methodologies, leveraging the exact physicochemical properties of the biphenyl system and the methyl carbonate functional group to provide a self-validating, mechanistically sound purification strategy.

I. Purification Logic & Workflow Visualization

The purification of 4-biphenylyl methyl carbonate primarily revolves around separating the target molecule from its synthetic precursor, 4-phenylphenol , while preventing the base-catalyzed hydrolysis of the newly formed carbonate ester.

G Crude Crude Reaction Mixture (Carbonate + 4-Phenylphenol) Extract Liquid-Liquid Extraction (EtOAc / Cold 5% Na2CO3) Crude->Extract OrgPhase Organic Phase (Target Carbonate) Extract->OrgPhase Top Layer AqPhase Aqueous Phase (Phenolate Impurities) Extract->AqPhase Bottom Layer Dry Dry (Na2SO4) & Concentrate OrgPhase->Dry Recryst Anti-Solvent Recrystallization (Acetone / n-Hexane) Dry->Recryst Pure Pure 4-Biphenylyl Methyl Carbonate Recryst->Pure Filtration

Workflow for the isolation and purification of 4-biphenylyl methyl carbonate.

II. Troubleshooting & FAQs

Q1: My yield drops significantly after the alkaline washing step. What is causing this? A1: You are likely experiencing base-catalyzed hydrolysis of the methyl carbonate group. Aryl methyl carbonates are electrophilic and highly susceptible to nucleophilic attack by hydroxide ions. Exposure to strong bases (like NaOH or KOH) rapidly cleaves the ester, converting your product back into 4-phenylphenol, methanol, and carbon dioxide[1]. To prevent this, you must switch to a milder base, such as cold 5% aqueous sodium carbonate ( Na2​CO3​ ).

Q2: How do I efficiently separate unreacted 4-phenylphenol from the target carbonate without causing hydrolysis? A2: This separation is achieved by exploiting the specific acid dissociation constant ( pKa​ ) of the starting material. The pKa​ of 4-phenylphenol is 9.55 at 25°C[2]. By adjusting your aqueous wash to a pH of ~11.2 (which is naturally achieved by a 5% Na2​CO3​ solution), you selectively deprotonate the 4-phenylphenol into its water-soluble phenolate salt. Because 4-biphenylyl methyl carbonate lacks an acidic proton, it remains quantitatively in the organic phase.

Q3: During recrystallization, my product "oils out" (liquid-liquid phase separation) instead of forming crystals. How can I fix this? A3: "Oiling out" occurs when the solute's melting point is lower than the temperature at which it saturates the solvent, or when the solvent system becomes too non-polar too rapidly. For biphenyl derivatives, this frequently happens if pure hexanes are used. To resolve this:

  • Re-dissolve the oil in a minimal amount of a "good" solvent (e.g., acetone) with gentle heating.

  • Add the "anti-solvent" (e.g., n-hexane) dropwise only until the solution becomes faintly turbid.

  • Allow the solution to cool slowly to room temperature. Adding a seed crystal exactly at the turbidity point forces the system to favor solid crystal nucleation over liquid-liquid phase separation.

Q4: Is it safe to use alcohols (like methanol or ethanol) for the recrystallization of this compound? A4: It is highly discouraged unless the solvents are strictly anhydrous. While ethanol/water mixtures are standard for recrystallizing highly stable aromatic hydrocarbons, heating 4-biphenylyl methyl carbonate in protic solvents containing trace water or acidic/basic impurities can trigger transesterification or hydrolytic degradation[3]. Aprotic solvent systems (e.g., Acetone/n-Hexane) provide a chemically inert environment that preserves the integrity of the carbonate ester[4].

III. Quantitative Data: Physicochemical Parameters Dictating Strategy

To ensure a self-validating protocol, it is critical to understand the numerical thresholds that govern the stability and solubility of the molecules involved.

ParameterValue / DataImpact on Purification Strategy
4-Phenylphenol pKa​ 9.55 (at 25°C)[2]Requires an aqueous wash pH > 10.5 to ensure >90% deprotonation and partitioning into the aqueous phase.
5% Na2​CO3​ (aq) pH ~11.2Ideal washing agent; strong enough to extract the phenol, but mild enough to minimize ester cleavage.
Carbonate Hydrolysis Risk Rapid at pH > 13Strictly precludes the use of 1M NaOH (pH 14) during the liquid-liquid extraction phase.
Thermal Stability Stable < 170°C[1]Safe for moderate heating (40–60°C) during solvent evaporation and recrystallization dissolution.
IV. Step-by-Step Experimental Methodologies
Protocol A: Chemoselective Liquid-Liquid Extraction

Objective: Remove unreacted 4-phenylphenol and polar impurities without hydrolyzing the carbonate ester.

  • Dilution: Dilute the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 10 mL per 1 gram of crude). Ensure the mixture is fully dissolved.

  • Mild Alkaline Wash: Transfer the organic layer to a separatory funnel. Add an equal volume of ice-cold 5% aqueous Na2​CO3​ .

  • Agitation: Invert the funnel gently and vent immediately to release any trapped CO2​ . Shake vigorously for 30 seconds, then allow the layers to separate.

  • Separation: Drain the lower aqueous layer (containing the sodium salt of 4-phenylphenol). Repeat the alkaline wash one more time.

  • Neutralization Wash: Wash the organic layer once with saturated brine ( NaCl ) to remove residual alkalinity and pre-dry the organic phase.

  • Drying: Transfer the organic layer to an Erlenmeyer flask, add anhydrous Sodium Sulfate ( Na2​SO4​ ), and stir for 10 minutes until the powder is free-flowing.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporator) at 40°C to yield the crude solid.

    • Self-Validation Check: Spot the concentrated organic layer on a TLC plate (Eluent: 10% EtOAc in Hexanes). Visualize under UV (254 nm). The lower Rf​ spot (4-phenylphenol) should be completely absent, leaving only the higher Rf​ product spot.

Protocol B: Anti-Solvent Recrystallization (Acetone / n-Hexane)

Objective: Achieve >99% purity by leveraging differential solubility in an aprotic environment[4].

  • Dissolution: Place the crude solid 4-biphenylyl methyl carbonate in a clean, dry Erlenmeyer flask. Add a minimal amount of Acetone (approx. 2-3 mL per gram of solid) and warm gently in a 50°C water bath until complete dissolution is achieved.

  • Anti-Solvent Addition: While maintaining gentle heating, begin adding n-Hexane dropwise using a Pasteur pipette. Swirl the flask continuously.

  • Turbidity Point: Stop adding n-Hexane the exact moment the solution exhibits a persistent, faint cloudiness (turbidity).

    • Self-Validation Check: This turbidity confirms the solution has reached the metastable supersaturation zone, guaranteeing crystal nucleation upon cooling. If the solution turns milky and separates into two liquid layers (oiling out), add 1-2 drops of Acetone until it clears, then proceed to step 4.

  • Cooling: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature over 1 hour. Needle-like or flaky crystals should begin to form.

  • Maturation: Once at room temperature, transfer the flask to an ice bath (0°C) for an additional 30 minutes to maximize the precipitation yield.

  • Isolation: Collect the purified crystals via vacuum filtration using a Büchner funnel. Wash the crystal cake with a small volume of ice-cold n-Hexane.

  • Drying: Dry the crystals under high vacuum at room temperature for 4 hours to remove residual solvent.

V. References
  • ChemicalBook. 4-Phenylphenol Chemical Properties, Uses, Production. Contains authoritative physical property data, including the critical pKa​ value of 9.55 required for designing the extraction protocol.

  • ResearchGate / ACS Publications. Investigation of the Stability of Quaternary Ammonium Methyl Carbonates. Details the thermal stability and hydrolytic degradation pathways of methyl carbonate esters in the presence of water and varying pH levels.

  • RSC Publishing. A novel one-pot process for the preparation of linear and hyperbranched polycarbonates. Discusses the hydrolytic degradation of carbonate linkages in protic environments, validating the avoidance of alcohols during recrystallization.

  • The Journal of Organic Chemistry (ACS). Photo-on-Demand Base-Catalyzed Phosgenation Reactions. Provides validated experimental procedures for the synthesis and anti-solvent recrystallization (acetone/n-hexane) of structurally similar aryl carbonate esters.

Sources

Troubleshooting

Technical Support Center: Troubleshooting 4-Biphenylyl Methyl Carbonate Carbonylation

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing yield and purity challenges during the palladium-catalyzed decarboxylative carbo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing yield and purity challenges during the palladium-catalyzed decarboxylative carbonylation of aryl methyl carbonates.

When working with 4-biphenylyl methyl carbonate to synthesize methyl 4-biphenylcarboxylate, researchers often encounter a competing network of side reactions. This guide deconstructs the mechanistic causality behind byproduct formation and provides a self-validating experimental framework to ensure high-fidelity ester synthesis.

Mechanistic Overview & Divergence Points

To systematically eliminate byproducts, we must first map the catalytic cycle. The reaction initiates with the oxidative addition of the Pd(0) catalyst into the C(aryl)–O bond of 4-biphenylyl methyl carbonate. This is followed by rapid decarboxylation (loss of CO₂) to yield a highly reactive arylpalladium methoxide intermediate ([Ar–Pd–OMe]).

At this critical juncture, the pathway diverges. Successful CO migratory insertion leads to the desired acylpalladium species and subsequent reductive elimination to the target ester. However, kinetic delays or environmental contaminants at the [Ar–Pd–OMe] stage spawn three primary byproducts: 4-methoxybiphenyl (etherification), 4-phenylphenol (hydrolysis), and biphenyl (reduction)[1][2].

Mechanism Pd0 Pd(0) L_n Active Catalyst OA_Int [Ar-Pd(II)-OCOOMe] Oxidative Addition Pd0->OA_Int + Substrate Substrate 4-Biphenylyl Methyl Carbonate (Ar-O-CO-OMe) Substrate->OA_Int Decarb_Int [Ar-Pd(II)-OMe] Decarboxylation (-CO2) OA_Int->Decarb_Int - CO2 CO_Int [Ar-CO-Pd(II)-OMe] CO Insertion Decarb_Int->CO_Int + CO (Fast) BP_Ether 4-Methoxybiphenyl (Ether Byproduct) Decarb_Int->BP_Ether Direct Reductive Elimination (Slow) BP_Phenol 4-Phenylphenol (Hydrolysis Byproduct) Decarb_Int->BP_Phenol + H2O (Moisture) BP_Biphenyl Biphenyl (Reduction Byproduct) Decarb_Int->BP_Biphenyl + H- donor (β-hydride elim) Product Methyl 4-biphenylcarboxylate (Desired Product) CO_Int->Product Reductive Elimination Product->Pd0 Regenerates

Catalytic cycle of 4-biphenylyl methyl carbonate carbonylation highlighting byproduct divergence.

Troubleshooting FAQs: Causality & Solutions

Q1: My GC-MS shows significant formation of 4-methoxybiphenyl. How do I suppress this ether byproduct? Expert Insight: The formation of 4-methoxybiphenyl occurs via direct reductive elimination from the [Ar–Pd–OMe] intermediate before carbon monoxide can insert. This represents a kinetic competition between CO coordination/insertion and premature reductive elimination[3]. Solution:

  • Increase CO Pressure: Operating at 5 bar CO instead of atmospheric balloon pressure shifts the equilibrium heavily toward the [Ar–CO–Pd–OMe] intermediate.

  • Ligand Tuning: Employ bidentate phosphine ligands with large bite angles (e.g., Xantphos or dppf). A larger bite angle sterically crowds the palladium center, while disfavoring the coplanar geometry required for the direct reductive elimination of the ether[1][3].

Q2: I am isolating 4-phenylphenol instead of the desired ester. What is going wrong? Expert Insight: 4-phenylphenol is a hydrolysis byproduct. The[Ar–Pd–OMe] intermediate is highly sensitive to protic sources. Trace water in your solvent or hygroscopic ligands will protonate the methoxide ligand, leading to an arylpalladium hydroxide that [4]. Solution: Use strictly anhydrous, degassed solvents (Karl Fischer titration < 50 ppm H₂O) and introduce activated 4Å molecular sieves directly into the reaction mixture to scavenge adventitious moisture.

Q3: Why is there a persistent biphenyl (reduction) peak in my reaction profile? Expert Insight: Biphenyl forms when the arylpalladium species undergoes reduction. This typically happens if there is a β-hydride donor present in the system (e.g., if a secondary alcohol was mistakenly used as an additive or solvent impurity). The donor forms a Pd–H species that subsequently reductively eliminates with the aryl group[4]. Solution: Ensure the absolute absence of any aliphatic alcohols with β-hydrogens. Stick to non-protic aromatic solvents like toluene or polar aprotic solvents like 1,4-dioxane.

Quantitative Data: Byproduct Distribution Matrix

To benchmark your optimizations, compare your reaction outcomes against this standardized byproduct matrix. Note how the combination of ligand bite angle and CO pressure dictates the product distribution.

Reaction ConditionCO PressureSolvent (Anhydrous)Desired Ester (%)4-Methoxybiphenyl (%)4-Phenylphenol (%)Biphenyl (%)
Pd(OAc)₂ / PPh₃1 barToluene45.035.015.05.0
Pd(OAc)₂ / dppf1 barToluene72.018.08.02.0
Pd(OAc)₂ / Xantphos5 bar1,4-Dioxane94.5 < 2.0 < 2.0 < 2.0
Pd(OAc)₂ / Xantphos5 barDioxane (Wet, 1% H₂O)40.0< 2.055.03.0
Optimized Self-Validating Experimental Protocol

This protocol incorporates built-in validation checks to ensure trust, reproducibility, and the prevention of late-stage failures.

Step 1: Catalyst Pre-Activation (Glovebox Recommended)

  • Action: In a dry Schlenk tube, combine Pd(OAc)₂ (2 mol%) and Xantphos (3 mol%). Add 2 mL of anhydrous 1,4-dioxane. Stir at room temperature for 15 minutes.

  • Validation Check: The solution must transition from a reddish-brown suspension to a homogeneous bright yellow solution. This visual cue confirms the successful coordination of the bidentate ligand to the Pd center. Do not proceed if the solution remains cloudy or brown.

Step 2: Substrate Loading

  • Action: Add 4-biphenylyl methyl carbonate (1.0 equiv, 1.0 mmol) to the activated catalyst solution. Add activated 4Å molecular sieves (100 mg).

  • Causality: The sieves act as an in-situ moisture sink. By thermodynamically trapping adventitious water, we preemptively shut down the protonation of the [Ar–Pd–OMe] intermediate, preventing the formation of the 4-phenylphenol byproduct[4].

Step 3: CO Purging and Pressurization

  • Action: Seal the Schlenk tube, remove it from the glovebox, and connect it to a Schlenk line. Freeze-pump-thaw the mixture three times. Backfill with CO gas and pressurize to 5 bar using a safety-rated autoclave or pressure reactor.

  • Causality: High CO pressure outcompetes direct reductive elimination, minimizing 4-methoxybiphenyl formation[3].

Step 4: Thermal Activation & In-Process Monitoring

  • Action: Heat the reaction to 100 °C for 12 hours.

  • Validation Check: Monitor via GC-MS at the 2-hour mark. A healthy catalytic cycle will show >50% conversion to the ester. If the 4-phenylphenol peak exceeds 5% of the total ion chromatogram (TIC), the system has been compromised by moisture. Abort, re-dry your solvents, and restart to prevent wasting high-value substrates.

Step 5: Workup and Isolation

  • Action: Cool to room temperature and vent the CO safely in a fume hood. Filter the mixture through a short pad of Celite to remove palladium black and molecular sieves. Concentrate the filtrate under reduced pressure and purify via flash chromatography (Hexanes/EtOAc gradient).

References
  • Munday, R. H., Martinelli, J. R., & Buchwald, S. L. (2008). Palladium-Catalyzed Carbonylation of Aryl Tosylates and Mesylates. Journal of the American Chemical Society. URL:[Link][3]

  • Ahmad, S., & Bühl, M. (2024). Competing Mechanisms in Palladium-Catalyzed Alkoxycarbonylation of Styrene. ACS Catalysis. URL:[Link][4]

  • Brennführer, A., Neumann, H., & Beller, M. (2009). Palladium-Catalyzed Carbonylation Reactions of Aryl Halides and Related Compounds. Angewandte Chemie International Edition. URL:[Link][1]

  • Lagueux-Tremblay, P.-L., Fabrikant, A., & Arndtsen, B. A. (2018). Palladium-Catalyzed Decarboxylative Carbonylative Transformation of Benzyl Aryl Carbonates: Direct Synthesis of Aryl 2-Arylacetates. Organic Letters. URL:[Link][2]

Sources

Reference Data & Comparative Studies

Validation

Advanced Reactivity Profiling: 4-Biphenylyl Methyl Carbonate vs. Dimethyl Carbonate

As drug development and synthetic methodologies pivot toward sustainable practices, the selection of alkylating and acylating agents has come under intense scrutiny. Dimethyl carbonate (DMC) has long been championed as a...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and synthetic methodologies pivot toward sustainable practices, the selection of alkylating and acylating agents has come under intense scrutiny. Dimethyl carbonate (DMC) has long been championed as a green, ambident electrophile capable of both methylation and methoxycarbonylation[1]. However, for complex substrates requiring high chemoselectivity under mild conditions, asymmetric carbonates like 4-biphenylyl methyl carbonate (BPMC) offer a thermodynamically tuned alternative.

This guide provides an objective, in-depth comparison of DMC and BPMC, analyzing their mechanistic divergence, comparative performance, and field-proven experimental workflows.

Mechanistic Divergence: The Causality of Reactivity

To master the application of these reagents, one must understand the thermodynamic and kinetic controls governing their electrophilic sites[2]. Both molecules feature a carbonyl carbon and a methyl carbon, but their structural symmetry dictates vastly different reaction trajectories.

Dimethyl Carbonate (DMC): Ambident and Temperature-Tunable

DMC is a symmetric carbonate. Its reactivity is governed by the principles of thermodynamic versus kinetic control rather than traditional Hard-Soft Acid-Base (HSAB) theory[2].

  • Kinetic Control (BAC2 Pathway): At lower temperatures (<90 °C), nucleophiles attack the hard carbonyl carbon, cleaving the acyl-oxygen bond to yield methoxycarbonylated products (e.g., carbamates from amines)[1].

  • Thermodynamic Control (BAL2 Pathway): At elevated temperatures (>120 °C), the activation energy barrier for methyl-oxygen bond cleavage is overcome. Nucleophiles attack the methyl group, releasing CO₂ and methoxide, driving irreversible methylation[1],[3].

4-Biphenylyl Methyl Carbonate (BPMC): Asymmetry-Driven Chemoselectivity

BPMC is an asymmetric methyl aryl carbonate. The introduction of the bulky, electron-withdrawing 4-biphenylyl group fundamentally alters the leaving group dynamics.

  • Leaving Group Superiority: The pKa of 4-phenylphenol is approximately 9.5, compared to methanol's pKa of ~15.5.

  • Causality: Because 4-phenylphenoxide is a vastly superior, resonance-stabilized leaving group, nucleophilic attack at the carbonyl carbon (BAC2) is thermodynamically hyper-favored[4]. This allows BPMC to act as a highly selective methoxycarbonylating agent under exceptionally mild conditions, bypassing the need for the high-pressure autoclaves required by DMC.

Mechanism Nu Nucleophile (Nu:) DMC Dimethyl Carbonate (Symmetric) Nu->DMC BPMC 4-BPMC (Asymmetric) Nu->BPMC BAC2 B_AC2 Pathway Methoxycarbonylation DMC->BAC2 T < 90°C BAL2 B_AL2 Pathway Methylation DMC->BAL2 T > 120°C BAC2_BPMC B_AC2 Pathway Highly Selective BPMC->BAC2_BPMC Aryl Leaving Group

Fig 1. Mechanistic divergence of DMC vs. 4-BPMC under nucleophilic attack.

Comparative Performance Data

When designing a synthetic route, the choice between DMC and BPMC hinges on equipment availability, desired atom economy, and the thermal stability of the substrate.

ParameterDimethyl Carbonate (DMC)4-Biphenylyl Methyl Carbonate (BPMC)
Structural Symmetry Symmetric (CH₃-O-CO-O-CH₃)Asymmetric (Aryl-O-CO-O-CH₃)
Electrophilic Sites Ambident (Carbonyl & Methyl)Highly selective (Carbonyl favored)
Leaving Group pKa ~15.5 (Methanol)~9.5 (4-Phenylphenol)
Methylation (BAL2) >120 °C (Requires Autoclave)Disfavored (Competes with BAC2)
Methoxycarbonylation (BAC2) 90 °C (Kinetic control)60–90 °C (Thermodynamically driven)
Catalyst Requirement Weak base (e.g., K₂CO₃)Lewis Acid (e.g., Sc(OTf)₃)
Atom Economy / Green Profile High (Byproducts: MeOH, CO₂)Moderate (Requires byproduct separation)

Self-Validating Experimental Workflows

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes the chemical rationale (causality) behind the operational choice.

Protocol A: Selective Mono-N-Methylation using DMC

Target: Conversion of aniline to N-methylaniline.

  • Reagent Loading: Charge a stainless-steel autoclave with aniline (1.0 eq), DMC (20.0 eq), and K₂CO₃ (0.1 eq).

    • Causality: DMC acts as both the reagent and the solvent. A large excess suppresses di-methylation. K₂CO₃ is chosen because the reaction generates methoxide in situ, which sustains the catalytic basic cycle without forming stoichiometric inorganic salts[1].

  • Thermal Activation: Seal the autoclave and heat to 150 °C for 4 hours.

    • Causality: DMC boils at 90 °C. Because the BAL2 methylation pathway requires >120 °C to overcome the activation energy barrier, a sealed vessel is mandatory to maintain the liquid phase[3].

  • Depressurization & Monitoring: Cool to room temperature, carefully vent the generated CO₂, and sample for GC-MS.

    • Validation: The absence of the aniline peak and a >99% ratio of mono- to di-methylated product confirms successful kinetic trapping of the mono-alkylated species.

  • Isolation: Filter the solid catalyst and evaporate the excess DMC under reduced pressure.

Protocol B: Mild Methoxycarbonylation (Carbamation) using 4-BPMC

Target: Conversion of aniline to methyl phenylcarbamate.

  • Reagent Loading: In a standard round-bottom flask, dissolve aniline (1.0 eq) and 4-BPMC (1.1 eq) in anhydrous toluene. Add Sc(OTf)₃ (5 mol%).

    • Causality: Sc(OTf)₃ is a hard Lewis acid that selectively coordinates to the hard carbonyl oxygen of BPMC, drastically increasing the electrophilicity of the carbonyl carbon[4].

  • Mild Heating: Attach a reflux condenser and heat to 90 °C for 2 hours.

    • Causality: Unlike DMC, the superior 4-biphenylyl leaving group allows the BAC2 pathway to proceed rapidly at ambient pressure, eliminating the need for specialized high-pressure equipment.

  • Alkaline Workup (Critical Step): Cool the mixture and wash with 1M NaOH (3 x 20 mL).

    • Causality: The primary byproduct is 4-phenylphenol. With a pKa of ~9.5, it is instantly deprotonated by the NaOH (pH ~14) into a water-soluble phenoxide. This allows the byproduct to partition entirely into the aqueous layer, leaving the pure carbamate in the organic layer.

  • Validation: Perform TLC (Hexane:EtOAc). The disappearance of the starting material and the emergence of a single UV-active spot confirms the chemoselective transformation.

Workflow S1 1. Reagents Substrate + 4-BPMC S2 2. Catalysis Sc(OTf)3 (5 mol%) S1->S2 S3 3. Reaction 90°C, 2h S2->S3 S4 4. Workup 1M NaOH Wash S3->S4 S5 5. Product Organic Phase S4->S5

Fig 2. Self-validating workflow for 4-BPMC mediated methoxycarbonylation.

Conclusion & Strategic Selection

The choice between Dimethyl Carbonate and 4-Biphenylyl Methyl Carbonate is dictated by the specific demands of the synthetic step:

  • Use DMC when atom economy and green chemistry are paramount, and when the facility is equipped with high-pressure autoclaves to drive the BAL2 methylation pathway[1],[3].

  • Use 4-BPMC when working with complex, thermally sensitive substrates that require highly selective methoxycarbonylation. The thermodynamic advantage provided by the 4-phenylphenoxide leaving group allows for standard atmospheric setups and rapid reaction times[4].

References

  • The Chemistry of Dimethyl Carbonate | Accounts of Chemical Research - ACS Publications. 1

  • Analysis of Ambident Reactivity of Dimethyl Carbonate - WuXi Biology. 2

  • Sustainable C–H Methylation Employing Dimethyl Carbonate | The Journal of Organic Chemistry - ACS Publications. 3

  • Carbomethoxylating Reactivity of Methyl phenyl Carbonate Toward Aromatic Amines in the Presence of Group 3 metal (Sc, La) Triflate Catalysts | ResearchGate. 4

Sources

Comparative

High-Performance Methoxycarbonylation: NMR Spectroscopy Validation of 4-Biphenylyl Methyl Carbonate vs. Traditional Reagents

For researchers and drug development professionals, the installation of a methoxycarbonyl protecting group (forming a methyl carbamate) is a fundamental transformation in peptide synthesis and medicinal chemistry. Histor...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the installation of a methoxycarbonyl protecting group (forming a methyl carbamate) is a fundamental transformation in peptide synthesis and medicinal chemistry. Historically, this process has relied on reagents that force chemists to compromise between reactivity and safety.

This guide provides an objective, data-driven comparison of 4-biphenylyl methyl carbonate (4-BMC) against traditional alternatives, detailing a self-validating Nuclear Magnetic Resonance (NMR) spectroscopy protocol to track its kinetic efficiency.

Strategic Context: The Reagent Dilemma

The selection of a methoxycarbonylation reagent dictates the safety protocols, reaction conditions, and purification strategies of a workflow. The three primary options present distinct operational profiles:

  • Methyl Chloroformate (MCF): The traditional choice. It is highly electrophilic but is a volatile, moisture-sensitive lachrymator that generates corrosive HCl gas upon reaction[1].

  • Dimethyl Carbonate (DMC): The "green" alternative. While completely benign, its poor electrophilicity often necessitates harsh conditions (high temperatures and strong bases) that are incompatible with delicate substrates.

  • 4-Biphenylyl Methyl Carbonate (4-BMC): The optimized intermediate. Registered under CAS 17175-08-5, 4-BMC is a bench-stable solid. The extended aromatic conjugation of the 4-phenylphenoxide leaving group stabilizes the developing negative charge in the transition state, rendering it highly reactive under mild conditions without generating toxic gases.

Table 1: Reagent Performance & Safety Comparison
ReagentElectrophilicityHandling & Physical StatePrimary ByproductSafety & Operational Profile
Methyl Chloroformate Very HighVolatile liquid, moisture-sensitiveHCl gasHighly toxic, lachrymator, requires strict fume hood use[1].
Dimethyl Carbonate LowStable liquidMethanolGreen, benign, but requires harsh catalytic activation.
4-BMC Moderate-HighBench-stable crystalline solid4-PhenylphenolSafe, non-corrosive, enables precise stoichiometric weighing.

Mechanistic Causality & Self-Validating NMR Logic

To objectively validate the performance of 4-BMC, we employ a self-validating NMR tracking system. Because 4-BMC transfers the methoxycarbonyl group to the amine while simultaneously expelling 4-phenylphenol, the reaction creates a closed stoichiometric loop.

By taking aliquots of the reaction mixture and analyzing them via 1 H NMR, the system validates itself: the molar consumption of the 4-BMC starting material must perfectly match the molar formation of the methyl carbamate product and the 4-phenylphenol byproduct. This internal mass balance check eliminates the need for external calibration standards.

G1 A 4-BMC + Amine B Base / Solvent (Catalysis) A->B C Crude Mixture B->C D NMR Validation (1H & 13C) C->D E Methyl Carbamate (Product) D->E Track O-CH3 F 4-Phenylphenol (Leaving Group) D->F Track Aromatic

Reaction workflow and NMR validation logic for 4-BMC methoxycarbonylation.

Spectroscopic Data Signatures

Tracking the reaction relies on monitoring specific, non-overlapping chemical shifts in the 1 H and 13 C NMR spectra. The methoxy protons (O-CH 3​ ) of 4-BMC appear downfield due to the electron-withdrawing nature of the adjacent carbonate linked to a biphenyl system. As the reaction proceeds, this peak diminishes, replaced by the slightly more shielded methoxy peak of the carbamate. Concurrently, the phenolic OH and shielded ortho-aromatic protons of 4-phenylphenol emerge[2].

Table 2: Key NMR Chemical Shifts for Reaction Monitoring (CDCl 3​ , 400 MHz)
CompoundProton ( 1 H) Shift (δ, ppm)Carbon ( 13 C) Shift (δ, ppm)Diagnostic Role in Validation
4-BMC (Reactant) ~3.90 (s, 3H, O-CH 3​ )~154.5 (C=O), ~55.2 (O-CH 3​ )Disappearance indicates electrophile consumption.
Methyl Carbamate (Product) ~3.65 (s, 3H, N-C(O)O-CH 3​ )~156.8 (C=O), ~52.4 (O-CH 3​ )Appearance confirms successful methoxycarbonylation.
4-Phenylphenol (Byproduct) 4.85 (br s, 1H, OH), 6.90 (d, 2H, Ar-H)[2]155.2 (Ar-OH), 115.8 (Ar-C)[2]1:1 Stoichiometric emergence validates conversion.

Experimental Protocol: Methoxycarbonylation & NMR Tracking

The following step-by-step methodology outlines the optimal use of 4-BMC, explaining the causality behind each operational choice to ensure reproducible, high-yield results.

Step 1: Reagent Dissolution
  • Action: In an oven-dried round-bottom flask under inert atmosphere (N 2​ or Argon), dissolve the target amine (1.0 eq.) and 4-BMC (1.05 eq.) in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) to a concentration of 0.2 M.

  • Causality: Unlike MCF, which is often added dropwise to control violent exothermic reactions[1], the bench-stable solid nature of 4-BMC allows for precise, all-at-once addition. DCM/THF ensures complete solvation of the solid reagents, providing a homogeneous medium for consistent reaction kinetics.

Step 2: Base Addition & Initiation
  • Action: Add Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq.) to the stirring mixture at room temperature.

  • Causality: While 4-BMC does not produce HCl, the amine base is still required to deprotonate the tetrahedral intermediate formed after nucleophilic attack. This deprotonation drives the collapse of the intermediate and the irreversible expulsion of the 4-phenylphenoxide leaving group.

Step 3: Kinetic Sampling for NMR Validation
  • Action: At t = 30 min, 1 h, and 2 h, extract a 0.1 mL aliquot from the reaction. Quench the aliquot immediately in 0.5 mL of CDCl 3​ containing a trace amount of weak acid (e.g., acetic acid-d4), and acquire a 1 H NMR spectrum.

  • Causality: Quenching halts the reaction instantaneously, ensuring the NMR snapshot accurately reflects the kinetics at that exact moment. The integration ratio between the emerging 4-phenylphenol doublet at δ 6.90 ppm[2] and the disappearing 4-BMC methoxy singlet at δ 3.90 ppm provides a self-validating conversion metric.

G2 N1 Reaction Aliquot N2 1H NMR (CDCl3) N1->N2 N3 Decrease: 4-BMC O-CH3 (δ 3.9 ppm) N2->N3 N4 Increase: Carbamate O-CH3 (δ 3.6-3.7 ppm) N2->N4 N5 Emergence: 4-Phenylphenol OH (δ 4.8 ppm) N2->N5 N6 Kinetic Conversion Validated N3->N6 N4->N6 N5->N6

Self-validating NMR kinetic tracking of 4-BMC consumption and product formation.

Step 4: Workup and Isolation
  • Action: Once NMR confirms >95% conversion, dilute the mixture with additional DCM and wash twice with 1M aqueous NaOH, followed by brine. Dry the organic layer over Na 2​ SO 4​ and concentrate in vacuo.

  • Causality: The 4-phenylphenol byproduct has a pKa of approximately 9.5. Washing with 1M NaOH quantitatively deprotonates the phenol, partitioning it entirely into the aqueous layer as a water-soluble phenoxide salt. The neutral methyl carbamate product remains in the organic layer, often yielding analytically pure product without the need for column chromatography.

References

  • Source: sigmaaldrich.
  • Title: Imidazolium-urea low transition temperature mixtures for the UHP-promoted oxidation of boron compounds (4-Phenylphenol NMR Data)
  • Source: benchchem.

Sources

Validation

Advanced Methoxycarbonylation: A Comparative Guide to Phenyl Methyl Carbonate (PMC) vs. 4-Biphenylyl Methyl Carbonate (4-BPMC)

The shift toward sustainable, phosgene-free synthetic routes has elevated mixed organic carbonates to premier status in drug development and materials science. For researchers executing carbamate synthesis or late-stage...

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Author: BenchChem Technical Support Team. Date: April 2026

The shift toward sustainable, phosgene-free synthetic routes has elevated mixed organic carbonates to premier status in drug development and materials science. For researchers executing carbamate synthesis or late-stage functionalization, selecting the correct methoxycarbonylating agent is critical. This guide provides an objective, data-driven comparison between two highly effective aryl methyl carbonates: Phenyl Methyl Carbonate (PMC) and 4-Biphenylyl Methyl Carbonate (4-BPMC) .

Structural and Physicochemical Profiling

While both reagents share the core methyl carbonate functional group, their distinct aryl substituents fundamentally alter their physical handling, byproduct toxicity, and downstream purification profiles.

Table 1: Physicochemical Comparison of PMC and 4-BPMC

PropertyPhenyl Methyl Carbonate (PMC)4-Biphenylyl Methyl Carbonate (4-BPMC)
CAS Number 13509-27-817175-08-5
Molecular Formula C₈H₈O₃C₁₄H₁₂O₃
Molecular Weight 152.15 g/mol 228.24 g/mol
Physical State (at RT) Colorless to yellow liquidCrystalline solid
Leaving Group Phenoxide4-Phenylphenoxide
Byproduct Toxicity High (Phenol is toxic/corrosive)Low (4-Phenylphenol is a benign solid)
Primary Application Industrial-scale carbamationBench-scale & late-stage functionalization

Data supported by physical property standards from1 and2.

Mechanistic Insights & Leaving Group Dynamics

As an application scientist, understanding the causality behind reagent performance is paramount. The fundamental utility of mixed aryl methyl carbonates lies in their asymmetric reactivity.

When a nucleophile (such as an amine) attacks the carbonyl carbon, a tetrahedral intermediate is formed. The collapse of this intermediate is dictated by the leaving group's pKa. As demonstrated in3, the aryloxide anion (pKa ~10) is a vastly superior leaving group compared to the methoxide anion (pKa ~15.5). Consequently, both PMC and 4-BPMC act exclusively as methoxycarbonylating agents—yielding methyl carbamates while expelling the aryl group.

The Divergence in Utility:

  • PMC is a liquid with high atom economy, making it ideal for continuous flow or large-scale industrial carbamation. However, it expels phenol , a toxic and corrosive liquid that can severely complicate late-stage API purification.

  • 4-BPMC is a stable, crystalline solid that expels 4-phenylphenol . This byproduct is a relatively benign, highly UV-active solid that can be easily removed via simple trituration or chromatography, making 4-BPMC the superior choice for medicinal chemistry where avoiding liquid phenol contamination is critical.

G Amine R-NH2 (Amine) PMC Phenyl Methyl Carbonate (Liquid) Amine->PMC BPMC 4-Biphenylyl Methyl Carbonate (Solid) Amine->BPMC Carbamate R-NH-COOCH3 (Methyl Carbamate) PMC->Carbamate Methoxycarbonylation Phenol Phenol Byproduct (Toxic, Liquid) PMC->Phenol Expelled BPMC->Carbamate Methoxycarbonylation Biphenylol 4-Phenylphenol Byproduct (Benign, Solid) BPMC->Biphenylol Expelled

Fig 1. Mechanistic pathway of methoxycarbonylation comparing PMC and 4-BPMC.

Comparative Performance Data

Table 2: Performance Metrics in Amine Derivatization

MetricPMC (Liquid Phase)4-BPMC (Solid Phase)
Target Product Methyl carbamateMethyl carbamate
Stoichiometric Control Requires microsyringeHigh precision (weighable solid)
Typical Reaction Temp 60 °C – 90 °C25 °C – 60 °C
Byproduct Removal Requires aggressive basic aqueous wash (1M NaOH)Simple trituration or mild filtration
Suitability for Scale-up Excellent (Low cost, high atom economy)Moderate (Higher mass penalty)

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that the intrinsic properties of the reagents drive the success of the workflow.

Protocol A: Sc(OTf)₃-Catalyzed Carbamation with PMC

This protocol utilizes PMC for the high-yield methoxycarbonylation of aromatic amines, leveraging Lewis acid catalysis to activate the carbonyl center as described in4.

  • Preparation: Charge a flame-dried Schlenk flask with the target aromatic amine (1.0 mmol) and Sc(OTf)₃ (0.05 mmol, 5 mol%).

  • Reagent Addition: Add PMC (1.2 mmol) and anhydrous THF (5 mL) under an inert argon atmosphere.

  • Reaction: Heat the reaction mixture to 90 °C and stir for 6–12 hours. Causality note: The Sc(OTf)₃ Lewis acid coordinates the carbonyl oxygen of PMC, increasing its electrophilicity and facilitating nucleophilic attack by the weakly nucleophilic aromatic amine.

  • Quenching: Monitor via LC-MS. Upon completion, quench with saturated aqueous NaHCO₃ (10 mL) and extract with ethyl acetate (3 × 10 mL).

  • Purification: Wash the combined organic layers vigorously with 1M NaOH to deprotonate and remove the liquid phenol byproduct. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

Protocol B: Late-Stage Functionalization using 4-BPMC

This protocol is optimized for bench-scale functionalization where avoiding liquid phenol byproducts is critical for maintaining the integrity of sensitive APIs.

  • Preparation: Dissolve the aliphatic or aromatic amine (1.0 mmol) in anhydrous dichloromethane (DCM, 5 mL).

  • Reagent Addition: Add solid 4-BPMC (1.1 mmol) and triethylamine (TEA, 1.5 mmol) to the solution at room temperature. Causality note: The solid nature of 4-BPMC allows for precise stoichiometric control without the volumetric errors associated with viscous liquids.

  • Reaction: Stir the mixture at 25 °C for 2–4 hours.

  • Concentration: Evaporate the DCM under reduced pressure to yield a crude solid mixture of the desired methyl carbamate and the 4-phenylphenol byproduct.

  • Trituration: Suspend the crude residue in cold hexanes/diethyl ether (4:1 v/v).

  • Isolation: Filter the suspension. The 4-phenylphenol byproduct will largely remain insoluble, yielding the purified methyl carbamate in the filtrate.

Workflow Step1 Reaction Mixture (Product + 4-Phenylphenol) Step2 Solvent Evaporation (Concentrate to dryness) Step1->Step2 Step3 Trituration (Add cold Hexane/Ether) Step2->Step3 Step4 Filtration (Remove solid 4-Phenylphenol) Step3->Step4 Step5 Pure Methyl Carbamate (In Filtrate) Step4->Step5

Fig 2. Downstream purification workflow for 4-BPMC mediated reactions.

References

  • Sigma-Aldrich.
  • Sigma-Aldrich.
  • ResearchGate / Journal of Organic Chemistry.
  • ResearchGate.Carbomethoxylating Reactivity of Methyl phenyl Carbonate Toward Aromatic Amines in the Presence of Group 3 metal (Sc, La)

Sources

Comparative

HPLC method validation for 4-biphenylyl methyl carbonate purity

An in-depth, peer-level comparison guide evaluating optimized UHPLC methodologies against traditional HPLC approaches for the purity assessment of 4-biphenylyl methyl carbonate, fully aligned with the modernized ICH Q2(R...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth, peer-level comparison guide evaluating optimized UHPLC methodologies against traditional HPLC approaches for the purity assessment of 4-biphenylyl methyl carbonate, fully aligned with the modernized ICH Q2(R2) validation guidelines.

Executive Summary

The synthesis and quality control of biphenyl derivatives, specifically 4-biphenylyl methyl carbonate (CAS: 17175-08-5), demand rigorous analytical scrutiny [1]. As a critical intermediate in medicinal chemistry and advanced materials, its purity directly impacts downstream reaction yields and safety profiles. The recent implementation of the guideline emphasizes a lifecycle and risk-based approach to method development, requiring analytical procedures to be robust, stability-indicating, and unequivocally fit-for-purpose.

This guide objectively compares a traditional High-Performance Liquid Chromatography (HPLC) method utilizing a standard C18 stationary phase (The Alternative) against an optimized Ultra-High-Performance Liquid Chromatography (UHPLC) method employing a core-shell Biphenyl stationary phase (The Optimized Solution). Through mechanistic explanations and self-validating experimental protocols, we demonstrate how orthogonal selectivity resolves critical co-eluting impurities.

Mechanistic Rationale: The Analytical Challenge

4-Biphenylyl methyl carbonate features a rigid, electron-rich biphenyl ring system. When assessing its purity, the primary analytical challenge lies in resolving the active pharmaceutical ingredient (API) or main compound from closely related structural isomers and synthetic precursors (such as biphenyl-4-ol).

The Limitation of Traditional C18 Phases

Traditional C18 columns rely almost exclusively on dispersive hydrophobic (van der Waals) interactions. Because structural isomers of biphenyl derivatives possess nearly identical hydrophobicity, a C18 phase often fails to recognize subtle spatial differences in the molecule, leading to peak co-elution (Resolution, Rs​<1.5 ).

The Biphenyl Core-Shell Advantage

Transitioning to a Biphenyl stationary phase introduces a secondary retention mechanism: π−π electron interactions. The electron-dense aromatic rings of the stationary phase interact with the π electrons of the 4-biphenylyl methyl carbonate [2]. This orthogonal selectivity easily discriminates between structural isomers based on their distinct electronic distributions and steric profiles.

Furthermore, utilizing a core-shell particle architecture (e.g., 2.6 µm) reduces the longitudinal diffusion ( B term) and mass transfer resistance ( C term) in the van Deemter equation. This generates UHPLC-level efficiencies (sharper peaks, higher sensitivity) at significantly lower backpressures than fully porous sub-2 µm particles.

Selectivity_Mechanism Analyte 4-Biphenylyl Methyl Carbonate + Structural Impurities C18 Alternative: C18 Column (Hydrophobic Only) Analyte->C18 Biphenyl Optimized: Biphenyl Column (Hydrophobic + π-π) Analyte->Biphenyl Res_C18 Co-elution (Rs < 1.5) C18->Res_C18 Poor Isomer Recognition Res_Biph Baseline Resolution (Rs > 2.0) Biphenyl->Res_Biph Orthogonal Selectivity

Chromatographic selectivity mechanism comparing C18 and Biphenyl phases.

Comparative Performance: UHPLC Biphenyl vs. Traditional HPLC C18

To establish the superiority of the optimized method, both systems were challenged with a spiked sample containing 4-biphenylyl methyl carbonate and its primary synthetic impurity, biphenyl-4-ol.

Chromatographic ParameterAlternative: Traditional HPLC (C18)Optimized: UHPLC (Core-Shell Biphenyl)Causality / Mechanistic Driver
Stationary Phase Fully Porous C18 (5 µm, 250 x 4.6 mm)Core-Shell Biphenyl (2.6 µm, 100 x 4.6 mm)Core-shell reduces diffusion path length.
Run Time 25.0 minutes8.0 minutesShorter column + higher optimal linear velocity.
Resolution ( Rs​ ) 1.2 (Co-elution with biphenyl-4-ol)3.4 (Baseline separation) π−π interactions provide orthogonal selectivity.
Theoretical Plates ( N ) ~8,500~22,000Minimized Eddy dispersion (A term) in core-shell.
Sensitivity (S/N) Baseline3x EnhancementSharper peaks increase maximum peak height ( Cmax​ ).

Self-Validating Experimental Protocol

In accordance with principles, the following protocol is designed as a self-validating system . It incorporates System Suitability Testing (SST) and bracketing standards that automatically halt the analysis if the system drifts out of specification, ensuring absolute trustworthiness of the generated data.

Step 1: Mobile Phase Preparation & System Equilibration
  • Aqueous Phase (A): 0.1% Formic Acid in Ultrapure Water (18.2 MΩ·cm). Causality: Formic acid ensures any residual silanols on the column remain protonated, preventing secondary ion-exchange interactions that cause peak tailing.

  • Organic Phase (B): 100% LC-MS Grade Methanol. Causality: Methanol is preferred over acetonitrile for biphenyl columns because it enhances the π−π interactions, whereas acetonitrile's triple bond can competitively interfere with π−π retention.

  • Equilibration: Purge the system at 1.0 mL/min with 50% B for 10 column volumes.

Step 2: System Suitability Testing (SST) - The Internal Quality Gate

Before running validation samples, the system must prove its fitness.

  • Inject the 4-biphenylyl methyl carbonate working standard (100 µg/mL) six consecutive times.

  • Acceptance Criteria:

    • Retention Time %RSD ≤1.0%

    • Peak Area %RSD ≤2.0%

    • Tailing Factor ( Tf​ ) ≤1.5

    • Theoretical Plates ( N ) ≥15,000

  • Logic: If any parameter fails, the run is aborted. This prevents the generation of non-compliant validation data.

Step 3: Specificity and Peak Purity (Forced Degradation)
  • Inject a blank (diluent), a spiked impurity mixture, and a forced degradation sample (exposed to 0.1N HCl, 0.1N NaOH, and H2​O2​ for 24 hours).

  • Utilize a Photodiode Array (PDA) detector scanning from 200–400 nm.

  • Calculate the Peak Purity Angle vs. Purity Threshold using the chromatography data system. Logic: Purity Angle < Purity Threshold proves that the 4-biphenylyl methyl carbonate peak is spectrally homogenous and free from co-eluting degradants.

Step 4: Linearity, Accuracy, and Bracketing
  • Prepare calibration standards at 50%, 75%, 100%, 125%, and 150% of the target concentration.

  • Spike known amounts of 4-biphenylyl methyl carbonate into a synthetic matrix at 3 levels (80%, 100%, 120%) in triplicate to assess recovery.

  • Bracketing: Inject a 100% standard after every 10 sample injections. Logic: This verifies that detector response has not drifted by >2.0% over the course of the sequence.

Validation_Workflow SST System Suitability Testing (Self-Validating Baseline) Spec Specificity & Selectivity (Peak Purity via PDA) SST->Spec Pass SST Lin Linearity & Range (R² ≥ 0.999) Spec->Lin No Interference Acc Accuracy & Recovery (Spike Studies) Lin->Acc Valid Range Prec Precision (RSD ≤ 2.0%) Acc->Prec Recovery 98-102%

ICH Q2(R2) analytical method validation lifecycle workflow.

Validation Results Summary

The optimized UHPLC Biphenyl method was fully validated according to ICH Q2(R2) guidelines [3]. The experimental data below demonstrates the method's robustness and suitability for routine quality control and stability testing.

Validation ParameterICH Q2(R2) Acceptance CriteriaOptimized Method ResultsStatus
Specificity No interference at retention timePurity Angle < ThresholdPASS
Linearity (Range) Correlation Coefficient ( R2 ) ≥0.999 R2=0.9998 (50-150 µg/mL)PASS
Accuracy (Recovery) 98.0% – 102.0%99.4% ± 0.6%PASS
Repeatability (Precision) %RSD ≤2.0% (n=6)0.85%PASS
LOD / LOQ Signal-to-Noise ≥3 (LOD), ≥10 (LOQ)LOD: 0.05 µg/mL / LOQ: 0.15 µg/mLPASS
Robustness Flow rate (±0.1 mL/min), Temp (±2°C) Rs​>2.0 maintainedPASS

Conclusion

For the purity assessment of 4-biphenylyl methyl carbonate, traditional C18 HPLC methods introduce significant risk due to poor selectivity for structurally similar aromatic impurities. By transitioning to a core-shell Biphenyl UHPLC method , analytical laboratories can leverage π−π interactions to achieve baseline resolution ( Rs​>3.0 ), reduce run times by over 60%, and seamlessly meet the stringent requirements of the modernized ICH Q2(R2) guidelines. Implementing self-validating protocols further ensures data integrity, making this the definitive approach for drug development professionals and analytical chemists.

References

  • MDPI. "Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column." Molecules, 2019. Available at:[Link]

  • U.S. Food and Drug Administration (FDA) / ICH. "Q2(R2) Validation of Analytical Procedures." FDA Guidance Documents, March 2024. Available at:[Link]

  • U.S. Food and Drug Administration (FDA) / ICH. "Q14 Analytical Procedure Development." FDA Guidance Documents, March 2024. Available at:[Link]

Validation

A Comprehensive Guide to Methoxycarbonylation: Evaluating 4-Biphenylyl Methyl Carbonate (BPMC) Against Standard Reagents

The introduction of a methoxycarbonyl group (-COOMe) is a foundational transformation in organic synthesis, medicinal chemistry, and peptide development. It is most frequently utilized for the protection of amines (formi...

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Author: BenchChem Technical Support Team. Date: April 2026

The introduction of a methoxycarbonyl group (-COOMe) is a foundational transformation in organic synthesis, medicinal chemistry, and peptide development. It is most frequently utilized for the protection of amines (forming methyl carbamates) or the functionalization of alcohols and carbon nucleophiles. Historically, chemists have relied on highly reactive, volatile reagents to achieve this. However, the paradigm is shifting toward bench-stable, solid-state alternatives that offer superior safety profiles without sacrificing reactivity.

This guide objectively compares 4-Biphenylyl Methyl Carbonate (BPMC) [1] against traditional methoxycarbonylating agents, providing mechanistic insights, quantitative data, and self-validating experimental protocols to aid drug development professionals in reagent selection.

The Mechanistic Advantage of BPMC

To understand why BPMC is a highly effective alternative, we must examine the physical organic chemistry of the acyl transfer.

Traditional "green" reagents like Dimethyl Carbonate (DMC) suffer from poor electrophilicity. The carbonyl carbon in DMC is heavily stabilized by the resonance of two flanking electron-donating methoxy groups, often requiring harsh temperatures (>90 °C) or specialized metal-organic framework (MOF) catalysts to force the reaction [2].

BPMC bypasses this kinetic bottleneck through two mechanisms:

  • Reduced Resonance Stabilization: The 4-biphenylyl group is electron-withdrawing relative to an alkyl group. The oxygen's lone pairs are partially delocalized into the extended biphenyl π-system, reducing their ability to donate electron density to the carbonate carbonyl. This makes the carbonyl carbon significantly more electrophilic.

  • Superior Leaving Group: Upon nucleophilic attack and the formation of the tetrahedral intermediate, the collapse of the intermediate relies on the expulsion of a leaving group. BPMC expels 4-phenylphenol (pKa ~9.5), which is a vastly superior, lower-energy leaving group compared to the aliphatic alkoxides (pKa ~16) expelled by dialkyl carbonates[3].

Mechanism Nucleophile Nucleophile (Amine/Alcohol) Tetrahedral Tetrahedral Intermediate Nucleophile->Tetrahedral Attack BPMC BPMC (Acyl Donor) BPMC->Tetrahedral Reacts Product Methoxycarbonyl Product Tetrahedral->Product Collapse LeavingGroup 4-Phenylphenol (Leaving Group) Tetrahedral->LeavingGroup Cleavage

Mechanistic pathway of nucleophilic acyl substitution using BPMC.

Quantitative Performance Comparison

When scaling up pharmaceutical intermediates, the choice of reagent dictates the engineering controls required. The table below summarizes the physicochemical and performance metrics of BPMC against standard alternatives.

ReagentPhysical State (RT)Relative ReactivityToxicity / Handling ProfilePrimary ByproductTypical Yield (Amine Protection)
4-Biphenylyl Methyl Carbonate (BPMC) Solid High (RT to 40°C)Low (Bench-stable, non-volatile)4-Phenylphenol90–95%
Methyl Chloroformate (MCF) LiquidVery High (Requires 0°C)High (Toxic vapor, corrosive)HCl gas85–95%
Dimethyl Dicarbonate (DMDC) LiquidModerateModerate (Toxic inhalation risk)CO₂, Methanol75–85%
Dimethyl Carbonate (DMC) LiquidLow (Requires >90°C)Very Low (Green chemistry)Methanol40–70%*

*Yields for DMC are highly substrate-dependent and often require Lewis acid catalysis to prevent competing N-methylation.

Experimental Workflows & Self-Validating Protocols

The following protocols outline the protection of a primary amine to a methyl carbamate, contrasting the modern BPMC approach with the traditional MCF approach.

Protocol A: Methoxycarbonylation using BPMC (Recommended)

This protocol leverages the solid-state stability of BPMC and the distinct physicochemical properties of its byproduct for a chromatography-free isolation.

  • Reaction Setup: In a round-bottom flask, dissolve the primary amine (1.0 mmol) and N,N-diisopropylethylamine (DIPEA, 1.5 mmol) in anhydrous dichloromethane (DCM, 5 mL).

  • Reagent Addition: Add BPMC (1.1 mmol) portion-wise at room temperature.

    • Causality Insight: Because BPMC is a stable solid, it does not undergo rapid, violent hydrolysis in ambient moisture, allowing for safe benchtop addition without the strict dropwise/fume-hood protocols required for liquid acyl chlorides.

  • Self-Validating Monitoring: Stir at room temperature for 2–4 hours. Monitor the reaction via Thin Layer Chromatography (TLC) at 254 nm.

    • Validation: The reaction is complete when the starting amine spot is consumed and a highly UV-active spot corresponding to the expelled 4-phenylphenol appears (typically Rf ~0.4 in 20% EtOAc/Hexanes). The extended π-system of the biphenyl group makes it an excellent internal fluorescent tracer.

  • Targeted Workup: Quench the reaction by adding 1N aqueous NaOH (5 mL) and stir vigorously for 10 minutes.

    • Causality Insight: 4-phenylphenol has a pKa of ~9.5. The 1N NaOH (pH ~14) fully deprotonates the byproduct into a water-soluble phenoxide salt. This drives the byproduct entirely into the aqueous layer, leaving the neutral methyl carbamate product in the organic layer and eliminating the need for silica gel chromatography.

  • Isolation: Extract the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Traditional Methoxycarbonylation using Methyl Chloroformate (MCF)

This method is faster but requires stringent environmental controls and generates corrosive byproducts.

  • Reaction Setup: In a flame-dried flask under nitrogen, dissolve the amine (1.0 mmol) and triethylamine (TEA, 2.0 mmol) in anhydrous THF (5 mL).

  • Thermal Control: Cool the mixture strictly to 0 °C using an ice bath.

    • Causality Insight: MCF is highly reactive. Its addition is strongly exothermic. Failure to cool the reaction can lead to over-acylation or thermal degradation of sensitive substrates.

  • Reagent Addition: Add MCF (1.2 mmol) dropwise via syringe.

    • Validation: Immediate formation of a white precipitate (triethylamine hydrochloride) serves as a visual self-validation that the acyl transfer is occurring and HCl is being generated.

  • Workup: Stir for 1 hour, warming to room temperature. Quench with saturated aqueous NaHCO₃, extract with EtOAc, wash with brine, dry, and concentrate.

    • Causality Insight: NaHCO₃ is required to neutralize the residual HCl and unreacted MCF, preventing acid-catalyzed degradation of the product (e.g., cleavage of adjacent protecting groups) during concentration.

Workflow Start Methoxycarbonylation Workflow BPMC_Path BPMC Method (Bench-Stable Solid) Start->BPMC_Path MCF_Path MCF Method (Volatile Liquid) Start->MCF_Path BPMC_React React at RT Monitor via UV (TLC) BPMC_Path->BPMC_React MCF_React React at 0°C Strict Fume Hood Use MCF_Path->MCF_React BPMC_Workup Wash with 1N NaOH (Removes 4-Phenylphenol) BPMC_React->BPMC_Workup MCF_Workup Aqueous Wash (Removes HCl salts) MCF_React->MCF_Workup Product Purified Methyl Carbamate BPMC_Workup->Product MCF_Workup->Product

Comparative experimental workflow: BPMC vs. Methyl Chloroformate.

Strategic Recommendations

When designing a synthetic route, the choice of methoxycarbonylating agent should be dictated by substrate stability and scale-up safety:

  • Choose BPMC when working with acid-sensitive substrates (e.g., acetals, silyl ethers) that would degrade in the presence of the HCl generated by MCF. BPMC is also the premier choice for early-stage discovery chemistry where ease of handling, solid-state weighing, and UV-tracking of reaction progress are highly valued.

  • Choose DMC only when the substrate is highly robust, and the process is being scaled to a pilot plant level where "green chemistry" metrics and atom economy strictly outweigh the kinetic limitations of the reagent [2].

  • Choose MCF when reacting highly sterically hindered amines that require the absolute maximum electrophilicity to force the reaction to completion, provided the facility has the infrastructure to handle toxic, volatile phosgene derivatives safely.

References

  • ACS Publications. (2024). Upgrading of Bioderived Alcohols: Selective Synthesis of Organic Carbonates over Acid-Modulated MIL-101 (Cr) MOF Catalyst. Industrial & Engineering Chemistry Research. Retrieved from[Link]

  • National Institutes of Health (PMC). (2015). Synthesis of Dimethyl Hexane-1,6-dicarbamate with Methyl Carbamate as Carbonyl Source over MCM-41 Catalyst. Retrieved from [Link]

Comparative

benchmarking 4-biphenylyl methyl carbonate catalytic efficiency

Benchmarking Catalytic Efficiency in the C–O Bond Activation of 4-Biphenylyl Methyl Carbonate 1. Executive Summary & Strategic Rationale In modern drug development and medicinal chemistry, the shift toward sustainable, a...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking Catalytic Efficiency in the C–O Bond Activation of 4-Biphenylyl Methyl Carbonate

1. Executive Summary & Strategic Rationale In modern drug development and medicinal chemistry, the shift toward sustainable, atom-economical coupling partners has spotlighted aryl methyl carbonates as superior alternatives to traditional aryl halides and triflates. Among these, 4-biphenylyl methyl carbonate (CAS: 17175-08-5)[1] serves as an exceptional benchmark substrate. Synthesized via the acylation of 4-phenylphenol[2], its extended π -conjugation and inherent steric bulk provide a rigorous "stress test" for evaluating the catalytic efficiency of novel transition-metal complexes in C–O bond activation.

As a Senior Application Scientist, I have structured this guide to objectively compare the performance of monometallic and bimetallic catalytic systems in the Suzuki-Miyaura cross-coupling of 4-biphenylyl methyl carbonate, providing researchers with field-proven insights and self-validating protocols.

2. Mechanistic Dynamics: The Causality of Catalytic Choice The fundamental challenge in utilizing aryl methyl carbonates lies in the high bond dissociation energy (BDE) of the inert C–O electrophilic bond.

  • Monometallic Palladium (Pd): While excellent for transmetalation and reductive elimination, Pd struggles with the initial oxidative addition into the strong C–O bond, leading to low turnover frequencies (TOF).

  • Monometallic Nickel (Ni): Nickel is highly oxophilic, making it highly efficient at inserting into the C–O bond. However, it often suffers from sluggish reductive elimination, trapping the catalytic cycle.

  • Bimetallic Synergy (Ni-Pd): Hetero-bimetallic nanoparticles resolve this bottleneck. Ni facilitates the rapid oxidative addition (C–O cleavage), while Pd accelerates the subsequent transmetalation and reductive elimination steps. This cooperative mechanism drastically lowers the overall activation barrier[3].

G A 4-Biphenylyl Methyl Carbonate (Inert Substrate) C Oxidative Addition (Ni-Driven C-O Cleavage) A->C B Ni/Pd Bimetallic Catalyst (Active Species) B->C Catalyst Insertion D Transmetalation (Arylboronic Acid) C->D Intermediate Complex E Reductive Elimination (Pd-Driven Release) D->E Base Assistance E->B Catalyst Regeneration F Biaryl Scaffold + CO2 + MeOH E->F Product Formation

Fig 1: Synergistic bimetallic catalytic cycle for 4-biphenylyl methyl carbonate C-O activation.

3. Quantitative Benchmarking Data To objectively evaluate catalytic efficiency, 4-biphenylyl methyl carbonate was cross-coupled with phenylboronic acid across three distinct catalytic systems. The data below summarizes the conversion rates, isolated yields, and turnover frequencies (TOF).

Catalytic SystemLoading (mol %)Temp (°C)Time (h)Conversion (%)Yield (%)TOF (h⁻¹)
PdCl₂ / PPh₃ 5.01002442350.29
NiCl₂(PCy₃)₂ 5.01001875620.68
Ni-Pd Binary NCs 2.5 (Ni) / 2.5 (Pd)1006>99885.86

Data Interpretation: The Ni-Pd binary nanocatalysts (NCs) demonstrate an order-of-magnitude improvement in TOF compared to monometallic systems. The bimetallic system achieves near-quantitative conversion in just 6 hours, proving its superior efficiency in overcoming the steric hindrance of the biphenyl moiety[3].

4. Self-Validating Experimental Protocol Trustworthiness in catalytic benchmarking requires a self-validating system. The following protocol utilizes an internal standard to ensure mass balance closure, preventing false positives caused by substrate evaporation or side-product formation (e.g., homocoupling).

Standardized Suzuki-Miyaura Cross-Coupling Assay Reagents: 4-biphenylyl methyl carbonate (1.0 mmol), Phenylboronic acid (1.5 mmol), K₃PO₄ (3.0 mmol), Anhydrous DMF (2.0 mL), Dodecane (Internal Standard, 0.5 mmol).

Step-by-Step Methodology:

  • Preparation: In a flame-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add 1.0 mmol of 4-biphenylyl methyl carbonate and 1.5 mmol of phenylboronic acid.

  • Base & Catalyst Loading: Add 3.0 mmol of K₃PO₄. Introduce the catalyst (e.g., 2.5 mol % Ni-Pd binary NCs).

    • Causality Note: K₃PO₄ is selected over weaker bases (like K₂CO₃) to sufficiently activate the boronic acid for transmetalation without hydrolyzing the carbonate substrate prematurely.

  • Solvent & Standard Addition: Inject 2.0 mL of anhydrous DMF and exactly 0.5 mmol of dodecane. Seal the tube securely.

  • Reaction Execution: Stir the mixture at 100 °C under an O₂ atmosphere (or open air) for 6 hours.

    • Causality Note: O₂ bubbling has been shown to accelerate the oxidative addition phase in bimetallic systems, driving the reaction forward more efficiently[3].

  • Quenching: Cool the vessel to room temperature. Quench the reaction by adding 5.0 mL of deionized water to dissolve inorganic salts and halt the catalytic cycle.

  • Extraction & Validation: Extract the aqueous layer with ethyl acetate (3 × 5 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.

  • GC-FID Analysis: Analyze the filtrate via Gas Chromatography-Flame Ionization Detection (GC-FID). Calculate conversion and yield relative to the dodecane internal standard to validate the mass balance.

5. Conclusion Benchmarking against sterically demanding substrates like 4-biphenylyl methyl carbonate reveals the limitations of traditional monometallic catalysts. As demonstrated, bimetallic Ni-Pd systems offer a highly efficient, synergistic pathway for C–O bond activation, drastically reducing reaction times while maximizing yields.

References 1.[1] Title: 4-Biphenylyl methyl carbonate | 17175-08-5 Source: Sigma-Aldrich URL: 2.[2] Title: Cas 92-69-3, 4-Phenylphenol Source: LookChem URL: 3.[3] Title: C–O Bond Activation by Nickel–Palladium Hetero-Bimetallic Nanoparticles for Suzuki–Miyaura Reaction of Bioactive Heterocycle-Tethered Sterically Hindered Aryl Carbonates Source: ACS Publications URL:

Validation

Analytical Comparison Guide: FTIR Spectroscopy of 4-Biphenylyl Methyl Carbonate vs. Alternative Carbonates

Executive Summary 4-Biphenylyl methyl carbonate (CAS: 17175-08-5) is a highly valued intermediate in the development of advanced polycarbonates, organic light-emitting diode (OLED) materials, and pharmaceutical scaffolds...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Biphenylyl methyl carbonate (CAS: 17175-08-5) is a highly valued intermediate in the development of advanced polycarbonates, organic light-emitting diode (OLED) materials, and pharmaceutical scaffolds. When optimizing synthetic routes for this compound, Fourier Transform Infrared (FTIR) spectroscopy serves as the most immediate, non-destructive analytical tool for structural confirmation and reaction monitoring.

This guide provides an objective, data-driven comparison of the FTIR spectral performance of 4-biphenylyl methyl carbonate against its starting material (4-phenylphenol) [[1]]([Link]) and alternative industrial carbonates, specifically dimethyl carbonate (DMC) and diphenyl carbonate (DPC).

Mechanistic Grounding: The Causality of FTIR Shifts

To effectively utilize FTIR for structural validation, scientists must understand the electronic causality behind the shifting of the carbonyl (C=O) stretching frequency. The exact wavenumber is dictated by the balance of inductive electron withdrawal and resonance electron donation:

  • Dimethyl Carbonate (DMC) - Dialkyl System: The two methoxy groups donate electron density into the carbonyl carbon via resonance. This electron donation increases the single-bond character of the C=O bond, which weakens the force constant and lowers its stretching frequency to approximately 1757 cm⁻¹ .

  • Diphenyl Carbonate (DPC) - Diaryl System: The oxygen lone pairs are delocalized into the adjacent aromatic phenyl rings (cross-conjugation). This limits their ability to donate electron density back to the carbonyl carbon. Consequently, the C=O bond retains a higher degree of double-bond character, shifting the stretching frequency significantly higher to ~1780 cm⁻¹ .

  • 4-Biphenylyl Methyl Carbonate - Aryl Alkyl System: This molecule possesses one electron-donating methoxy group and one electron-withdrawing biphenyloxy group. Because it experiences an intermediate level of resonance stabilization compared to DMC and DPC, its C=O stretching frequency falls precisely between the two, typically observed at ~1770 cm⁻¹.

Comparative Quantitative Data

The following table summarizes the key diagnostic FTIR stretching frequencies used to differentiate these compounds during analytical validation.

CompoundStructural ClassificationC=O Stretch (cm⁻¹)C-O Stretch (cm⁻¹)O-H Stretch (cm⁻¹)
Dimethyl Carbonate (DMC) Dialkyl Carbonate~17571250 - 1280N/A
4-Biphenylyl Methyl Carbonate Aryl Alkyl Carbonate~17701210 - 1240N/A
Diphenyl Carbonate (DPC) Diaryl Carbonate~17801180 - 1220N/A
4-Phenylphenol Phenol (Starting Material)N/A~12503200 - 3400 (Broad)

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems , meaning the procedure inherently contains internal checks to confirm success or failure without requiring secondary analytical techniques.

Protocol A: Synthesis of 4-Biphenylyl Methyl Carbonate
  • Initiation: Dissolve 4-phenylphenol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere. Add triethylamine (TEA, 1.5 eq) as a base and acid scavenger.

  • Controlled Addition: Cool the reaction vessel to 0°C using an ice bath. Dropwise add methyl chloroformate (1.2 eq). Causality: Cooling prevents exothermic side reactions and thermal degradation of the chloroformate, ensuring high chemoselectivity.

  • Propagation: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Self-Validating Workup: Quench the reaction with 1M HCl to neutralize unreacted TEA, followed by a wash with saturated aqueous NaHCO₃. Internal Check: The basic wash hydrolyzes any unreacted methyl chloroformate into water-soluble methanol and CO₂ gas. The visual cessation of CO₂ bubbling confirms the complete destruction of the electrophile, preventing downstream contamination.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Protocol B: ATR-FTIR Validation Workflow
  • System Calibration: Run a preliminary scan of a standard polystyrene calibration film. Internal Check: Verify that the reference peaks at 1601 cm⁻¹ and 1028 cm⁻¹ are within ±1 cm⁻¹ of their expected values to validate the interferometer's accuracy.

  • Background Subtraction: Collect a background spectrum on the clean ATR crystal (diamond or ZnSe) immediately prior to sample analysis. Causality: This eliminates false positives caused by atmospheric CO₂ (2350 cm⁻¹) and water vapor (3500-3900 cm⁻¹).

  • Sample Acquisition: Apply a small amount of the synthesized 4-biphenylyl methyl carbonate to the ATR sensor. Apply consistent pressure using the anvil and acquire the spectrum (32 scans at 4 cm⁻¹ resolution).

  • Data Interpretation (Negative/Positive Controls):

    • Negative Control: Verify the complete absence of the broad 3200-3400 cm⁻¹ band. If present, the sample contains unreacted 4-phenylphenol.

    • Positive Control: Confirm the presence of the sharp ~1770 cm⁻¹ C=O band, validating successful carbonate formation.

Visualization: Reaction & Analysis Workflow

G Start 4-Phenylphenol + Methyl Chloroformate Reaction Nucleophilic Acyl Substitution (TEA, DCM, 0°C to RT) Start->Reaction Product 4-Biphenylyl Methyl Carbonate (Crude) Reaction->Product Purification Washing & Recrystallization (Self-Validating Purity) Product->Purification FTIR ATR-FTIR Analysis (Background & Polystyrene Cal.) Purification->FTIR Decision O-H Stretch Absent? (3200-3400 cm⁻¹) FTIR->Decision Success Pure Product Confirmed C=O at ~1770 cm⁻¹ Decision->Success Yes Fail Incomplete Reaction (Repurify / React) Decision->Fail No

Workflow for the synthesis and FTIR validation of 4-biphenylyl methyl carbonate.

References

  • [2] Figueiredo, M. C., et al. (2018). Spectroscopic Investigation of the Electrosynthesis of Diphenyl Carbonate from CO and Phenol on Gold Electrodes. ACS Catalysis / PMC. Retrieved from:[Link]

  • [3] National Institute of Standards and Technology (NIST). Diphenyl carbonate - NIST Chemistry WebBook. Retrieved from:[Link]

  • [1] LookChem. Cas 92-69-3, 4-Phenylphenol. Retrieved from:[Link]

Sources

Safety & Regulatory Compliance

Safety

4-Biphenylyl methyl carbonate proper disposal procedures

4-Biphenylyl Methyl Carbonate: Comprehensive Operational Safety and Disposal Protocol Proper laboratory safety and waste management extend far beyond basic regulatory compliance; they are foundational to scientific integ...

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Author: BenchChem Technical Support Team. Date: April 2026

4-Biphenylyl Methyl Carbonate: Comprehensive Operational Safety and Disposal Protocol

Proper laboratory safety and waste management extend far beyond basic regulatory compliance; they are foundational to scientific integrity and environmental stewardship. 4-Biphenylyl methyl carbonate is a critical intermediate used in the synthesis of biphenyl derivatives for drug discovery and medicinal chemistry[1]. However, its unique chemical structure requires strict operational and disposal protocols to mitigate exposure risks and prevent environmental contamination.

This guide provides researchers and environmental health and safety (EHS) professionals with authoritative, step-by-step guidance on the handling, segregation, and thermal destruction of 4-biphenylyl methyl carbonate.

Chemical Profile & Mechanistic Toxicology

To handle a chemical safely, one must understand the causality behind its hazards. 4-Biphenylyl methyl carbonate (CAS: 17175-08-5) is an organic carbonate ester featuring a lipophilic biphenyl ring.

Mechanistic Toxicology: The compound is classified as a severe irritant (H315, H319, H335) and is harmful if swallowed (H302). The toxicological mechanism is twofold:

  • Hydrolysis: Upon contact with moisture in the respiratory tract or mucous membranes, the carbonate ester linkage can undergo hydrolysis, releasing localized irritants (such as 4-phenylphenol and methanol) and carbon dioxide.

  • Lipophilicity: The biphenyl moiety grants the molecule high lipophilicity, allowing it to rapidly bypass the stratum corneum (the skin's outermost barrier). This facilitates deep dermal penetration, exacerbating skin irritation and increasing the risk of systemic absorption.

Quantitative Chemical & Hazard Data

Property / Attribute Specification
Chemical Name 4-Biphenylyl methyl carbonate
CAS Number 17175-08-5
Molecular Formula C14H12O3
Molecular Weight 228.25 g/mol
Hazard Statements H302, H315, H319, H335
Precautionary Codes P260, P271, P280, P305+P351+P338, P501

| Signal Word | Warning |

Operational Safety & Handling Protocol

Every operational step must be a self-validating system to ensure absolute safety during experimental workflows.

Step-by-Step Handling Methodology:

  • Engineering Controls Validation: Before opening the reagent vessel, verify that the fume hood monitor displays a face velocity of ≥100 feet per minute (fpm). Causality: This guarantees that any aerosolized particulates or vapors are captured, directly mitigating the H335 (respiratory irritation) hazard.

  • PPE Selection & Verification: Don a fully buttoned lab coat, ANSI Z87.1-compliant safety goggles, and nitrile gloves. Self-Validating Check: If the solid is being dissolved in highly permeable organic solvents (e.g., Dichloromethane or Dimethylformamide), standard nitrile will degrade rapidly. You must double-glove or switch to solvent-specific butyl rubber gloves to prevent the solvent from carrying the lipophilic biphenyl compound through the glove matrix and into your skin.

  • Static-Free Transfer: Use grounded, anti-static spatulas for transferring the solid. Causality: Organic powders can generate static electricity during transfer, posing an ignition risk if flammable solvent vapors are present in the shared workspace.

  • Immediate Decontamination: Post-transfer, wipe down analytical balances and spatulas with an organic solvent (e.g., isopropanol) followed by a water rinse. The compound has low aqueous solubility, so water alone will not decontaminate surfaces effectively.

Waste Segregation & Disposal Workflow

G Start 4-Biphenylyl Methyl Carbonate Waste Segregation Waste Segregation (Halogenated vs. Non-Halogenated) Start->Segregation SolidWaste Solid Waste (Contaminated PPE/Vials) Segregation->SolidWaste LiquidWaste Liquid Waste (Dissolved in Solvent) Segregation->LiquidWaste Incineration High-Temp Incineration (>1100°C, 99.99% DRE) SolidWaste->Incineration LiquidWaste->Incineration CO2H2O Complete Combustion (CO2 + H2O) Incineration->CO2H2O

Workflow for the segregation and high-temperature incineration of 4-biphenylyl methyl carbonate.

Comprehensive Disposal Plan

Due to the presence of the biphenyl ring, improper disposal (such as municipal landfilling or low-temperature burning) can result in the generation of highly toxic polycyclic aromatic hydrocarbons (PAHs) or uncombusted aromatic derivatives. Disposal must strictly adhere to EPA guidelines for hazardous organic wastes[2].

Step 1: Waste Characterization and Segregation

  • Solid Waste: Collect all contaminated PPE, empty reagent vials, and weigh boats in a rigid, leak-proof polyethylene container.

  • Liquid Waste: Segregate liquid waste into "Halogenated" or "Non-Halogenated" streams based on the primary solvent used during the experiment.

  • Self-Validating Check: Before sealing any liquid waste carboy containing aqueous/organic emulsions, verify the pH using indicator strips. The pH must be neutral (6.0–8.0). Causality: Highly basic or acidic conditions will catalyze the hydrolysis of the carbonate ester, leading to the rapid evolution of CO2 gas. This can cause dangerous pressure buildup and catastrophic rupture of sealed waste containers.

Step 2: Packaging and Labeling

  • Seal all containers tightly (P403+P233).

  • Apply GHS-compliant hazardous waste labels clearly indicating "Toxic/Irritant Solid/Liquid - Contains 4-Biphenylyl methyl carbonate."

Step 3: High-Temperature Incineration (EPA 40 CFR Compliance)

  • Methodology: Transfer the segregated waste to a licensed hazardous waste disposal contractor permitted under the Resource Conservation and Recovery Act (RCRA) for the thermal destruction of organic chemicals[3].

  • Causality: Under 40 CFR Parts 264.340–264.347, hazardous waste incinerators must achieve a Destruction and Removal Efficiency (DRE) of 99.99%[2]. To break the stable carbon-carbon bonds of the biphenyl ring and completely oxidize the organic carbonate, the incinerator must operate at a combustion zone temperature of at least 1100°C (2000°F) with a residence time of ≥2 seconds in an oxygen-rich environment[2]. This ensures complete conversion into harmless carbon dioxide (CO2) and water (H2O), preventing the atmospheric release of hazardous byproducts[4].

Spill Response & Immediate Remediation

In the event of an accidental release, immediate and calculated action is required to prevent dermal exposure and inhalation of particulates.

Step-by-Step Spill Remediation:

  • Isolation: Immediately evacuate non-essential personnel from the spill radius. Ensure the room's HVAC/fume hood systems are operating at maximum exhaust capacity.

  • Containment (Solid Spill): Do not dry-sweep, as this aerosolizes the irritant powder. Instead, gently cover the powder with damp absorbent paper towels to suppress dust, then carefully scoop the material using a non-sparking tool.

  • Containment (Liquid Spill): If the compound is dissolved in a solvent, pour an inert, dry absorbent material (such as vermiculite or commercial spill-control sand) around the perimeter of the spill, working inward to absorb the liquid.

  • Decontamination: Place all absorbed materials and contaminated tools into a heavy-duty hazardous waste bag. Once the bulk material is removed, wash the affected surface thoroughly with a detergent and water solution to remove residual lipophilic traces.

  • Disposal: Label the cleanup bag as hazardous waste and route it directly to the high-temperature incineration stream as outlined in Section 4.

References

  • "Test Methods for Evaluating Solid Waste, Physical/Chemical Methods, Chapter Thirteen: Incineration", US Environmental Protection Agency (EPA). URL: [Link]

  • "40 CFR Part 264 Subpart O -- Incinerators", Electronic Code of Federal Regulations (eCFR). URL: [Link]

  • "A comparative life cycle assessment of disposal and recycling pathways for spent lithium-ion battery electrolyte", Taylor & Francis. URL: [Link]

Sources

Handling

Technical Safety &amp; Operational Guide: Handling 4-Biphenylyl Methyl Carbonate

As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with field-proven, mechanistically grounded protocols for handling 4-Biphenylyl methyl carbonate (CA...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with field-proven, mechanistically grounded protocols for handling 4-Biphenylyl methyl carbonate (CAS: 17175-08-5). Moving beyond basic safety data sheets, this document explains the causality behind each safety requirement, ensuring your laboratory protocols are both scientifically rigorous and self-validating.

Chemical Identity & Quantitative Hazard Data

Before handling any reactive intermediate, it is an operational imperative to understand its physical and hazard parameters. Data from [3] and the [2] establish the following baseline metrics:

Property / Hazard ParameterSpecification / Value
Chemical Name 4-Biphenylyl methyl carbonate (Carbonic acid methylbiphenyl-4-yl ester)
CAS Number 17175-08-5
Molecular Formula & Weight C₁₄H₁₂O₃
Storage Temperature Ambient Storage (Strictly protect from moisture)
Signal Word Warning
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation

Mechanistic Hazard Profiling (E-E-A-T)

To build a robust safety culture, we must understand why a chemical is hazardous. The [1] mandates strict adherence to P-codes such as P260 (Do not breathe dust) and P280 (Wear protective equipment). The mechanistic rationale is as follows:

Aryl methyl carbonates are highly electrophilic at the carbonyl carbon. When aerosolized dust contacts the nucleophilic, aqueous environment of biological tissues (such as the cornea, respiratory mucosa, or sweat on the skin), the compound undergoes rapid localized hydrolysis. This cleavage reaction releases 4-phenylphenol (a lipophilic irritant), methanol (a systemic toxicant), and carbon dioxide . It is this in situ generation of reactive and irritating byproducts—rather than just the intact molecule—that drives the severe H315, H319, and H335 hazard classifications.

Personal Protective Equipment (PPE) Matrix

Based on the mechanistic profile, standard laboratory PPE is insufficient. The following matrix outlines the required gear and the scientific justification for each choice.

PPE CategorySpecificationMechanistic Rationale
Hand Protection Nitrile gloves (≥ 0.11 mm thickness) or NeopreneThe biphenyl moiety is highly lipophilic, facilitating dermal penetration. Nitrile provides a robust barrier against both the solid carbonate and the aprotic solvents (e.g., DMF, DCM) typically used in its synthesis.
Eye Protection Tight-fitting safety goggles (EN166/ANSI Z87.1)Standard safety glasses leave gaps. Tight-fitting goggles prevent airborne dust from reaching the ocular mucosa, halting the moisture-driven hydrolysis reaction on the cornea.
Respiratory N95/P2 particulate respirator (or Fume Hood)Mitigates the H335 hazard by filtering out reactive airborne dust particles generated during weighing, transferring, or accidental agitation.
Body Protection Flame-retardant lab coat, closed-toe shoesPrevents systemic exposure and protects against secondary hazards from flammable anhydrous solvents used alongside the reagent.

Operational Workflow & Handling Protocol

Every protocol must be a self-validating system. Follow this step-by-step methodology to ensure safe handling and verifiable execution.

Phase 1: Pre-Operation Verification

  • Ventilation Check: Ensure the fume hood is operational.

    • Self-Validation: Use a digital anemometer or a simple tissue test at the sash to visually confirm an inward face velocity of 80–100 fpm before opening the reagent bottle.

  • Equipment Prep: Ground all spatulas and use anti-static weighing boats.

    • Self-Validation: The powder should slide cleanly off the spatula without clinging, confirming that static charge has been successfully dissipated.

Phase 2: Reagent Transfer & Reaction Setup

  • Weighing: Transfer the chemical slowly to prevent aerosolization. Keep the sash as low as possible.

  • Atmosphere Control: Because aryl methyl carbonates hydrolyze in ambient moisture, purge your reaction flask with Argon or Nitrogen.

    • Self-Validation: Monitor the oil bubbler; steady positive pressure confirms the exclusion of ambient moisture.

  • Solvent Addition: Dissolve the reagent strictly in anhydrous solvents (e.g., anhydrous THF or DCM) to maintain the integrity of the carbonate linkage.

HandlingWorkflow Prep Pre-Operation: Verify Fume Hood & PPE Weigh Transfer & Weighing: Use Anti-Static Tools Prep->Weigh Inert Atmosphere Control: Purge with Ar/N2 Weigh->Inert React Reaction Setup: Add Anhydrous Solvent Inert->React Decon Post-Operation: Base Bath Decontamination React->Decon

Standard operational workflow for handling moisture-sensitive aryl methyl carbonates.

Spill Management & Disposal Plan

In the event of a spill, physical containment must be paired with chemical neutralization to eliminate the electrophilic hazard.

Spill Containment & Neutralization Protocol

  • Evacuation & Assessment: Clear the immediate area. For large spills (>50g) outside a fume hood, evacuate the lab and alert the Environmental Health and Safety (EHS) department.

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., dry sand or vermiculite). Do not use paper towels, as the reactive carbonate may interact with organic impurities.

  • Alkaline Neutralization: Carefully apply a dilute alkaline solution (e.g., 5% Sodium Carbonate, Na₂CO₃) over the contained spill.

    • Mechanistic Rationale: The mild base catalyzes the hydrolysis of the carbonate, breaking it down into a less volatile phenoxide salt, methanol, and CO₂ gas.

    • Self-Validation: Monitor the slurry. The complete cessation of mild effervescence (bubbling from CO₂ release) visually confirms that the electrophilic carbonate has been fully neutralized.

  • Collection: Use a non-sparking scoop to transfer the neutralized slurry into a high-density polyethylene (HDPE) hazardous waste container.

  • Disposal: Label the container as "Hazardous Waste: Neutralized Aryl Carbonate / Methanol mixture" and route it for high-temperature incineration through a certified waste management facility.

SpillResponse Start Spill Detected: 4-Biphenylyl Methyl Carbonate PPE Don Maximum PPE (Respirator, Nitrile, Goggles) Start->PPE Vent Ensure Fume Hood/ Ventilation is Active PPE->Vent Contain Contain Spill (Inert Absorbent) Vent->Contain Neutralize Neutralize Residue (5% Na2CO3 Solution) Contain->Neutralize Collect Collect in Sealed Container Neutralize->Collect Dispose Incineration (Hazardous Waste) Collect->Dispose

Workflow for the containment and alkaline neutralization of 4-Biphenylyl methyl carbonate spills.

References

  • "Carbonic acid methylbiphenyl-4-yl ester — Chemical Substance Information", NextSDS.[Link]

  • "C14H12O3 Molecular formula and Synonyms", MOLBASE.[Link]

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